molecular formula C19H20N2O4 B557078 Fmoc-dab-oh CAS No. 161420-87-7

Fmoc-dab-oh

货号: B557078
CAS 编号: 161420-87-7
分子量: 340.4 g/mol
InChI 键: ZZDRDGKSMGGBDI-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-dab-oh is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427160
Record name (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161420-87-7
Record name (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of Fmoc-Dab-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) is a critical building block in the synthesis of complex peptides with enhanced biological activity and stability. Its unique side chain, featuring a primary amine, provides a versatile handle for a variety of chemical modifications, including peptide branching (dendrimerization), cyclization, and the attachment of labels or cytotoxic payloads. In solid-phase peptide synthesis (SPPS), the strategic use of Fmoc-Dab-OH derivatives with orthogonally protected side chains is paramount for achieving these sophisticated molecular architectures. This technical guide provides an in-depth exploration of the applications of various this compound derivatives, featuring detailed experimental protocols, a comparative analysis of side-chain protecting groups, and visualizations of relevant biological pathways and synthetic workflows.

Introduction to this compound in Peptide Synthesis

L-2,4-diaminobutyric acid is a homolog of ornithine and lysine, containing a side chain with a terminal amino group. This additional functionality, when incorporated into a peptide sequence, offers a site for post-synthesis modification. To control the reactivity of the α-amino and γ-amino groups during SPPS, a system of orthogonal protecting groups is employed. The α-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition. The γ-amino group of the Dab side chain is protected by a semi-permanent group that can be selectively removed under specific conditions that do not affect the Fmoc group or other acid-labile side-chain protecting groups.

The choice of the side-chain protecting group on the Dab residue is dictated by the desired synthetic outcome. This guide will focus on four commonly used derivatives: Fmoc-Dab(Boc)-OH, Fmoc-Dab(Alloc)-OH, Fmoc-Dab(Mtt)-OH, and Fmoc-Dab(ivDde)-OH.

Comparative Analysis of this compound Derivatives

The selection of the appropriate this compound derivative is a critical decision in the design of a synthetic peptide strategy. The table below summarizes the key characteristics of the most common side-chain protecting groups for Dab.

DerivativeSide-Chain Protecting GroupCleavage ConditionsKey Applications
Fmoc-Dab(Boc)-OH tert-Butoxycarbonyl (Boc)Strong acid (e.g., TFA)Incorporation of a Dab residue without the need for side-chain modification during synthesis.
Fmoc-Dab(Alloc)-OH Allyloxycarbonyl (Alloc)Pd(0) catalyst (e.g., Pd(PPh₃)₄)On-resin cyclization, branching, and labeling under neutral conditions.
Fmoc-Dab(Mtt)-OH 4-Methyltrityl (Mtt)Mildly acidic (e.g., 1% TFA in DCM)On-resin branching and modification where acid-labile resins are used.
Fmoc-Dab(ivDde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)Hydrazine (e.g., 2-5% in DMF)Orthogonal side-chain deprotection for branching and cyclization, particularly when Mtt lability is a concern.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and selective deprotection of this compound derivatives in Fmoc-based SPPS.

Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol outlines the general steps for coupling any this compound derivative onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Dab(Boc)-OH) (4 eq.)

  • HBTU (3.9 eq.)

  • HOBt (4 eq.)

  • DIPEA (8 eq.)

  • DMF (peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • Rink Amide resin

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling: a. In a separate vessel, dissolve the this compound derivative, HBTU, and HOBt in DMF. b. Add DIPEA to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Selective Side-Chain Deprotection Protocols

Materials:

  • Pd(PPh₃)₄ (0.2 eq.)

  • Phenylsilane (20 eq.)

  • DCM (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DCM.

  • In a separate vessel, dissolve Pd(PPh₃)₄ in DCM.

  • Add phenylsilane to the palladium solution.

  • Add the resulting solution to the resin and agitate for 20-30 minutes.

  • Repeat the treatment until the yellow color of the palladium complex is no longer visible in the solution.

  • Wash the resin thoroughly with DCM (5x) and DMF (5x).

Materials:

  • 1% (v/v) TFA in DCM

  • 5% (v/v) TIS in DCM (optional scavenger)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the 1% TFA in DCM solution (with or without TIS) for 2 minutes. An intense yellow color indicates the release of the Mtt cation.

  • Drain the solution and repeat the treatment multiple times (typically 5-10 times) until the drained solution is colorless.

  • Wash the resin thoroughly with DCM (3x) and then with a solution of 1% DIPEA in DMF (2x) to neutralize any residual acid, followed by DMF (3x).

Materials:

  • 2-5% (v/v) Hydrazine monohydrate in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with the 2-5% hydrazine in DMF solution for 3-5 minutes.

  • Drain the solution and repeat the treatment 2-3 times.

  • Wash the resin thoroughly with DMF (5x).

Applications and Workflows

The strategic use of orthogonally protected this compound derivatives enables the synthesis of a wide array of complex peptide architectures.

Synthesis of Branched Peptides

Branched peptides, or peptide dendrimers, can exhibit enhanced biological activity and unique structural properties. Fmoc-Dab(Alloc)-OH, Fmoc-Dab(Mtt)-OH, or Fmoc-Dab(ivDde)-OH can be incorporated at a specific site in the peptide sequence. After selective deprotection of the side chain, two new peptide chains can be synthesized from the now-free γ-amino group.

G cluster_main Main Chain Elongation cluster_branch Branch Synthesis cluster_final Final Steps A Resin B Couple Amino Acids A->B C Incorporate Fmoc-Dab(PG)-OH (PG = Alloc, Mtt, or ivDde) B->C D Continue Main Chain Synthesis C->D E Selective Deprotection of PG D->E F Couple First Branch Chain E->F G Couple Second Branch Chain E->G H Cleavage from Resin and Global Deprotection F->H G->H I Purification of Branched Peptide H->I

On-Resin Peptide Cyclization

Cyclic peptides often exhibit increased stability and receptor binding affinity compared to their linear counterparts. This compound can be used to create side-chain-to-side-chain or side-chain-to-main-chain cyclic peptides. For a lactam bridge, an acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) and a basic amino acid with an orthogonal protecting group (e.g., Fmoc-Dab(Alloc)-OH) are incorporated into the peptide sequence. After selective deprotection of both side chains, an amide bond is formed on the resin.

G A Linear Peptide on Resin with Fmoc-Dab(Alloc)-OH and Fmoc-Asp(OAll)-OH B Selective Deprotection of Alloc and Allyl Groups (Pd(0) catalyst) A->B C On-Resin Lactam Bridge Formation (Coupling Reagents) B->C D Cleavage from Resin and Global Deprotection C->D E Purified Cyclic Peptide D->E

Biological Context: Signaling Pathways

Peptides synthesized using this compound are often designed to interact with specific biological targets. For example, somatostatin analogs, which can be synthesized using Dab for cyclization, play a crucial role in regulating hormone secretion by interacting with somatostatin receptors (SSTRs). The activation of SSTRs triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and hormone release.

G Somatostatin Somatostatin Analog (containing Dab) SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Gi Gi Protein SSTR->Gi Ca ↓ Ca²⁺ Influx SSTR->Ca K ↑ K⁺ Efflux SSTR->K MAPK MAPK Pathway SSTR->MAPK AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HormoneSecretion Inhibition of Hormone Secretion PKA->HormoneSecretion Ca->HormoneSecretion K->HormoneSecretion CellGrowth Inhibition of Cell Growth MAPK->CellGrowth

Furthermore, many antimicrobial peptides, such as polymyxins, incorporate Dab residues. These peptides often function by disrupting the bacterial cell membrane, a process that can involve complex interactions with membrane components and the triggering of downstream cellular stress responses.

G AMP Antimicrobial Peptide (with Dab residues) Membrane Bacterial Cell Membrane (LPS) AMP->Membrane Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Leakage Ion Leakage Disruption->Leakage Metabolism Inhibition of Cellular Processes (DNA/RNA/Protein Synthesis) Disruption->Metabolism Death Bacterial Cell Death Leakage->Death Metabolism->Death

Conclusion

The use of this compound with orthogonal side-chain protection is a powerful and versatile strategy in modern peptide chemistry. It enables the synthesis of complex, non-linear peptides with tailored properties for a wide range of applications in research and drug development. The choice of the side-chain protecting group—Boc, Alloc, Mtt, or ivDde—must be carefully considered based on the desired final peptide structure and the overall synthetic scheme. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the full potential of this compound in their synthetic endeavors. As our understanding of peptide structure-activity relationships continues to grow, the strategic incorporation of diaminobutyric acid and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the design of next-generation peptide therapeutics.

Fmoc-dab-oh molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Dab-OH

For researchers, scientists, and professionals in drug development, a precise understanding of the reagents used in peptide synthesis is paramount. Nα-Fmoc-2,4-diaminobutyric acid (this compound) is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. This guide provides a detailed overview of its chemical properties, its application in solid-phase peptide synthesis (SPPS), and key experimental considerations.

Core Properties of Fmoc-L-Dab-OH

The following table summarizes the key quantitative data for Nα-Fmoc-L-2,4-diaminobutyric acid, the L-enantiomer, which is commonly used in peptide synthesis.

PropertyValueReference
Synonym Fmoc-L-Dab-OH[1]
CAS Number 161420-87-7[1]
Molecular Formula C₁₉H₂₀N₂O₄[1]
Molecular Weight 340.38 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 147-156 °C[1]
Storage Conditions 0-8°C[1]

It is important to distinguish Fmoc-L-Dab-OH from its side-chain protected derivatives, such as Fmoc-L-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid), which has a molecular formula of C₂₄H₂₈N₂O₆ and a molecular weight of 440.49 g/mol .[2][3] The choice between using a side-chain protected or unprotected version of this compound depends on the specific peptide sequence and the desired final product.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an this compound residue into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

  • Fmoc-L-Dab-OH

  • Pre-loaded resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or

    • Diisopropylcarbodiimide (DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Methodology:

  • Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct. A typical washing sequence is 5-7 cycles with DMF.

  • Amino Acid Coupling:

    • A solution of Fmoc-L-Dab-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF is prepared.

    • A base, such as DIPEA (6-10 equivalents), is added to the amino acid solution to activate it.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: The resin is washed with DMF to remove any unreacted reagents.

  • Monitoring the Coupling Reaction: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and any side-chain protecting groups are removed by treatment with a strong acid cleavage cocktail. The specific cocktail and cleavage time will depend on the peptide sequence and the resin used.

  • Peptide Precipitation and Purification: The cleaved peptide is typically precipitated in cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Important Considerations:

  • Side-Chain Protection: While this protocol describes the use of Fmoc-L-Dab-OH with an unprotected side-chain amine, this can lead to side reactions, such as branching of the peptide chain. For many applications, it is advisable to use a side-chain protected derivative (e.g., Fmoc-L-Dab(Boc)-OH). The choice of the side-chain protecting group will depend on the overall protection strategy for the peptide synthesis.

  • Lactam Formation: Fmoc-Dab derivatives have been reported to be susceptible to lactam formation under certain coupling conditions, which can lead to poor coupling efficiency.[4] Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.

Logical Workflow: this compound in SPPS

The following diagram illustrates the core cycle of incorporating an this compound residue during solid-phase peptide synthesis.

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling: This compound + Activator/Base Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 ElongatedPeptide Elongated Peptide Washing2->ElongatedPeptide End Cycle ElongatedPeptide->Deprotection Next Amino Acid

References

Solubility Profile of Fmoc-Dab(Boc)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Fmoc-N-γ-Boc-L-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a key building block in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for optimizing synthetic protocols.

Executive Summary

The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis, directly impacting coupling efficiency and overall yield. This document collates available solubility data for Fmoc-Dab(Boc)-OH in various organic solvents commonly employed in peptide chemistry. Furthermore, it outlines a general experimental protocol for solubility determination and provides a workflow for the utilization of this derivative in SPPS.

Solubility of Fmoc-Dab(Boc)-OH

The solubility of Fmoc-Dab(Boc)-OH has been evaluated in several common organic solvents. While comprehensive quantitative data remains limited in publicly accessible literature, a summary of qualitative and semi-quantitative findings is presented in Table 1.

Table 1: Solubility of Fmoc-Dab(Boc)-OH in Different Solvents

SolventAbbreviationSolubilityConcentration/Notes
N,N-DimethylformamideDMFClearly Soluble1 mmole in 2 ml (0.5 M)
Dimethyl sulfoxideDMSOSoluble / Slightly SolubleQualitative observations vary
MethanolMeOHSlightly Soluble
WaterH₂ONot Soluble

Data is compiled from various chemical supplier technical data sheets and publications.

Generally, polar aprotic solvents like DMF and NMP are considered effective for dissolving Fmoc-protected amino acids for SPPS[1]. While dichloromethane (DCM) was historically used, its effectiveness can be limited by the solubility of the Fmoc-amino acid[1]. For challenging sequences or to enhance solubility, solvent mixtures, including those containing DMSO, are often employed[2][3].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Fmoc-Dab(Boc)-OH in a solvent of interest.

Objective: To determine the approximate solubility of Fmoc-Dab(Boc)-OH in a given solvent at a specified temperature (e.g., room temperature).

Materials:

  • Fmoc-Dab(Boc)-OH

  • Solvent of interest (e.g., DMF, DMSO, NMP, DCM, THF)

  • Analytical balance

  • Vortex mixer

  • Small volume vials (e.g., 1.5 mL or 2 mL)

  • Pipettes

Procedure:

  • Preparation: Weigh a precise amount of Fmoc-Dab(Boc)-OH (e.g., 10 mg) and transfer it to a vial.

  • Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Titration: If the solid has completely dissolved, continue to add small, measured aliquots of Fmoc-Dab(Boc)-OH (e.g., 1-2 mg) and repeat the mixing and observation steps until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing). If the initial amount did not dissolve, add small, measured volumes of the solvent and repeat the mixing and observation steps until complete dissolution is achieved.

  • Calculation: Calculate the solubility based on the total mass of the compound dissolved in the final volume of the solvent. Express the solubility in units such as mg/mL or Molarity (M).

  • Equilibration (Optional): For more precise measurements, the saturated solution can be agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

Visualization of Key Workflows

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for the experimental determination of solubility.

G Solubility Determination Workflow cluster_end A Start: Weigh Fmoc-Dab(Boc)-OH B Add initial volume of solvent A->B C Vortex to mix B->C D Visually inspect for undissolved solid C->D E Solid completely dissolved D->E Yes F Undissolved solid remains D->F No G Add more Fmoc-Dab(Boc)-OH E->G H Add more solvent F->H G->C I Calculate solubility (mass/volume) H->C J End I->J

Caption: A flowchart of the experimental workflow for determining the solubility of Fmoc-Dab(Boc)-OH.

Role of Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

The diagram below outlines the core steps of a standard Fmoc-based solid-phase peptide synthesis cycle, highlighting the stage where the solubility of Fmoc-Dab(Boc)-OH is critical.

SPPS_Workflow Fmoc-SPPS Cycle start Start with resin-bound amino acid (or peptide) deprotection Fmoc Deprotection - Remove Fmoc group with piperidine solution - Expose free amine on the peptide chain start->deprotection washing1 Wash resin (e.g., with DMF) deprotection->washing1 coupling Amino Acid Coupling - Dissolve Fmoc-Dab(Boc)-OH and activating agent in solvent (e.g., DMF) - Add solution to resin - Form new peptide bond washing1->coupling washing2 Wash resin (e.g., with DMF) coupling->washing2 repeat Repeat cycle for next amino acid washing2->repeat repeat->deprotection Yes end Final deprotection and cleavage from resin repeat->end No

Caption: A diagram illustrating the central role of Fmoc-Dab(Boc)-OH in the coupling step of an Fmoc-SPPS cycle.

References

Commercial Suppliers and Technical Guide for Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Fmoc-Dab(Boc)-OH

Fmoc-Nα-(9-fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-Dab(Boc)-OH, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for the selective incorporation of diaminobutyric acid into peptide chains. This enables the synthesis of complex peptides, including those with lactam bridges, and the introduction of functionalities for conjugation or modification. This guide provides a comprehensive overview of commercial suppliers, key quality control parameters, and detailed experimental protocols for the effective use of Fmoc-Dab(Boc)-OH in research and drug development.

Commercial Supplier Overview

A variety of chemical suppliers offer Fmoc-Dab(Boc)-OH, catering to different scales of research and manufacturing needs. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison.

SupplierCAS NumberMolecular WeightPurity SpecificationAvailable Quantities
Sigma-Aldrich (Merck) 125238-99-5440.49≥97.0% (HPLC)Grams to bulk
Chem-Impex 125238-99-5440.5≥99.5% (HPLC, Chiral purity)Grams to kilograms
Aapptec 125238-99-5[1]440.5[1]Lot-specific (refer to CoA)[1][2]Grams to kilograms
BLD Pharm 125238-99-5[3]440.49[3]Information available upon requestGrams to kilograms
Santa Cruz Biotechnology 125238-99-5440.49Lot-specific (refer to CoA)Grams

Quality Control and Analytical Methods

Ensuring the purity and identity of Fmoc-Dab(Boc)-OH is paramount for successful peptide synthesis. High-performance liquid chromatography (HPLC) is the primary method for assessing purity.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of Fmoc-Dab(Boc)-OH by reverse-phase HPLC.

Materials:

  • Fmoc-Dab(Boc)-OH sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Sample Preparation: Accurately weigh approximately 1 mg of Fmoc-Dab(Boc)-OH and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Fmoc-Dab(Boc)-OH is readily incorporated into peptide chains using standard Fmoc-SPPS protocols. The following is a general protocol that can be adapted for manual or automated synthesis.

Experimental Protocol: Incorporation of Fmoc-Dab(Boc)-OH into a Peptide Sequence

Objective: To couple Fmoc-Dab(Boc)-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-Dab(Boc)-OH

  • Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Method:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Dab(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF.

    • Add DIPEA (2 equivalents to the amino acid) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the subsequent amino acids in the desired sequence.

Visualizing Workflows

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the key workflows.

Quality_Control_Workflow cluster_QC Quality Control of Fmoc-Dab(Boc)-OH Sample Receive Fmoc-Dab(Boc)-OH Sample Prepare_Sample Prepare Sample for HPLC (1 mg/mL in ACN/H2O) Sample->Prepare_Sample HPLC_Analysis Inject into HPLC System Prepare_Sample->HPLC_Analysis Data_Analysis Analyze Chromatogram (Peak Area %) HPLC_Analysis->Data_Analysis Specification_Check Compare Purity to Specification (e.g., >=97%) Data_Analysis->Specification_Check Release Release for Synthesis Specification_Check->Release Pass Reject Reject Lot Specification_Check->Reject Fail

Caption: Quality Control Workflow for Fmoc-Dab(Boc)-OH.

SPPS_Workflow cluster_SPPS Fmoc-SPPS Cycle for Fmoc-Dab(Boc)-OH Incorporation Start Start with N-terminally Deprotected Resin Swell 1. Swell Resin in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash with DMF Deprotection->Wash1 Coupling 4. Couple Fmoc-Dab(Boc)-OH (with HBTU/DIPEA) Wash1->Coupling Wash2 5. Wash with DMF/DCM Coupling->Wash2 End Peptide Chain Elongated Wash2->End

Caption: General Fmoc-SPPS Cycle for Incorporating Fmoc-Dab(Boc)-OH.

References

The Strategic Role of the Fmoc Protecting Group in Diaminobutyric Acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, such as diaminobutyric acid (DAB), into peptide structures is a critical strategy in modern drug discovery and development. These unique building blocks can confer enhanced biological activity, increased stability against enzymatic degradation, and novel structural motifs. The successful synthesis of DAB-containing peptides via solid-phase peptide synthesis (SPPS) is critically dependent on a robust and orthogonal protection strategy. This technical guide provides a comprehensive overview of the pivotal role of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in the utilization of diaminobutyric acid in SPPS. It details the principles of Fmoc-based synthesis, the importance of side-chain protection for DAB, and provides detailed experimental protocols for the synthesis, incorporation, and deprotection of Fmoc-DAB derivatives. Furthermore, this guide addresses common challenges, such as the lactamization of specific derivatives, and offers solutions for efficient and high-yield synthesis of DAB-containing peptides.

Introduction: The Significance of Diaminobutyric Acid in Peptide Science

L-2,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its structure, featuring an additional primary amine on the side chain, allows for the creation of branched peptides, cyclic peptides, and the introduction of various functionalities for conjugation or to enhance biological interactions. Peptides incorporating DAB have demonstrated a range of biological activities, including antimicrobial and anti-endotoxin properties.

The successful application of DAB in SPPS hinges on the precise control of its two amino groups. The α-amino group must be temporarily protected to allow for sequential peptide bond formation, while the γ-amino group requires a more stable, or "permanent," protecting group that can be removed orthogonally to the α-amino protection. The Fmoc/tBu strategy is the most widely adopted method for SPPS, and the use of Fmoc-protected DAB derivatives is central to this approach.

The Core Principle: Fmoc Group for α-Amino Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis.[1] Its primary role is to temporarily block the α-amino group of an amino acid, preventing it from reacting during the coupling of the subsequent amino acid in the growing peptide chain.[2]

The key characteristic of the Fmoc group is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This deprotection step is rapid and efficient, regenerating the free amine to allow for the next coupling cycle. The byproducts of Fmoc cleavage, dibenzofulvene and its piperidine adduct, are readily washed away.

This base-lability of the Fmoc group provides orthogonality with acid-labile protecting groups, which are commonly used for the side chains of trifunctional amino acids, including the γ-amino group of diaminobutyric acid. This orthogonal strategy is fundamental to the selective deprotection and modification of specific sites within a peptide.

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Free_Amine H2N-Peptide Fmoc-NH-Peptide->Free_Amine Deprotection DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc-NH-Peptide->DBF_Adduct Piperidine Piperidine Piperidine->DBF_Adduct traps byproduct

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Orthogonal Side-Chain Protection of Diaminobutyric Acid

To prevent unwanted reactions at the γ-amino group of DAB during peptide synthesis, it must be protected with a group that is stable to the basic conditions used for Fmoc removal but can be cleaved under different, specific conditions. This is the essence of an orthogonal protection strategy. Several protecting groups are commonly employed for the side chain of DAB, each with its own unique cleavage conditions.

Boc (tert-Butoxycarbonyl) Protection

The Boc group is a widely used acid-labile protecting group. It is stable to the piperidine treatment used for Fmoc deprotection but is readily removed with strong acids, such as trifluoroacetic acid (TFA), typically in the final cleavage step of the peptide from the solid support.[4] Fmoc-Dab(Boc)-OH is a standard building block for introducing DAB into peptides using the Fmoc/tBu strategy.

Mtt (4-Methyltrityl) Protection

The Mtt group is a highly acid-labile protecting group that can be removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM).[1] This allows for the selective deprotection of the DAB side chain while the peptide is still attached to the resin and other acid-labile groups (like Boc) remain intact. This strategy is useful for on-resin cyclization or branching. However, a significant drawback of Fmoc-Dab(Mtt)-OH is its propensity to undergo rapid intramolecular lactamization, leading to poor coupling efficiencies.[5][6]

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Protection

The ivDde group is a hydrazine-labile protecting group. It is stable to both the basic conditions of Fmoc removal and the acidic conditions used for final cleavage.[7] The ivDde group can be selectively removed by treatment with a solution of 2-5% hydrazine in DMF.[8][9] This provides an additional layer of orthogonality, making Fmoc-Dab(ivDde)-OH a valuable reagent for the synthesis of complex peptides requiring site-specific modification.[10]

Orthogonal_Protection_Strategy cluster_peptide Resin-Bound Peptide cluster_deprotection Selective Deprotection Peptide Resin-Linker-...-AA(PG)-Dab(PG_side)-... Fmoc Fmoc (α-amino) Boc Boc (γ-amino) ivDde ivDde (γ-amino) Piperidine Piperidine Piperidine->Fmoc Removes TFA TFA TFA->Boc Removes Hydrazine Hydrazine Hydrazine->ivDde Removes SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-DAB-OH + Coupling Reagents) deprotection->coupling wash Wash (DMF) coupling->wash cycle Repeat for next Amino Acid wash->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No side_chain_modification On-Resin Side-Chain Modification (Optional, e.g., after ivDde removal) final_deprotection->side_chain_modification cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage side_chain_modification->cleavage end End: Purified Peptide cleavage->end Lactamization_Side_Reaction Fmoc_Dab_Mtt Fmoc-Dab(Mtt)-OH Desired_Coupling Peptide Coupling (Desired Reaction) Fmoc_Dab_Mtt->Desired_Coupling Slow Lactam_Formation γ-Lactam Formation (Side Reaction) Fmoc_Dab_Mtt->Lactam_Formation Fast Coupling_Reagent Coupling Reagent (e.g., PyBOP) Coupling_Reagent->Desired_Coupling Coupling_Reagent->Lactam_Formation

References

A Technical Deep Dive into Fmoc-2,4-diaminobutyric Acid: A Cornerstone for Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) and its derivatives are indispensable building blocks in modern peptide chemistry. Their unique trifunctional nature, possessing a carboxylic acid, an Fmoc-protected α-amino group, and a side-chain amino group amenable to orthogonal protection, provides a versatile scaffold for the synthesis of complex peptides and peptidomimetics. This technical guide offers an in-depth literature review of Fmoc-Dab, focusing on its synthesis, strategic application in solid-phase peptide synthesis (SPPS), and its role in the development of innovative therapeutics, particularly antimicrobial and cell-penetrating peptides.

Physicochemical Properties and Characterization

The physicochemical properties of Fmoc-Dab derivatives are crucial for their handling and successful incorporation into peptide sequences. The most commonly utilized derivative, Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Boc)-OH), is a white powder with a molecular weight of approximately 440.5 g/mol .[1][2] Its purity is typically assessed by high-performance liquid chromatography (HPLC) and chiral purity analysis, often exceeding 99%.[1][2]

Table 1: Physicochemical and Spectroscopic Data of Fmoc-L-Dab(Boc)-OH

ParameterValueReference(s)
Synonyms Fmoc-L-Dab(Boc)-OH, Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid[1][2]
CAS Number 125238-99-5[1][2]
Molecular Formula C₂₄H₂₈N₂O₆[1][2]
Molecular Weight 440.5 g/mol [1][2]
Appearance White powder[1]
Purity ≥ 99.5% (HPLC, Chiral purity)[1]
Optical Rotation [α]D²⁰ -14.0 ± 2º (c=1 in MeOH)[1]
Storage Conditions 0-8 °C[1]
¹H NMR (DMSO-d₆) δ 9.24 (s, 1H), 7.89 (d, J=7.6 Hz, 2H), 7.76–7.69 (m, 4H), 7.53 (dd, J=8.4 Hz, 2.0 Hz, 1H), 7.42 (t, J=7.2 Hz, 2H), 7.33 (t, J=7.6 Hz, 1H), 6.71 (d, J=8.4 Hz, 1H), 5.62 (s, 2H), 4.32–4.18 (m, 4H), 1.33 (d, J=6.8 Hz, 3H)[3]
¹³C NMR (DMSO-d₆) δ 171.9, 167.3, 156.0, 147.2, 143.9, 143.8, 140.7, 128.3, 128.0, 127.7, 127.1, 125.3, 121.4, 120.1, 117.4, 114.2, 65.7, 50.6, 46.7, 17.9[3]
Mass Spectrometry (ESI+) [M+H]⁺: 446[3]

Synthesis of Fmoc-Dab Derivatives

The synthesis of Fmoc-Dab, particularly with orthogonal side-chain protection, is a critical first step for its application. A common and scalable method for the synthesis of Fmoc-Dab(Boc)-OH avoids the use of palladium on carbon, which can be problematic in large-scale production.[4]

Experimental Protocol: Synthesis of Fmoc-L-Dab(Boc)-OH

This two-step protocol is adapted from a patented method for the large-scale production of Fmoc-L-Dab(Boc)-OH.[4]

Step 1: Synthesis of Fmoc-L-Dab-OH from Fmoc-L-Gln-OH

  • Prepare a suspension of Fmoc-L-Gln-OH (100 g, 271.5 mmol) in a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v, 2 L).

  • To this suspension, add iodobenzene diacetate (DiPa) (122.5 g).

  • Stir the reaction mixture at 20-30 °C for 72 hours.

  • After the reaction is complete, perform an aqueous work-up to isolate the crude Fmoc-L-Dab-OH.

  • The crude product can be purified by recrystallization.

  • Typical yield: ~76 g (82.2%); Purity (HPLC): ~99.6%.[4]

Step 2: Boc Protection of the Side-Chain Amino Group

  • Suspend Fmoc-L-Dab-OH (50 g, 146.8 mmol) in a 1:1 (v/v) mixture of acetone and water (700 mL).

  • Cool the suspension to 0-10 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (38.4 g, 176.1 mmol).

  • Adjust the pH of the mixture to 7.5-8.0 using a 0.5 N NaOH solution and maintain it in this range.

  • Stir the reaction for 4 hours.

  • Upon completion, acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the product by recrystallization.

  • Typical yield: ~55 g (85.1%); Purity (HPLC): ~99.3%.[4]

Synthesis_of_Fmoc_Dab_Boc_OH Fmoc_Gln_OH Fmoc-L-Gln-OH Fmoc_Dab_OH Fmoc-L-Dab-OH Fmoc_Gln_OH->Fmoc_Dab_OH DiPa, EtOAc/MeCN/H₂O 20-30°C, 72h Fmoc_Dab_Boc_OH Fmoc-L-Dab(Boc)-OH Fmoc_Dab_OH->Fmoc_Dab_Boc_OH (Boc)₂O, Acetone/H₂O 0-10°C, pH 7.5-8, 4h

Synthetic pathway for Fmoc-L-Dab(Boc)-OH.

Orthogonal Protection Strategies in SPPS

The utility of Fmoc-Dab in SPPS is critically dependent on the choice of the side-chain protecting group. This group must remain stable during the repetitive basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and be selectively cleavable under conditions that do not affect other protecting groups or the peptide-resin linkage. This orthogonality allows for site-specific modifications of the Dab side chain, such as lipidation, glycosylation, or cyclization.

Table 2: Comparison of Common Side-Chain Protecting Groups for Fmoc-Dab

Protecting GroupStructureCleavage ConditionsStabilityKey Features and Side ReactionsReference(s)
Boc (tert-Butoxycarbonyl)-C(O)O-tBuStrong acid (e.g., TFA)Stable to piperidine and mild acids.Standard, widely used, and cost-effective. No major side reactions reported for Dab.[5][6]
Mtt (4-Methyltrityl)-C(Ph)₂(C₆H₄-4-Me)Very mild acid (e.g., 1% TFA in DCM)Stable to piperidine. Labile to strong acids.Allows for selective deprotection on-resin. Prone to lactamization during coupling, leading to poor incorporation efficiency.[7][8][9]
Alloc (Allyloxycarbonyl)-C(O)OCH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)Stable to piperidine and TFA.Fully orthogonal to Fmoc/tBu strategy. Requires specialized reagents for deprotection.[8]
Z (Benzyloxycarbonyl)-C(O)OCH₂PhCatalytic hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Stable to piperidine and mild acids.Less common in Fmoc-SPPS due to harsh cleavage conditions.[10]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex2% Hydrazine in DMFStable to piperidine and TFA.Orthogonal to Fmoc/tBu. More stable to piperidine than Dde, reducing migration side reactions.[8][11]
Ac (Acetyl)-C(O)CH₃Strong acid or base (hydrolysis)Generally stable.Not typically used for temporary protection in SPPS due to harsh removal conditions.-

Incorporation of Fmoc-Dab into Peptides: Protocols and Challenges

The successful incorporation of Fmoc-Dab into a growing peptide chain depends on the chosen side-chain protecting group and the coupling conditions.

General Protocol for Fmoc-SPPS

The following is a generalized protocol for the manual incorporation of an Fmoc-amino acid, which can be adapted for Fmoc-Dab derivatives.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang for C-terminal acids) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of the Fmoc-Dab derivative (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[12][13][14]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

SPPS_Cycle Start Start with Resin-AA₁ Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-AA₂ (e.g., HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Resin-AA₁-AA₂ Washing2->End End->Deprotection Repeat for next AA

General workflow for a single cycle in Fmoc-SPPS.
A Noteworthy Challenge: Lactamization of Fmoc-Dab(Mtt)-OH

A significant challenge in the use of Fmoc-Dab(Mtt)-OH is its propensity to undergo intramolecular cyclization to form a γ-lactam, particularly during the pre-activation step of the coupling reaction.[7] This side reaction consumes the activated amino acid, leading to poor coupling efficiency.

Table 3: Lactamization of Fmoc-Dab(Mtt)-OH with Different Coupling Reagents

Coupling ReagentLactam FormationCommentsReference(s)
PyBOPRapidSignificant lactamization observed.[7][15]
HBTURapidSignificant lactamization observed.[7]
HATURapidSignificant lactamization observed.[7]
DEPBTSlowComplete incorporation can be achieved with a multi-time, preincubation-free protocol.[7]

To mitigate this issue, it is recommended to use coupling reagents that are less prone to promoting lactamization, such as DEPBT, and to avoid pre-activation of the Fmoc-Dab(Mtt)-OH.[7] Alternatively, other orthogonally protected Fmoc-Dab derivatives, such as Fmoc-Dab(ivDde)-OH, can be used.

Applications in Drug Development

The incorporation of Dab into peptide sequences has proven to be a valuable strategy in the development of novel therapeutics, particularly in the fields of antimicrobial and cell-penetrating peptides.

Antimicrobial Peptides (AMPs)

Many potent antimicrobial peptides, such as polymyxins, contain Dab residues. The positively charged side chain of Dab at physiological pH is crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[16] This interaction disrupts the membrane integrity, leading to bacterial cell death.

Table 4: Minimum Inhibitory Concentrations (MIC) of Selected Dab-Containing Peptides

Peptide/AnalogTarget OrganismMIC (µg/mL)Reference(s)
Polymyxin BE. coli0.2[1]
Polymyxin BS. enteritidis-[1]
Polymyxin B analog (Dap-3)P. aeruginosa-[17]
Synthetic AMP (RRIKA)S. pseudintermedius2[18]
Synthetic AMP (IK8 "D isoform")S. pseudintermedius16[18]

The mechanism of action of many AMPs is thought to involve the formation of pores in the bacterial membrane or a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization.[6][19]

AMP_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer Pore Pore Formation Lipid_Bilayer->Pore LPS LPS (Gram-negative) AMP Cationic AMP (+ charged Dab) AMP->Lipid_Bilayer Membrane Insertion AMP->LPS Electrostatic Interaction Leakage Leakage of Cellular Contents Pore->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed mechanism of action for Dab-containing AMPs.
Cell-Penetrating Peptides (CPPs)

The high density of positive charges conferred by multiple Dab or arginine residues is a hallmark of many cell-penetrating peptides. These peptides can traverse eukaryotic cell membranes and deliver a variety of cargo molecules, including small drugs, nucleic acids, and proteins, into the cell interior. The primary mechanism of uptake is thought to be endocytosis, where the CPP and its cargo are engulfed by the cell membrane to form an endosome.[17][20][21] A critical step for the successful delivery of the cargo is its escape from the endosome into the cytoplasm. Arginine-rich CPPs are believed to facilitate endosomal escape, although the exact mechanism is still under investigation.[4][7]

CPP_Uptake cluster_cell Eukaryotic Cell Cytoplasm Cytoplasm Endosome Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape CPP_Cargo CPP-Cargo Complex Endocytosis Endocytosis CPP_Cargo->Endocytosis Endocytosis->Endosome Endosomal_Escape->Cytoplasm Cargo Release

Cellular uptake pathway of cell-penetrating peptides.

Conclusion

Fmoc-2,4-diaminobutyric acid and its orthogonally protected derivatives are powerful and versatile tools in the arsenal of peptide chemists. Their strategic use enables the synthesis of complex peptides with tailored properties for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. A thorough understanding of their synthesis, the nuances of different side-chain protecting groups, and potential side reactions during SPPS is paramount for their successful application. As research into antimicrobial and cell-penetrating peptides continues to expand, the importance of Fmoc-Dab as a key building block is set to grow, paving the way for new and innovative solutions to pressing challenges in medicine and biotechnology.

References

potential applications of Dab-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of Dab-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a key strategy for overcoming inherent limitations of native peptides, such as poor stability and limited bioavailability.[1][2] One such unnatural amino acid of significant interest is 2,4-diaminobutyric acid (Dab) , a non-proteinogenic amino acid.[3] Its structure, featuring an additional primary amine in its side chain, imparts unique physicochemical properties to peptides. At physiological pH, this side chain is positively charged, enhancing the cationic nature of the peptide. This modification has been shown to improve proteolytic resistance and modulate biological activity, making Dab-containing peptides promising candidates for a range of therapeutic and commercial applications.[4][5][6] This guide provides a comprehensive overview of the core applications, quantitative data, and experimental protocols relevant to the research and development of Dab-containing peptides.

Core Applications of Dab-Containing Peptides

The unique structural properties of Dab lend themselves to several key applications in drug development and biotechnology.

Antimicrobial Agents

A primary application of Dab-containing peptides is in the development of novel antimicrobial agents.[7] The enhanced cationic charge resulting from Dab residues facilitates strong electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[8][9] This interaction is often the first step in a cascade that leads to membrane disruption, permeabilization, and ultimately, cell death.[9] The modification of existing antimicrobial peptides (AMPs) with Dab has been shown to produce derivatives with potent activity against multi-drug resistant bacterial strains.[7]

Anticancer Agents

The line between antimicrobial and anticancer peptides (ACPs) is often blurred, with many peptides exhibiting dual activity.[10] The fundamental mechanism of action relies on the differences between cancerous and non-cancerous mammalian cells. Cancer cell membranes tend to have a higher concentration of negatively charged molecules, such as phosphatidylserine, on their outer leaflet, making them selectively susceptible to cationic peptides.[11] Dab-containing peptides can leverage this difference to selectively target and lyse cancer cells, often with minimal toxicity to healthy host cells.[10][12] Documented mechanisms include apoptosis induction, membrane disruption, and immunomodulation.[11][12]

Neuromuscular-Inhibiting Peptides for Cosmetics

A notable commercial application is in the cosmetics industry. The synthetic peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate , marketed as Syn-Ake, is a prime example.[13] It is a small peptide that mimics the activity of Waglerin-1, a neurotoxin found in temple viper venom.[13] By acting as an antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction, it blocks the uptake of Na+ ions, preventing muscle contraction. This leads to muscle relaxation and a reduction in the appearance of expression wrinkles.[13]

Enhancing Proteolytic Stability

A major hurdle in the clinical development of peptide therapeutics is their rapid degradation by proteases in the body.[4] The inclusion of unnatural amino acids like Dab can significantly increase a peptide's resistance to enzymatic cleavage.[5][6] Proteases have high specificity for their L-amino acid substrates; the altered side-chain structure of Dab can hinder recognition and binding by these enzymes, thereby extending the peptide's half-life and bioavailability in vivo.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative Dab-containing peptides, focusing on their antimicrobial efficacy and toxicity profiles.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration) of Dab-Containing Peptides

Peptide Target Organism MIC (μg/mL) Reference
DTr18-dab Acinetobacter baumannii (Carbapenem-resistant) 4 [7]
DTr18-dab Escherichia coli (Carbapenem-resistant) 8 [7]
DTr18-dab Klebsiella pneumoniae (Carbapenem-resistant) 2 [7]
DTr18-dab Pseudomonas aeruginosa 4 [7]
DTr18-dab Staphylococcus aureus (MRSA) 8 [7]
DTr18-dab Enterococcus faecium (VRE) 8 [7]
UP10 (Dab substitution) E. coli >128 [4]
UP10 (Dab substitution) S. aureus 64 [4]
UP11 (Dab substitution) E. coli 64 [4]

| UP11 (Dab substitution) | S. aureus | 32 |[4] |

Table 2: Cytotoxicity of Dab-Containing Peptides

Peptide Assay Cell Line IC50 / HC50 (μM) Reference
UP10 (Dab substitution) MTT Assay RAW 264.7 >128 [4]
UP11 (Dab substitution) MTT Assay RAW 264.7 >128 [4]
UP12 (Dab substitution) MTT Assay RAW 264.7 >128 [4]
UP13 (Dab substitution) MTT Assay RAW 264.7 >128 [4]
UP14 (Dab substitution) MTT Assay RAW 264.7 >128 [4]
UP15 (Dab substitution) MTT Assay RAW 264.7 >128 [4]

(Note: IC50 is the concentration causing 50% inhibition of cell growth; HC50 is the concentration causing 50% hemolysis. Higher values indicate lower toxicity.)

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of Dab-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides.[14]

Principle: The peptide is assembled sequentially while the C-terminus is covalently anchored to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification from byproducts and excess reagents achieved by simple filtration and washing.[14]

Methodology:

  • Resin Selection and First Amino Acid Loading: A suitable resin (e.g., Wang, Rink Amide) is chosen based on the desired C-terminal modification. The first protected amino acid is coupled to the resin.

  • Deprotection: The temporary Nα-protecting group (commonly Fmoc) is removed using a base, typically 20% piperidine in DMF, to expose a free amine for the next coupling step.[15]

  • Amino Acid Activation and Coupling: The next incoming Fmoc-protected amino acid (e.g., Fmoc-Dab(Boc)-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA). The activated amino acid is then added to the resin to form a new peptide bond.[15]

  • Washing: The resin is thoroughly washed after deprotection and coupling steps to remove all soluble reagents and byproducts.

  • Cycle Repetition: Steps 2-4 are repeated until the desired peptide sequence is fully assembled.[15]

  • Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers like water and triisopropylsilane).[14]

  • Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard.[8][16]

Methodology:

  • Peptide Preparation: A stock solution of the purified peptide is prepared and serially diluted (two-fold) in a suitable diluent (e.g., 0.01% acetic acid, 0.2% BSA to prevent peptide loss) in a 96-well polypropylene plate.[8][17]

  • Bacterial Inoculum Preparation: A single colony of the test bacterium is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth, MHB). The culture is incubated at 37°C until it reaches the logarithmic growth phase.[16] The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the 96-well plate containing the peptide dilutions.[18]

  • Controls:

    • Positive Control: Bacteria with no peptide to ensure proper growth.

    • Negative Control: Broth only to check for contamination.[8]

  • Reading: The plate is incubated at 37°C for 18-24 hours.[17] The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.[18]

Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells (RBCs).[19][20]

Methodology:

  • RBC Preparation: Fresh mammalian blood (e.g., human) with an anticoagulant is centrifuged (e.g., 1000 x g for 10 minutes) to pellet the RBCs. The plasma and buffy coat are removed.[21][22]

  • Washing: The RBCs are washed three times with a sterile phosphate-buffered saline (PBS) solution, with centrifugation and supernatant removal after each wash.[21]

  • Suspension: The washed RBCs are resuspended in PBS to a final concentration of 2-4% (v/v).[22]

  • Incubation: In a 96-well plate, equal volumes of the RBC suspension and serially diluted peptide solutions (in PBS) are mixed.[22]

  • Controls:

    • Positive Control (100% Hemolysis): RBCs incubated with 1% Triton X-100.[19]

    • Negative Control (0% Hemolysis): RBCs incubated with PBS only.[19]

  • Measurement: The plate is incubated at 37°C for 1 hour.[21][23] Intact RBCs are then pelleted by centrifugation (1000 x g for 5-10 minutes).[19][23] A portion of the supernatant is transferred to a new flat-bottom plate, and the absorbance of the released hemoglobin is measured spectrophotometrically (e.g., at 414, 450, or 540 nm).[22][23]

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[19]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Mammalian cells (e.g., HEK 293, RAW 264.7) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.[4][18]

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the Dab-containing peptide. Cells are incubated for a defined period (e.g., 24-42 hours).[4][18]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[22]

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.[22]

  • Measurement: The absorbance of the solubilized formazan is measured on a microplate reader (e.g., at 595 nm).[4] The absorbance is directly proportional to the number of viable cells.

Visualizations: Workflows and Mechanisms

// Diagram specifications graph [size="10,5!", ratio=fill]; node [penwidth=1.5, color="#5F6368"]; } END_DOT Caption: High-level workflow for the development of Dab-containing peptide therapeutics.

G Peptide Cationic Dab-Peptide (+ charge) Attraction Attraction Peptide->Attraction Membrane Bacterial Membrane (- charge) Membrane->Attraction

Conclusion and Future Outlook

The incorporation of 2,4-diaminobutyric acid into peptide scaffolds is a powerful strategy for developing new therapeutic leads with enhanced stability and targeted activity. The applications, ranging from fighting antibiotic-resistant bacteria and targeting cancer cells to innovative cosmetic uses, highlight the versatility of this chemical modification. For drug development professionals, Dab-containing peptides represent a promising class of molecules that can overcome many of the traditional limitations of peptide-based drugs.[2] Future research will likely focus on fine-tuning the structure-activity relationships to maximize potency while minimizing toxicity, exploring novel delivery mechanisms, and expanding the repertoire of therapeutic targets for these versatile and potent biomolecules.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Orthogonally Protected Fmoc-Dab-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the utilization of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) derivatives with orthogonal side-chain protection in solid-phase peptide synthesis (SPPS). The use of Fmoc-Dab(Mtt)-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Dab(ivDde)-OH allows for selective deprotection of the Dab side chain, enabling the synthesis of complex peptides, including branched, cyclic, and labeled structures.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide chemistry.[1][2] The strategic use of orthogonally protected amino acid building blocks is crucial for the synthesis of modified peptides.[3] Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that provides a primary amine on its side chain, which can be utilized for various modifications. This note details the use of three commonly employed this compound derivatives, each bearing a distinct side-chain protecting group: 4-methyltrityl (Mtt), tert-butyloxycarbonyl (Boc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). These protecting groups offer orthogonal deprotection strategies, allowing for their selective removal under specific conditions without affecting other protecting groups or the peptide-resin linkage.[4]

Data Presentation: Comparison of Orthogonal Protecting Groups for this compound

The selection of an appropriate side-chain protecting group for Dab is critical and depends on the desired synthetic strategy. The following table summarizes the key characteristics and deprotection conditions for Mtt, Boc, and ivDde groups.

Protecting GroupChemical StructureDeprotection Reagent(s)Typical ConditionsStabilityKey Applications
Mtt (4-methyltrityl)TriarylmethylMildly acidic solutions (e.g., TFA, AcOH)1-2% TFA in DCM; or AcOH/TFE/DCM (1:2:7)Labile to mild acid; Stable to piperidine and hydrazine.[5][6]On-resin cyclization, branching, and labeling where mild acid deprotection is required.[6]
Boc (tert-butyloxycarbonyl)CarbonateModerately strong acids (e.g., TFA)25-50% TFA in DCMLabile to moderate acid; Stable to piperidine and hydrazine.[7][8][9]Used when simultaneous deprotection with other t-butyl-based side-chain protecting groups is desired during final cleavage.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Vinylic amideHydrazine-based reagents2-10% Hydrazine monohydrate in DMFStable to acidic and standard Fmoc deprotection conditions (piperidine).[10][11]Orthogonal modification where acid-labile protecting groups must remain intact.[10]

Experimental Protocols

The following are generalized protocols for the incorporation and selective deprotection of Fmoc-Dab(Mtt)-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Dab(ivDde)-OH in Fmoc-based SPPS. Researchers should optimize these protocols based on their specific peptide sequence and resin choice.

Protocol 1: General Fmoc-SPPS Cycle

This cycle is repeated for each amino acid coupling in the peptide sequence.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU (0.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a recoupling.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Selective Side-Chain Deprotection of Fmoc-Dab(Mtt)-OH

This procedure is performed on the resin-bound peptide after the desired sequence has been assembled.

  • Resin Preparation: Wash the peptide-resin with DCM (5-7 times) to ensure it is free of DMF.

  • Mtt Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.[12]

  • Deprotection Reaction:

    • Add the Mtt deprotection cocktail to the peptide-resin (approximately 10 mL per gram of resin).[12]

    • Gently agitate the mixture at room temperature.

    • Monitor the deprotection by taking a small sample of resin beads, washing them, and adding a drop of TFA. A bright orange color indicates the presence of the Mtt cation and successful deprotection.[12] The reaction is typically complete within 30-60 minutes, performed in repeated short treatments (e.g., 20 x 2 minutes).[5]

  • Washing and Neutralization:

    • Filter the resin and wash thoroughly with DCM (5-7 times).

    • Wash with methanol (MeOH) (2-3 times) and then again with DCM (2-3 times).[12]

    • Neutralize the newly exposed amine by washing with a solution of 5% DIEA in DMF (2-3 times).

    • Wash the resin with DMF (5-7 times) to prepare for subsequent on-resin modification.

A word of caution: Fmoc-Dab(Mtt)-OH has been reported to exhibit poor coupling efficiency due to lactamization.[13][14] The use of coupling reagents like DEPBT with a preincubation-free protocol is recommended for complete incorporation.[13]

Protocol 3: Side-Chain Deprotection of Fmoc-Dab(Boc)-OH

The Boc group is typically removed during the final cleavage of the peptide from the resin along with other acid-labile side-chain protecting groups.

  • Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage and Deprotection Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The specific scavengers should be chosen based on the amino acid composition of the peptide.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 4: Selective Side-Chain Deprotection of Fmoc-Dab(ivDde)-OH

This procedure allows for the selective removal of the ivDde group while the peptide remains attached to the resin.

  • Resin Preparation: Ensure the N-terminal Fmoc group is present or has been replaced with a Boc group to prevent unwanted reactions of the N-terminal amine during hydrazine treatment.[11] Wash the peptide-resin with DMF.

  • ivDde Deprotection Cocktail: Prepare a solution of 2-10% hydrazine monohydrate in DMF.[15] Higher concentrations may be needed for difficult sequences, but should be used with caution as they can lead to side reactions.[11][15]

  • Deprotection Reaction:

    • Add the hydrazine solution to the peptide-resin.

    • Allow the reaction to proceed at room temperature. The reaction is typically performed as a series of short treatments (e.g., 3 x 3-5 minutes).[12]

    • Monitor the deprotection by spectrophotometry, as the byproduct absorbs at 290 nm.

  • Washing:

    • Filter the resin and wash it thoroughly with DMF (5-7 times) to remove all traces of hydrazine.[12] The resin is now ready for further modification at the Dab side chain.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the solid-phase synthesis and selective deprotection of peptides containing this compound derivatives.

SPPS_Fmoc_Dab_Mtt_OH cluster_SPPS Fmoc-SPPS Cycle cluster_Deprotection Selective Mtt Deprotection Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1. Swell Coupling Coupling Fmoc_Deprotection->Coupling 2. 20% Piperidine/DMF Coupling->Fmoc_Deprotection 4. Repeat for next AA Mtt_Deprotection Peptide-Resin with Dab(Mtt) Coupling->Mtt_Deprotection 3. Fmoc-Dab(Mtt)-OH + Activator On_Resin_Modification On-Resin Modification (e.g., Cyclization, Branching) Mtt_Deprotection->On_Resin_Modification 1-2% TFA/DCM Final_Cleavage Final Cleavage from Resin On_Resin_Modification->Final_Cleavage Continue Synthesis or Cleave

Caption: Workflow for SPPS using Fmoc-Dab(Mtt)-OH and subsequent selective on-resin deprotection.

SPPS_Fmoc_Dab_Boc_OH cluster_SPPS Fmoc-SPPS Cycle cluster_Cleavage Final Cleavage & Deprotection Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1. Swell Coupling Coupling Fmoc_Deprotection->Coupling 2. 20% Piperidine/DMF Coupling->Fmoc_Deprotection 4. Repeat for next AA Final_Cleavage_Deprotection Peptide-Resin with Dab(Boc) Coupling->Final_Cleavage_Deprotection 3. Fmoc-Dab(Boc)-OH + Activator Cleaved_Peptide Cleaved and Deprotected Peptide in Solution Final_Cleavage_Deprotection->Cleaved_Peptide TFA Cocktail

Caption: Workflow for SPPS using Fmoc-Dab(Boc)-OH with side-chain deprotection during final cleavage.

SPPS_Fmoc_Dab_ivDde_OH cluster_SPPS Fmoc-SPPS Cycle cluster_Deprotection Selective ivDde Deprotection Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1. Swell Coupling Coupling Fmoc_Deprotection->Coupling 2. 20% Piperidine/DMF Coupling->Fmoc_Deprotection 4. Repeat for next AA ivDde_Deprotection Peptide-Resin with Dab(ivDde) Coupling->ivDde_Deprotection 3. Fmoc-Dab(ivDde)-OH + Activator On_Resin_Modification On-Resin Modification (e.g., Labeling, Conjugation) ivDde_Deprotection->On_Resin_Modification 2-10% Hydrazine/DMF Final_Cleavage Final Cleavage from Resin On_Resin_Modification->Final_Cleavage Continue Synthesis or Cleave

Caption: Workflow for SPPS using Fmoc-Dab(ivDde)-OH and subsequent selective on-resin deprotection.

References

Application Notes and Protocols for Fmoc-Dab(Boc)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of N-α-Fmoc-N-γ-Boc-L-diaminobutyric acid (Fmoc-Dab(Boc)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). Proper understanding and optimization of coupling conditions are critical for this reagent due to its potential for side reactions.

Introduction

Fmoc-Dab(Boc)-OH is a crucial building block for synthesizing peptides containing L-2,4-diaminobutyric acid. The Dab residue can be used for introducing branching, labeling, or creating specific structural motifs within a peptide. The γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is typically removed during the final acid cleavage step, orthogonal to the base-labile Fmoc group on the α-amino group.[]

A primary challenge associated with the coupling of Fmoc-Dab derivatives is the potential for intramolecular cyclization, leading to the formation of a lactam. This side reaction can significantly reduce coupling efficiency and the overall yield of the desired peptide.[2][3] Careful selection of coupling reagents and reaction conditions is therefore paramount.

Coupling Reagents and Conditions

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. Aminium/uronium salt-based reagents are most commonly employed.

Common Reagents and Additives
  • Coupling Reagents: These facilitate the activation of the carboxylic acid group of the Fmoc-amino acid to enable peptide bond formation.[4]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, cost-effective standard reagent.[4]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive and efficient reagent than HBTU, particularly for sterically hindered or "difficult" couplings.[4][5] The OAt-active ester it forms is more reactive than the OBt-ester from HBTU, leading to faster and more complete reactions.[5]

    • DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide-based reagent often used in conjunction with an additive like HOBt or OxymaPure.[6][7]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable to HATU, based on the non-explosive OxymaPure.[4][8]

  • Bases: A non-nucleophilic base is required to activate the coupling reagent and neutralize the protonated N-terminus of the peptide-resin.

    • DIPEA (N,N-Diisopropylethylamine): The most commonly used base in Fmoc-SPPS.[5][6]

  • Solvents: High-purity, peptide-synthesis-grade solvents are essential.

    • DMF (N,N-Dimethylformamide): The most common solvent for SPPS.[][5]

    • NMP (N-Methyl-2-pyrrolidone): An alternative to DMF, sometimes used for its ability to reduce peptide aggregation.[]

Comparative Data of Coupling Reagents

The following table summarizes the key characteristics of common coupling reagents used for Fmoc-Dab(Boc)-OH incorporation.

ReagentActivating AdditiveRelative ReactivityKey AdvantagesConsiderations
HATU HOAt (intrinsic)Very HighSuperior efficiency for difficult sequences, rapid kinetics, minimizes racemization.[4][5]Higher cost compared to HBTU. Can cause guanidinylation of the N-terminus if used in excess.[6][9]
HBTU HOBt (intrinsic)HighCost-effective, reliable for standard couplings.[4]Less effective than HATU for hindered couplings. Can cause guanidinylation if used in excess.[6][9]
COMU OxymaPure (intrinsic)Very HighReactivity comparable to HATU; based on non-explosive OxymaPure, making it safer to handle.[4][8]Limited solution stability.[9]
DIC HOBt or OxymaPureMediumBase-free activation is possible, which can minimize racemization for sensitive residues like Cysteine.[8]Slower reaction kinetics compared to aminium salts; by-product (DIU) can be difficult to remove.[6]

Experimental Protocols

The following protocols are provided for a standard 0.1 mmol scale manual solid-phase peptide synthesis. All operations should be performed in a ventilated fume hood using appropriate personal protective equipment.

Standard SPPS Workflow

The overall process of adding an amino acid in SPPS is cyclical.

spss_workflow start Start with N-terminally Fmoc-deprotected peptide-resin pre_activation Amino Acid Activation (Pre-activation) start->pre_activation coupling Coupling Reaction (Add activated AA to resin) pre_activation->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 monitor Monitor Coupling (e.g., Kaiser Test) wash1->monitor monitor->coupling Positive test (Recouple) deprotection Fmoc Deprotection (20% Piperidine in DMF) monitor->deprotection Negative test wash2 Wash Resin (DMF, DCM) deprotection->wash2 next_cycle Proceed to next coupling cycle wash2->next_cycle next_cycle->pre_activation end Final Peptide next_cycle->end

Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling using HATU/DIPEA

This protocol is recommended for most sequences.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin (0.1 mmol) has been completely removed using 20% piperidine in DMF. Wash the deprotected resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in 2 mL of DMF.[10]

    • Add DIPEA (6 eq., 0.6 mmol) to the solution.[10]

    • Gently swirl the mixture and allow it to pre-activate for 1-5 minutes at room temperature. The solution may turn yellow.[10]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated Fmoc-Dab(Boc)-OH solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[10]

  • Monitoring the Coupling:

    • (Recommended) Perform a Kaiser test (ninhydrin test) on a small sample of resin beads.[10] A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling is incomplete and a recoupling step (repeating steps 2-3) is necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove any unreacted reagents and by-products.[10]

Protocol 2: Coupling using DIC/OxymaPure

This method can be an alternative, particularly if issues with aminium-based reagents arise.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 eq., 0.3 mmol) and OxymaPure (3 eq., 0.3 mmol) in 2 mL of DMF.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the Fmoc-Dab(Boc)-OH/OxymaPure solution to the resin.

    • Add DIC (3 eq., 0.3 mmol) to the resin slurry.[6]

    • Agitate the mixture at room temperature for 2-4 hours. Longer reaction times are generally required for DIC compared to HATU.[6]

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Critical Considerations and Troubleshooting

Lactam Formation

The primary side reaction for Fmoc-Dab derivatives is the intramolecular cyclization to form a δ-lactam, which terminates the peptide chain. This is particularly problematic with certain side-chain protecting groups like Mtt (4-methyltrityl).[2][3] While the Boc group on Fmoc-Dab(Boc)-OH is less prone to this issue than more labile groups, the risk still exists, especially during the pre-activation step.

lactam_formation cluster_0 Activation Step cluster_1 Reaction Pathways Fmoc_Dab Fmoc-Dab(Boc)-OH COOH Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc_Dab:cooh->Activated_Ester + HATU/DIPEA Coupled_Product {Desired Product | Peptide Bond Formed} Activated_Ester->Coupled_Product Intermolecular Attack (Desired Pathway) Lactam {Side Product | Lactam Formation} Activated_Ester->Lactam Intramolecular Attack (Side Reaction) Peptide_Resin Peptide-Resin H₂N- Peptide_Resin:nh2->Coupled_Product

Caption: Competing reaction pathways for activated Fmoc-Dab(Boc)-OH.

Mitigation Strategies:

  • Minimize Pre-activation Time: Keep the pre-activation time (the period after adding DIPEA but before adding to the resin) to a minimum (e.g., 1-2 minutes).[10]

  • Consider In-situ Activation: For particularly difficult cases, add the coupling reagent and Fmoc-Dab(Boc)-OH to the resin first, followed by the addition of the base to initiate activation in the presence of the resin-bound amine.

  • Use DEPBT: Some studies have shown that the coupling reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) can achieve complete incorporation of Fmoc-Dab(Mtt)-OH without pre-incubation, suggesting it may be a useful alternative for preventing lactamization.[2]

Incomplete Coupling

If the Kaiser test remains positive after the initial coupling and a subsequent recoupling, it may indicate a "difficult sequence" caused by steric hindrance or peptide aggregation.

Mitigation Strategies:

  • Switch to a Stronger Reagent: If using HBTU, switch to HATU or COMU.[4][5]

  • Increase Temperature: Gently warming the reaction vessel to 35-40°C can sometimes improve coupling efficiency, but this may also increase the risk of racemization.[6]

  • Solvent Change: Switching from DMF to NMP or using a mixture of solvents can help disrupt aggregation.

By following these protocols and considering the potential for side reactions, researchers can successfully incorporate Fmoc-Dab(Boc)-OH into a wide range of synthetic peptides for various applications in research and drug development.

References

Application Notes and Protocols for the Incorporation of Fmoc-Dab(ivDde)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2,4-diaminobutyric acid (ivDde) hydrochloride, or Fmoc-Dab(ivDde)-OH, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its utility lies in the orthogonal protection strategy afforded by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the side-chain amine. This group is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group, but can be selectively cleaved under mild conditions using hydrazine.[1] This allows for the site-specific modification of the peptide chain, such as the creation of branched peptides, cyclic peptides, or the attachment of labels and other moieties while the peptide remains on the solid support.[2][3][4] The ivDde group is a more hindered variant of the Dde group, offering enhanced stability and reduced risk of migration during synthesis.

These application notes provide detailed protocols for the efficient incorporation of Fmoc-Dab(ivDde)-OH into a peptide sequence and the subsequent selective deprotection of the ivDde group.

Data Presentation

The successful incorporation of Fmoc-Dab(ivDde)-OH is dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical purities achieved in the synthesis of peptides containing a Dab(ivDde) residue for branching.

Peptide Sequence/ApplicationCoupling MethodPurity (%)Reference
Synthesis of a lactoferricin-lactoferrampin antimicrobial peptide (LF Chimera)Microwave-enhanced SPPS with DIC/Oxyma Pure77[5]
Synthesis of a histone H2B-1A peptide fragment conjugated to a ubiquitin peptide fragmentMicrowave-enhanced SPPS with DIC/Oxyma Pure75[5]
Synthesis of a tetra-branched analog of an antifreeze peptideMicrowave-enhanced SPPS with DIC/Oxyma Pure71[5]
Manual synthesis of a cyclic peptide using Fmoc-Orn(Dde)-OH (related Dde derivative)HCTU/DIPEA70[6]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dab(ivDde)-OH into a Peptide Sequence using Automated SPPS

This protocol describes the standard procedure for coupling Fmoc-Dab(ivDde)-OH to a growing peptide chain on a solid support using an automated peptide synthesizer.

Materials:

  • Fmoc-Dab(ivDde)-OH

  • Pre-loaded resin (e.g., Rink Amide resin)

  • Standard protected Fmoc-amino acids

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

    • Alternative: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) with DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: High-purity DMF, Dichloromethane (DCM)

  • Automated Peptide Synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the preceding amino acid by treating the resin with 20% piperidine in DMF. This is typically a two-step process within the synthesizer's automated protocol.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling of Fmoc-Dab(ivDde)-OH:

    • Dissolve Fmoc-Dab(ivDde)-OH (typically 3-5 equivalents relative to resin loading) in DMF.

    • For DIC/Oxyma Pure activation, add the Fmoc-Dab(ivDde)-OH solution, followed by Oxyma Pure (3-5 equivalents) and DIC (3-5 equivalents) to the reaction vessel.

    • For HBTU/HOBt activation, pre-activate the Fmoc-Dab(ivDde)-OH with HBTU (3-5 equivalents), HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for a few minutes before adding to the resin.

    • Allow the coupling reaction to proceed for the specified time in the automated protocol (typically 30-60 minutes). Microwave-assisted coupling can significantly reduce this time.[5]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other colorimetric test to ensure the completeness of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Chain Elongation: Continue with the synthesis of the peptide chain by repeating the deprotection, washing, and coupling steps with the subsequent Fmoc-amino acids.

Protocol 2: Selective Deprotection of the ivDde Group

This protocol outlines the procedure for the removal of the ivDde protecting group from the Dab side chain, allowing for subsequent modification.

Materials:

  • Peptide-resin containing the Dab(ivDde) residue

  • Deprotection Reagent: 2% (v/v) hydrazine monohydrate in DMF

  • Solvents: High-purity DMF

  • Reaction vessel with a frit

Procedure:

  • N-terminal Protection: If the N-terminal Fmoc group is present, it will be removed by the hydrazine treatment. If the N-terminus needs to remain protected, it should be protected with a group stable to hydrazine, such as the Boc group, prior to ivDde deprotection.

  • Resin Preparation: Swell the peptide-resin in DMF in a suitable reaction vessel.

  • Hydrazine Treatment:

    • Add the 2% hydrazine in DMF solution to the resin (e.g., 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature.

    • The reaction time can vary, but a common procedure involves multiple short treatments. For example, treat for 3-10 minutes and then drain the solution.[7]

    • Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.[7]

    • Microwave heating (e.g., 3 minutes at 90°C with 5% hydrazine in DMF) can also be employed for faster deprotection.[5]

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (at least 5 times) and then with DCM (at least 3 times) to remove all traces of hydrazine and by-products.

  • Confirmation of Deprotection: The deprotection can be monitored spectrophotometrically by measuring the absorbance of the filtrate at 290 nm, which corresponds to the formation of an indazole by-product.[2]

  • Subsequent Modification: The resin with the deprotected Dab side-chain amine is now ready for the next step, such as the synthesis of a peptide branch or the attachment of a label.

Visualizations

experimental_workflow cluster_main_chain Main Peptide Chain Synthesis (SPPS) cluster_branch_point Branch Point Incorporation cluster_branch_synthesis Side Chain (Branch) Synthesis cluster_finalization Finalization start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling1 Couple Fmoc-AA-OH coupling1->deprotection1 Repeat n times couple_dab Couple Fmoc-Dab(ivDde)-OH coupling1->couple_dab wash1->coupling1 deprotection2 Fmoc Deprotection couple_dab->deprotection2 wash2 Wash deprotection2->wash2 coupling2 Couple next Fmoc-AA-OH ivdde_deprotection Selective ivDde Deprotection (2% Hydrazine/DMF) coupling2->ivdde_deprotection Complete main chain wash2->coupling2 wash3 Wash ivdde_deprotection->wash3 coupling3 Couple Fmoc-AA-OH to Dab side chain wash3->coupling3 deprotection3 Fmoc Deprotection wash4 Wash deprotection3->wash4 coupling3->deprotection3 cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) coupling3->cleavage Complete branch wash4->coupling3 Repeat m times purification Purification (HPLC) cleavage->purification final_product Branched Peptide purification->final_product

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Dab(ivDde)-OH.

logical_relationship cluster_protecting_groups Protecting Groups cluster_deprotection_reagents Selective Deprotection Reagents main_strategy Orthogonal Protection Strategy in SPPS fmoc Fmoc (N-terminal) main_strategy->fmoc ivdde ivDde (Dab side chain) main_strategy->ivdde tbu tBu-based (Other side chains) main_strategy->tbu piperidine Piperidine fmoc->piperidine cleaved by hydrazine Hydrazine ivdde->hydrazine cleaved by tfa TFA tbu->tfa cleaved by piperidine->ivdde stable to piperidine->tbu stable to hydrazine->tbu stable to tfa->fmoc cleaves tfa->ivdde cleaves

Caption: Orthogonal protection scheme enabling selective deprotection in peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection Strategies of Dab Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of modified peptides. Its side chain contains a primary amine that can be utilized for various modifications, including peptide cyclization, branching, and the attachment of labels or other moieties.[1] In solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy, the protection of this side-chain amine is crucial to prevent undesired reactions during peptide chain elongation. The choice of the side-chain protecting group dictates the deprotection strategy and is critical for the successful synthesis of complex peptides. This document provides a detailed overview of common Fmoc deprotection strategies for Dab residues, potential side reactions, and experimental protocols.

Orthogonal Protection Strategies for Dab Residues

The core principle of incorporating Dab into peptides via Fmoc-SPPS is the use of an orthogonal protecting group on the side-chain amine. This group must be stable to the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in N,N-dimethylformamide, DMF) but labile to specific reagents that do not affect other protecting groups on the peptide or the linkage to the solid support.[2][3]

Several protecting groups are commonly employed for the side chain of Dab, each with its own unique cleavage conditions, offering a toolbox for selective deprotection and modification. The most common of these include tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde), and 2-nitrobenzenesulfonyl (Ns).[3][4]

Summary of Dab Side-Chain Protecting Groups and Deprotection Conditions
Protecting GroupChemical StructureDeprotection Reagent(s)Typical ConditionsStabilityKey Features
Boc tert-ButyloxycarbonylTrifluoroacetic acid (TFA)95% TFA in H₂O/TISStable to piperidine and mild acid.Cleaved during final peptide cleavage from the resin. Not suitable for on-resin side-chain modification.[5][6]
Mtt 4-MethyltritylDilute Trifluoroacetic acid (TFA)1-2% TFA in Dichloromethane (DCM)Stable to piperidine. Labile to mild acid.Allows for orthogonal deprotection on-resin in the presence of tBu-based protecting groups.[3][7]
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylHydrazine (N₂H₄)2% Hydrazine in DMFStable to piperidine and TFA.Enables selective deprotection for on-resin modification.[3]
Ns 2-NitrobenzenesulfonylThiophenol and a base (e.g., DBU)Thiophenol and DBU in DMFStable to piperidine (with caution) and TFA.Provides an additional level of orthogonality for site-specific modifications.[2][4]

Potential Side Reactions During Dab Deprotection and Coupling

Several side reactions can occur during the incorporation and deprotection of Dab residues, potentially leading to impurities and reduced yields.

Lactam Formation

Derivatives of diaminobutyric acid are particularly prone to intramolecular cyclization to form a lactam. This is a significant issue with Fmoc-Dab(Mtt)-OH, which can undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[4][8] The use of multi-time, preincubation-free protocols with specific coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) may be necessary to achieve complete incorporation.[9]

Premature Deprotection

The side-chain protecting group may be partially or fully cleaved during the Nα-Fmoc deprotection steps. For instance, the nosyl (Ns) group on Fmoc-L-Dab(Me,Ns)-OH is susceptible to cleavage by the nucleophilic piperidine used for Fmoc removal.[4] This can expose the side-chain amine, leading to undesired side reactions in subsequent coupling steps, such as peptide branching.[4]

Aspartimide Formation

While not exclusive to Dab-containing peptides, aspartimide formation is a common side reaction in Fmoc-SPPS, particularly when a residue is C-terminal to an aspartic acid. The basic conditions of Fmoc deprotection can induce the cyclization of the aspartic acid side chain, leading to a mixture of α- and β-peptides upon ring opening.[10] The choice of deprotection reagent can influence the extent of this side reaction. For example, using dipropylamine (DPA) for Fmoc removal has been shown to reduce aspartimide formation compared to piperidine.[11]

Experimental Protocols

Standard Nα-Fmoc Deprotection in SPPS

This protocol outlines the general steps for removing the Nα-Fmoc group during the elongation of the peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF[2]

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 15 minutes.[2]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol for On-Resin Deprotection of Dab(Mtt)

This protocol is used for the selective removal of the Mtt group from the Dab side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a Dab(Mtt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Methanol (MeOH) as scavengers[3]

  • Deprotection Solution: 1% TFA in DCM containing 1-5% TIS or MeOH[3]

Procedure:

  • Swell the peptide-resin in DCM.

  • Drain the DCM.

  • Add the deprotection solution to the resin.

  • Agitate the mixture for 30 minutes at room temperature. The reaction can be repeated with fresh deprotection solution to ensure complete removal.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM, 10% DIPEA in DCM, and then again with DCM to neutralize and remove residual acid.

  • The newly exposed side-chain amine of the Dab residue is now available for modification.

Protocol for On-Resin Deprotection of Dab(ivDde)

This protocol describes the selective removal of the ivDde protecting group.

Materials:

  • Peptide-resin containing a Dab(ivDde) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection Solution: 2% (w/v) hydrazine monohydrate in DMF[12]

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment two more times.[12]

  • Wash the resin thoroughly with DMF to remove excess hydrazine and the cleavage byproducts.

  • The Dab side-chain amine is now deprotected and ready for further reaction.

Protocol for On-Resin Deprotection of Dab(Ns)

This protocol details the removal of the nosyl protecting group from the Dab side chain.

Materials:

  • Peptide-resin containing a Dab(Ns) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection Cocktail: Thiophenol (10-20 equivalents) and DBU (5-10 equivalents) in DMF[13]

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Prepare the deprotection cocktail.

  • Add the deprotection cocktail to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.[13]

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC.

  • Once the deprotection is complete, drain the solution.

  • Wash the resin thoroughly with DMF, DCM, and methanol to remove all reagents and byproducts.[13]

  • The deprotected Dab side chain is now available for subsequent modification.

Visualizing Workflows and Chemical Logic

Standard Fmoc-SPPS Cycle with Dab Incorporation

SPPS_Cycle Resin Resin Fmoc_Peptide_Resin Fmoc-Peptide-Resin Resin->Fmoc_Peptide_Resin Start Deprotected_Peptide_Resin H₂N-Peptide-Resin Fmoc_Peptide_Resin->Deprotected_Peptide_Resin Fmoc Deprotection (20% Piperidine/DMF) Dab_Incorporation Incorporate Fmoc-Dab(P)-OH Deprotected_Peptide_Resin->Dab_Incorporation Coupling Coupled_Peptide_Resin Fmoc-AA-Peptide-Resin Coupled_Peptide_Resin->Fmoc_Peptide_Resin Repeat Cycle Dab_Incorporation->Coupled_Peptide_Resin HATU/DIPEA

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for peptide elongation.

Orthogonal Deprotection Strategy for Dab Side Chain

Orthogonal_Deprotection cluster_conditions Deprotection Conditions Start Fmoc-Peptide-Dab(P)-Resin N_Fmoc_Removal Nα-Fmoc Deprotection Start->N_Fmoc_Removal Elongation Side_Chain_Deprotection Side Chain (P) Deprotection Start->Side_Chain_Deprotection On-Resin Modification Final_Cleavage Final Cleavage from Resin (e.g., 95% TFA) Start->Final_Cleavage Peptide Isolation Piperidine 20% Piperidine/DMF N_Fmoc_Removal->Piperidine Mild_Acid 1% TFA/DCM (for Mtt) Side_Chain_Deprotection->Mild_Acid Hydrazine 2% Hydrazine/DMF (for ivDde) Side_Chain_Deprotection->Hydrazine Thiol_Base Thiophenol/DBU (for Ns) Side_Chain_Deprotection->Thiol_Base

Caption: Logic of orthogonal deprotection for Dab residues in Fmoc-SPPS.

Side Reaction Pathway: Lactam Formation of Dab

Lactam_Formation Fmoc_Dab Fmoc-Dab(Mtt)-OH α-COOH Activated_Ester Activated Ester (e.g., PyBOP/DIPEA) Fmoc_Dab->Activated_Ester Coupling Reagents Lactam γ-Lactam Inactive for Coupling Activated_Ester->Lactam Intramolecular Cyclization

Caption: Undesired lactam formation during the coupling of Fmoc-Dab(Mtt)-OH.

References

Application Notes & Protocols: Orthogonal Protection Schemes with Fmoc-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-α,γ-diaminobutyric acid(Boc)-OH, or Fmoc-Dab(Boc)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its utility is rooted in the principle of orthogonal protection, which allows for the differential removal of two distinct protecting groups under separate chemical conditions. This enables the selective modification of the amino acid's side chain, a critical capability for the synthesis of complex and therapeutically relevant peptides.

The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is readily cleaved by a mild base, typically piperidine. The side-chain γ-amino group, in contrast, is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, requiring an acid such as trifluoroacetic acid (TFA) for its removal. This orthogonality is fundamental to advanced peptide chemistry, facilitating the creation of branched peptides, cyclic peptides, and various peptide conjugates with enhanced biological properties.

Key Applications

The unique structural features of Fmoc-Dab(Boc)-OH make it an invaluable tool for a range of applications in peptide science:

  • Branched Peptide Synthesis: The selective deprotection of the Boc group on the Dab side chain allows for the initiation of a new peptide chain, leading to the formation of well-defined branched structures. These branched peptides can mimic complex protein epitopes or act as multivalent ligands.

  • Peptide Cyclization: The side-chain amine of Dab can be used as a nucleophile for on-resin cyclization with the C-terminal carboxylic acid or with an activated side chain of another amino acid, forming a lactam bridge. Cyclization is a common strategy to improve peptide stability, receptor affinity, and oral bioavailability.

  • Peptide Conjugation and Labeling: The Dab side-chain amine provides a specific handle for the attachment of various moieties, including fluorescent dyes, polyethylene glycol (PEG) chains, cytotoxic drugs, and other reporter groups.[1] This is particularly useful in the development of targeted drug delivery systems and diagnostic agents.

  • Synthesis of Antimicrobial Peptides (AMPs): Many naturally occurring antimicrobial peptides are rich in cationic residues. Fmoc-Dab(Boc)-OH is frequently used in the synthesis of AMPs and their analogs, where the diaminobutyric acid residue contributes to the overall positive charge and membrane-disrupting activity of the peptide.[2][3]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for incorporating Fmoc-Dab(Boc)-OH into a peptide sequence using manual or automated SPPS.

Materials:

  • Fmoc-Dab(Boc)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Workflow Diagram:

spss_workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect Next Cycle final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect Final Cycle cleave 7. Cleavage & Global Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 8. Precipitation (Cold Ether) cleave->precipitate purify 9. Purification (RP-HPLC) precipitate->purify end Final Peptide purify->end

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Selective On-Resin Boc Deprotection of Dab Side Chain

This protocol describes the selective removal of the Boc group from the Dab side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing Fmoc-Dab(Boc)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% (v/v) DIPEA in DMF

Procedure:

  • Resin Preparation: After incorporation of Fmoc-Dab(Boc)-OH and subsequent elongation of the peptide chain to the desired length, ensure the N-terminal Fmoc group is intact. Wash the resin with DCM (3 x 1 min).

  • Selective Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes at room temperature.[4]

  • Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of TFA.

  • Neutralization: Wash the resin with 10% DIPEA in DMF (3 x 2 min) to neutralize the trifluoroacetate salt of the side-chain amine.

  • Washing: Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min). The resin is now ready for side-chain modification.

On-Resin Side-Chain Functionalization

This protocol outlines a general procedure for coupling a molecule (e.g., another amino acid for branching, a fluorescent label) to the deprotected Dab side-chain amine.

Materials:

  • Peptide-resin with deprotected Dab side chain

  • Molecule to be coupled (e.g., Fmoc-amino acid, carboxylic acid-functionalized dye)

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Coupling Reaction:

    • Prepare a solution of the molecule to be coupled (3-5 equivalents), a coupling reagent (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the solution to the resin and react for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Further Synthesis: If an Fmoc-amino acid was coupled for branching, the Fmoc group can be removed using the standard deprotection protocol (Section 3.1, Step 2) to allow for further elongation of the branch.

Data Presentation

The success of peptide synthesis is typically evaluated by the yield and purity of the final product. The following tables provide representative data for peptides synthesized using Fmoc-Dab(Boc)-OH.

Table 1: Representative Yields for Linear and Branched Peptide Synthesis

Peptide TypeSequence ExampleSynthesis Scale (mmol)Crude Yield (%)Purity by RP-HPLC (%)
LinearAc-Lys-Dab-Ala-Gly-NH₂0.1~75>90
BranchedAc-Lys(Ac-Gly)-Dab-Ala-Gly-NH₂0.1~60>85

Note: Yields and purities are highly sequence-dependent and can be optimized by adjusting coupling and deprotection times.

Table 2: On-Resin Cyclization Efficiency

Linear Peptide PrecursorCyclization ReagentCyclization Time (h)Crude Purity of Cyclic Peptide (%)
H-Gly-Dab-Pro-Phe-Val-Orn-Leu-OHHATU/DIPEA24~55
H-Ala-Dab-Gly-Phe-Leu-OHPyBOP/DIPEA24~65

Data adapted from representative on-resin cyclization studies. Purity is often improved after HPLC purification.[4][5]

Mechanism of Action of Antimicrobial Peptides Containing Diaminobutyric Acid

Many antimicrobial peptides synthesized with Fmoc-Dab(Boc)-OH exert their activity by disrupting the bacterial cell membrane. The positively charged side chains of the diaminobutyric acid residues play a crucial role in the initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Diagram of Antimicrobial Peptide Mechanism:

amp_mechanism Mechanism of Action of a Cationic Antimicrobial Peptide cluster_membrane Bacterial Cell Membrane membrane insertion 2. Membrane Insertion (Hydrophobic Interactions) inner_leaflet amp Cationic AMP (contains Dab residues) attraction 1. Electrostatic Attraction attraction->membrane pore 3. Pore Formation (e.g., Toroidal Pore) leakage 4. Leakage of Cellular Contents pore->leakage death 5. Cell Death leakage->death

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dab(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development and biomedical research. Their constrained conformation often leads to increased receptor affinity and specificity, enhanced metabolic stability, and improved proteolytic resistance. The synthesis of cyclic peptides, particularly those with a lactam bridge formed between the side chains of amino acids, is a key strategy in peptidomimetic design.

This document provides detailed application notes and protocols for the synthesis of side-chain-to-side-chain cyclic peptides using Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab(Mtt)-OH) in conjunction with an acidic amino acid like Fmoc-L-aspartic acid (Fmoc-Asp-OAll). The orthogonal protecting group strategy, employing the acid-labile 4-methyltrityl (Mtt) group on the γ-amino group of Dab and an allyl (All) ester on the side chain of Asp, allows for selective deprotection and on-resin cyclization.

Core Principles

The synthesis of a cyclic peptide via a side-chain lactam bridge involves several key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry.

  • Orthogonal Deprotection: The protecting groups on the side chains of the two amino acids that will form the cyclic bridge are selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.

  • On-Resin Cyclization: An intramolecular amide bond is formed between the deprotected side chains.

  • Cleavage and Purification: The cyclic peptide is cleaved from the resin, and the final product is purified.

The use of Fmoc-Dab(Mtt)-OH is central to this strategy. The Mtt group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively cleaved under mildly acidic conditions that leave t-butyl-based and other acid-labile protecting groups intact.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model cyclic peptide, cyclo-[Asp-Ala-Gly-Dab]-NH2. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.

StepParameterValueNotes
Resin Loading Initial Resin Substitution0.5 mmol/gRink Amide resin is a common choice for C-terminally amidated peptides.
Fmoc-Dab(Mtt)-OH Loading Efficiency>95%Determined by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct.
Linear Peptide Synthesis Average Coupling Efficiency per Cycle>99%Monitored by the Kaiser test or other qualitative colorimetric tests.
Selective Mtt Deprotection Deprotection Time30-60 minutesTypically performed with 1-2% TFA in DCM. Multiple short treatments are often preferred.
Deprotection Efficiency>98%Confirmed by a negative chloranil test.
Selective Allyl Deprotection Deprotection Time2-3 hoursAchieved using Pd(PPh3)4 in the presence of a scavenger like PhSiH3.
Deprotection Efficiency>95%
On-Resin Cyclization Cyclization Time12-24 hoursThe reaction is monitored by taking small resin samples for cleavage and LC-MS analysis.
Crude Cyclization Yield60-80%Determined by HPLC analysis of the crude product after cleavage.
Final Product Overall Yield (after purification)25-40%Highly dependent on the peptide sequence and purification efficiency.
Final Purity (by HPLC)>95%
Molecular Weight ConfirmationConsistent with expected massVerified by Mass Spectrometry (e.g., ESI-MS).

Experimental Protocols

Materials and Reagents
  • Fmoc-Dab(Mtt)-OH

  • Fmoc-Asp(OAll)-OH

  • Other standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU, HATU, or DEPBT

  • Bases: DIPEA or Collidine

  • Solvents: DMF (peptide synthesis grade), DCM

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Mtt Deprotection Solution: 1-2% (v/v) TFA in DCM

  • Allyl Deprotection Solution: Pd(PPh3)4 and Phenylsilane (PhSiH3) in DCM

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether (cold)

Protocol 1: Solid-Phase Synthesis of the Linear Peptide
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Dab(Mtt)-OH):

    • Deprotect the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Pre-activate Fmoc-Dab(Mtt)-OH (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 2 minutes. Note: Due to potential lactamization and poor coupling efficiency of Fmoc-Dab(Mtt)-OH, using a coupling reagent like DEPBT may be beneficial, though it can be more costly.[1][2]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

  • Peptide Chain Elongation:

    • Perform standard Fmoc deprotection (20% piperidine in DMF).

    • Couple the subsequent Fmoc-protected amino acids sequentially using a suitable activation method.

    • After each coupling step, wash the resin and perform a Kaiser test.

Protocol 2: On-Resin Cyclization
  • Selective Mtt Group Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with 1-2% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times.

    • Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.

    • Confirm the presence of a free amine using a chloranil test.

  • Selective Allyl Group Deprotection:

    • Wash the peptide-resin with DCM.

    • Prepare a solution of Pd(PPh3)4 (0.2 eq.) and PhSiH3 (5 eq.) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2-3 hours.

    • Wash the resin with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and DMF.

  • Lactam Bridge Formation:

    • Wash the resin with DMF.

    • Add a solution of a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS.

Protocol 3: Cleavage, Purification, and Analysis
  • Final Fmoc Deprotection: If the N-terminus is not acetylated, deprotect the final Fmoc group using 20% piperidine in DMF.

  • Resin Cleavage and Global Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product using LC-MS and analytical RP-HPLC.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps resin Resin Swelling first_aa Couple Fmoc-Dab(Mtt)-OH resin->first_aa Fmoc Deprotection elongation Peptide Elongation first_aa->elongation Sequential Couplings mtt_deprotect Selective Mtt Deprotection elongation->mtt_deprotect allyl_deprotect Selective Allyl Deprotection mtt_deprotect->allyl_deprotect lactam Lactam Bridge Formation allyl_deprotect->lactam cleavage Cleavage & Deprotection lactam->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis

Caption: Workflow for the synthesis of a side-chain-to-side-chain cyclic peptide.

Integrin-Mediated Signaling Pathway

Many cyclic peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, are designed to target integrin receptors. Integrins are transmembrane proteins that mediate cell adhesion to the extracellular matrix (ECM) and play a crucial role in cell signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cytoplasm Cytoplasm integrin Integrin Receptor (αvβ3) fak FAK integrin->fak Recruitment & Autophosphorylation cyclic_rgd Cyclic RGD Peptide (e.g., from Dab cyclization) cyclic_rgd->integrin Binding & Activation src Src fak->src Activation ras Ras src->ras Activation erk ERK ras->erk MAPK Cascade downstream Downstream Signaling (Cell Proliferation, Survival, Migration) erk->downstream

Caption: Simplified schematic of an integrin-mediated signaling pathway.

References

Application Notes and Protocols for Fmoc-Dab-OH in Antibacterial Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising class of therapeutics to combat this challenge. Their broad-spectrum activity and unique mechanism of action, primarily involving the disruption of bacterial cell membranes, make them attractive alternatives to conventional antibiotics.

A key strategy in the design of potent synthetic AMPs is the incorporation of non-proteinogenic amino acids. L-2,4-diaminobutyric acid (Dab), a homolog of lysine, is of particular interest. The additional positive charge conferred by the side-chain amino group of Dab enhances the electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This strengthened interaction often translates to increased antimicrobial potency.

Fmoc-L-Dab(Boc)-OH is a critical building block for the solid-phase peptide synthesis (SPPS) of Dab-containing AMPs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for iterative peptide chain elongation, while the tert-butyloxycarbonyl (Boc) group on the side-chain amino group is acid-labile, ensuring its stability throughout the synthesis until the final cleavage step. This orthogonal protection scheme enables the precise and efficient synthesis of well-defined Dab-containing peptide sequences.

These application notes provide a comprehensive overview of the use of Fmoc-L-Dab(Boc)-OH in the synthesis of antibacterial peptides, including detailed experimental protocols, quantitative data on their efficacy, and insights into their mechanism of action.

Data Presentation

The incorporation of diaminobutyric acid (Dab) into antimicrobial peptides has been shown to significantly impact their efficacy against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Dab-containing peptides from published studies, demonstrating their potent antibacterial activity.

Peptide SequenceTarget OrganismMIC (µg/mL)Reference
Polymyxin B (contains five Dab residues)Escherichia coli0.2[1]
Polymyxin B (contains five Dab residues)Salmonella enteritidis0.2[1]
Colistin (contains five Dab residues)Escherichia coli0.2[1]
Colistin (contains five Dab residues)Salmonella enteritidis0.8[1]
(Gbu)₈-DAB-PNA (PNA4883)Escherichia coli<16[2]
(Gpn)₈-DAB-PNA (PNA4887)Escherichia colilow µM range[2]

Note: The synthesis of peptides using Fmoc-Dab(Boc)-OH via solid-phase peptide synthesis typically results in high purity (>95% as determined by RP-HPLC) and yields ranging from 10-30% after purification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dab-Containing Antimicrobial Peptide

This protocol outlines the manual Fmoc-SPPS for a generic Dab-containing antibacterial peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Dab(Boc)-OH and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

  • Acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-Dab(Boc)-OH):

    • Dissolve Fmoc-L-Dab(Boc)-OH (3 equivalents relative to the resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (beads remain yellow) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Mechanism of Action of Dab-Containing Antimicrobial Peptides

The primary mechanism of action of cationic antimicrobial peptides containing diaminobutyric acid involves the electrostatic attraction to and subsequent disruption of the bacterial cell membrane.

Mechanism_of_Action cluster_Peptide Antimicrobial Peptide cluster_Bacteria Gram-Negative Bacterium Peptide Cationic AMP with Dab residues (+) OuterMembrane Outer Membrane (Negatively charged LPS) Peptide->OuterMembrane Electrostatic Attraction InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Membrane Perturbation & Translocation Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Pore Formation & Membrane Disruption CellDeath Bacterial Cell Death Cytoplasm->CellDeath Leakage of Cellular Contents

Caption: Mechanism of action of Dab-containing antimicrobial peptides.

Experimental Workflow for Antibacterial Peptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a Dab-containing antimicrobial peptide.

Experimental_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-Dab(Boc)-OH, DIC, Oxyma) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat 4. Repeat Deprotection & Coupling for all Amino Acids Wash1->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection2 5. Final Fmoc Deprotection Repeat->Deprotection2 Final Amino Acid Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (Mass Spectrometry) Purification->Analysis End End: Pure Peptide Analysis->End

Caption: Experimental workflow for solid-phase peptide synthesis.

Conclusion

Fmoc-L-Dab(Boc)-OH is an indispensable tool for the synthesis of novel antimicrobial peptides with enhanced potency. The incorporation of diaminobutyric acid residues through well-established Fmoc-SPPS protocols allows for the rational design of AMPs with tailored properties. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and drug developers in the quest for new and effective treatments for bacterial infections. The ability to systematically modify peptide sequences with Dab opens up new avenues for optimizing antimicrobial activity, selectivity, and stability, ultimately contributing to the development of the next generation of antibiotic therapies.

References

The Strategic Incorporation of Fmoc-Dab-OH in the Synthesis of Novel Somatostatin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) in the creation of innovative somatostatin analogs. The unique structural properties of this non-proteinogenic amino acid offer a versatile platform for modifying peptide structure and function, leading to the development of next-generation therapeutics with enhanced stability, receptor selectivity, and novel biological activities.

Somatostatin, a naturally occurring peptide hormone, and its analogs are of significant therapeutic interest due to their ability to inhibit the secretion of various hormones, including growth hormone.[1] The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) has been a key strategy in overcoming the short half-life of native somatostatin and in fine-tuning the receptor binding profiles of synthetic analogs.[2] Fmoc-Dab(Boc)-OH, with its orthogonal protection scheme, is an invaluable building block in Fmoc-based solid-phase peptide synthesis (SPPS) for this purpose.[3]

Physicochemical Properties of Fmoc-Dab(Boc)-OH

A thorough understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of Fmoc-Dab(Boc)-OH are summarized in the table below.

PropertyValue
CAS Number 125238-99-5
Molecular Formula C₂₄H₂₈N₂O₆
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥97.0%
Storage Temperature 2-8°C

Application Notes: The Role of Fmoc-Dab-OH in Somatostatin Analog Design

The introduction of a diaminobutyric acid residue into a somatostatin analog sequence can confer several advantages:

  • Conformational Constraint: The additional amino group in the side chain can be utilized for lactam bridge formation, creating a more rigid cyclic structure that can enhance receptor binding affinity and selectivity.

  • Modified Pharmacokinetics: The presence of this non-natural amino acid can increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.

  • Introduction of Functional Moieties: The side-chain amino group provides a handle for the attachment of various functional groups, such as chelating agents for radiolabeling in diagnostic imaging and radiotherapy, or polyethylene glycol (PEG) for improving solubility and circulation time.

The orthogonal protection of Fmoc-Dab(Boc)-OH is central to its utility. The base-labile Fmoc group on the α-amine allows for standard SPPS cycles, while the acid-labile Boc group on the γ-amine remains intact during chain elongation. This enables selective deprotection of the side chain on-resin for subsequent modifications.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dab-Containing Somatostatin Analog

This protocol outlines the manual solid-phase synthesis of a hypothetical somatostatin analog with the sequence c[D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys]-Dab-NH₂ using Fmoc chemistry. This serves as a template that can be adapted for other Dab-containing analogs.

Materials:

  • Rink Amide resin

  • Fmoc-Dab(Boc)-OH and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Dab(Boc)-OH):

    • Dissolve Fmoc-Dab(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Side-Chain Deprotection and Cleavage:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization (Disulfide Bridge Formation):

    • Dissolve the purified linear peptide in a dilute aqueous solution.

    • Adjust the pH to 8.5 and stir in the presence of air or an oxidizing agent (e.g., potassium ferricyanide) until cyclization is complete, monitoring by analytical RP-HPLC.

  • Final Purification: Purify the cyclic peptide by preparative RP-HPLC and characterize by mass spectrometry.

Protocol 2: Characterization of the Synthetic Somatostatin Analog

1. Purity and Molecular Weight Determination:

  • Analytical RP-HPLC:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight of the purified peptide.

2. Receptor Binding Assay:

  • Objective: To determine the binding affinity of the synthetic analog to different somatostatin receptor subtypes (SSTR1-5).

  • Method: Competitive radioligand binding assay.

    • Prepare membranes from cells stably expressing a single human SSTR subtype.

    • Incubate the membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and varying concentrations of the unlabeled synthetic analog.

    • After incubation, separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).

Quantitative Data

The following table summarizes the receptor binding affinities (IC₅₀ in nM) of native somatostatin-14 and a selection of its analogs, including those containing diaminobutyric acid (Dab) or other modifications, for human somatostatin receptor subtypes.

CompoundSSTR1 (IC₅₀, nM)SSTR2 (IC₅₀, nM)SSTR3 (IC₅₀, nM)SSTR4 (IC₅₀, nM)SSTR5 (IC₅₀, nM)
Somatostatin-142.50.71.41.30.2
Octreotide>10000.823>10006.3
Pasireotide (SOM230)9.31.01.5>1000.16
[¹¹¹In/⁶⁸Ga]-KE88 (DOTA-d-Dab-Arg-Phe-Phe-d-Trp-Lys-Thr-Phe)High AffinityLow UptakeHigh AffinityHigh AffinityHigh Affinity

Note: Data for [¹¹¹In/⁶⁸Ga]-KE88 is qualitative as presented in the source material.[4]

Visualizations

Somatostatin_Signaling_Pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP (inhibited) Somatostatin Somatostatin Analog Somatostatin->SSTR Binding PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion, Cell Proliferation PKA->Cellular_Response Phosphorylation of target proteins

Caption: Somatostatin receptor signaling pathway.

SPPS_Workflow start Start: Rink Amide Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection washing1 3. Washing (DMF, DCM) deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 repeat Repeat Steps 2-5 for each amino acid washing2->repeat repeat->deprotection Next cycle cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) repeat->cleavage Final cycle purification1 7. Precipitation & Crude Purification cleavage->purification1 cyclization 8. Cyclization (Oxidation) purification1->cyclization purification2 9. Final Purification (RP-HPLC) cyclization->purification2 characterization 10. Characterization (HPLC, MS, Binding Assay) purification2->characterization end End: Purified Analog characterization->end

Caption: Solid-phase peptide synthesis workflow.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Crude_Peptide Crude Synthetic Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide RP-HPLC Purification HPLC_Analysis Analytical RP-HPLC (Purity Check) Purified_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Purified_Peptide->MS_Analysis Binding_Assay Receptor Binding Assay (IC50 Determination) Purified_Peptide->Binding_Assay

Caption: Experimental workflow for characterization.

References

Application Notes and Protocols for Solution-Phase Synthesis with Fmoc-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short to medium-length peptides, offering scalability and flexibility in purification strategies. The use of Nα-Fmoc-protected L-2,4-diaminobutyric acid (Fmoc-Dab-OH) and its derivatives allows for the introduction of a key amino acid residue that can be utilized for side-chain modification, cyclization, or as a structural mimetic of other amino acids. This document provides a detailed protocol for the solution-phase synthesis of a dipeptide using this compound as an exemplary case, outlining the general principles applicable to the synthesis of more complex peptides.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine is advantageous due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of side-chain protecting groups.[1] The choice of protecting group for the γ-amino group of the Dab residue is critical and dictates the overall synthetic strategy, enabling orthogonal deprotection for site-specific modifications. Common side-chain protecting groups for this compound include Boc (tert-butyloxycarbonyl), Mtt (4-methyltrityl), and Alloc (allyloxycarbonyl).

Core Concepts in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves a stepwise elongation of the peptide chain in a homogenous reaction mixture. The fundamental steps for each cycle of amino acid addition are:

  • Side-Chain and C-Terminus Protection: The initial amino acid has its C-terminus protected, typically as an ester (e.g., methyl or ethyl ester), to prevent self-coupling. The side chains of all amino acids, including the γ-amino group of Dab, must be protected with groups that are stable to the conditions of α-amine deprotection and peptide coupling.

  • Nα-Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid to liberate the free amine for the subsequent coupling reaction.

  • Peptide Bond Formation (Coupling): The carboxylic acid of the incoming Fmoc-protected amino acid is activated and then reacted with the free amine of the preceding amino acid to form a peptide bond.

  • Purification: After each coupling or deprotection step, the product is isolated and purified from excess reagents and by-products, often through extraction and precipitation, and in later stages by chromatography.[2]

Experimental Protocols

Materials and Reagents
  • Fmoc-Dab(side-chain protection)-OH (e.g., Fmoc-Dab(Boc)-OH)

  • C-terminally protected amino acid (e.g., H-Ala-OMe·HCl)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Base for coupling: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Fmoc deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF, Ethyl acetate (EtOAc), Hexanes, Diethyl ether

  • Aqueous solutions for work-up: 1 M HCl, saturated NaHCO₃, saturated NaCl (brine)

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Protocol 1: Synthesis of a Dipeptide (Fmoc-Dab(Boc)-Ala-OMe)

This protocol describes the coupling of Fmoc-Dab(Boc)-OH to Alanine methyl ester.

1. Preparation of the C-terminal Amino Acid (Alanine Methyl Ester):

  • If starting from H-Ala-OMe·HCl, the free amine must be liberated. Dissolve H-Ala-OMe·HCl in DCM and add one equivalent of a tertiary base like DIPEA or NMM. The resulting solution is used directly in the coupling step.

2. Peptide Coupling Reaction:

  • In a separate flask, dissolve Fmoc-Dab(Boc)-OH (1 equivalent) and HOBt (1 equivalent) in DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the solution of H-Ala-OMe (from step 1) to the activated Fmoc-Dab(Boc)-OH solution.

  • Add DIPEA (1-2 equivalents) to neutralize the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification of Fmoc-Dab(Boc)-Ala-OMe:

  • Filter the reaction mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude peptide can be further purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with cold diethyl ether or hexanes) or by flash column chromatography.

4. Nα-Fmoc Deprotection:

  • Dissolve the purified Fmoc-Dab(Boc)-Ala-OMe in a 20% solution of piperidine in DMF.[3]

  • Stir the reaction at room temperature for 30-60 minutes.[3]

  • Remove the solvent under reduced pressure.

  • Co-evaporate with a solvent like acetonitrile to remove residual piperidine.[3]

  • The resulting product, H-Dab(Boc)-Ala-OMe, can be precipitated from cold diethyl ether to yield the deprotected dipeptide, which can be used in the next coupling step.

Data Presentation

The efficiency of each step in solution-phase synthesis is highly dependent on the specific amino acids and reaction conditions. The following table provides illustrative data for the synthesis of a dipeptide.

StepProductTypical Yield (%)Typical Purity (%) (Post-Purification)Notes
CouplingFmoc-Dab(Boc)-Ala-OMe85-95%>95%Yield and purity are post-workup and precipitation/chromatography.
DeprotectionH-Dab(Boc)-Ala-OMe>95%>95%Deprotection is typically a high-yielding step. Purity is assessed before the next coupling.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of amino acid addition in solution-phase peptide synthesis using this compound.

G cluster_protection Protection Phase cluster_cycle Synthesis Cycle cluster_result Result start Start with C-terminally protected Amino Acid (AA1-OR) deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection If starting with Fmoc-AA1-OR purification1 Work-up / Purification deprotection->purification1 coupling Coupling with Fmoc-Dab(Boc)-OH + Activating Agents (DCC/HOBt) + Base (DIPEA) purification1->coupling purification2 Work-up / Purification coupling->purification2 end_product Protected Dipeptide (Fmoc-Dab(Boc)-AA1-OR) purification2->end_product next_cycle Proceed to next cycle or final deprotection end_product->next_cycle G Fmoc_Dab_Boc Fmoc-NH CH-COOH (CH₂)₂ NH-Boc Fmoc_removal α-Amine Deprotection (Piperidine) Fmoc_Dab_Boc->Fmoc_removal Base Labile Boc_removal γ-Amine Deprotection (TFA) Fmoc_Dab_Boc->Boc_removal Acid Labile Free_alpha_amine H₂N CH-COOH (CH₂)₂ NH-Boc Fmoc_removal->Free_alpha_amine Free_gamma_amine Fmoc-NH CH-COOH (CH₂)₂ NH₂ Boc_removal->Free_gamma_amine C_elongation C_elongation Free_alpha_amine->C_elongation Peptide Chain Elongation S_modification S_modification Free_gamma_amine->S_modification Side-Chain Modification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Dab(Mtt)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Dab(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing consistently low coupling efficiency when using Fmoc-Dab(Mtt)-OH?

A1: Fmoc-Dab(Mtt)-OH is known to exhibit abnormally poor coupling efficiency due to a rapid side reaction.[1][2][3] Under standard coupling conditions, the molecule can undergo intramolecular cyclization to form a stable γ-lactam, rendering it unable to couple to the resin-bound peptide.[2][4] This lactamization can occur quickly with various common coupling reagents.[2][3][5]

Q2: Which coupling reagents are most problematic with Fmoc-Dab(Mtt)-OH?

A2: While many common coupling reagents can induce lactamization, phosphonium and uronium/aminium salt activators in the presence of a base like DIPEA can be particularly problematic, leading to significant lactam formation.[4][6]

Q3: Is there a recommended coupling reagent and protocol to improve the efficiency of Fmoc-Dab(Mtt)-OH incorporation?

A3: Yes, studies have shown that using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent without a pre-incubation step can lead to complete incorporation of Fmoc-Dab(Mtt)-OH.[1][2][7] This method, while potentially more costly and time-consuming, has been demonstrated to be effective.[1][7]

Q4: Can I pre-activate Fmoc-Dab(Mtt)-OH with DEPBT before adding it to the resin?

A4: It is strongly advised to avoid pre-incubation when using DEPBT with Fmoc-Dab(Mtt)-OH.[3] Pre-incubation of the amino acid with the coupling reagent and base can accelerate the formation of the undesired lactam, thereby reducing the amount of active amino acid available for coupling.

Q5: How can I confirm that poor coupling is due to lactam formation?

A5: You can analyze the crude peptide product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of a significant peak corresponding to the mass of your peptide without the Dab(Mtt) residue, and potentially a peak corresponding to the lactam of Fmoc-Dab(Mtt)-OH in your amino acid solution, would indicate lactamization.[4]

Troubleshooting Guide

Issue: Low or No Coupling of Fmoc-Dab(Mtt)-OH Detected

This guide provides a systematic approach to troubleshooting poor coupling efficiency of Fmoc-Dab(Mtt)-OH.

Step 1: Initial Diagnosis & Verification

  • Action: Perform a test cleavage on a small amount of resin after the problematic coupling step.

  • Analysis: Analyze the cleaved product by HPLC and MS to confirm the absence or low level of the desired peptide containing Dab(Mtt).

Step 2: Investigate the Cause

The primary suspect for poor coupling of Fmoc-Dab(Mtt)-OH is intramolecular lactam formation.

Experimental Protocols

Protocol 1: Test Cleavage and HPLC Analysis
  • Resin Sampling: After the coupling reaction, wash the resin thoroughly with DMF and then DCM. Dry a small sample of the resin (e.g., 2-5 mg) under vacuum.

  • Cleavage: Prepare a cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5, v/v/v). Add the cocktail to the dried resin sample and allow the cleavage to proceed for 2-3 hours at room temperature.

  • Work-up: Precipitate the cleaved peptide with cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet.

  • HPLC Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze the sample on a reverse-phase C18 column with a suitable gradient.[4]

Table 1: Example HPLC Gradient
Time (min) %B (Acetonitrile + 0.1% TFA)
05
2595
3095
315
355
Solvent A: Water + 0.1% TFA
Protocol 2: Recommended Coupling Protocol for Fmoc-Dab(Mtt)-OH using DEPBT

This protocol is designed to minimize lactam formation by avoiding pre-activation.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid as per your standard protocol. Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation (No Pre-incubation):

    • In a clean vessel, dissolve Fmoc-Dab(Mtt)-OH (4 equivalents relative to resin loading) and DEPBT (4 equivalents) in DMF.

    • In a separate vessel, prepare a solution of DIPEA (8 equivalents) in DMF.

  • Coupling Reaction:

    • Add the Fmoc-Dab(Mtt)-OH/DEPBT solution to the resin.

    • Immediately add the DIPEA solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to check for complete coupling. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[6]

Table 2: Reagent Quantities for Coupling
Reagent Equivalents (relative to resin loading)
Fmoc-Dab(Mtt)-OH4
DEPBT4
DIPEA8

Visual Guides

G cluster_workflow Fmoc-Dab(Mtt)-OH Coupling Workflow start Start: Resin with N-terminal amine deprotection Fmoc Deprotection start->deprotection wash1 DMF Wash deprotection->wash1 coupling Add Fmoc-Dab(Mtt)-OH, DEPBT, and DIPEA (No Pre-incubation) wash1->coupling reaction React for 2 hours coupling->reaction wash2 Wash Resin reaction->wash2 monitoring Kaiser Test wash2->monitoring end Proceed to next cycle monitoring->end Negative recouple Recouple if necessary monitoring->recouple Positive recouple->coupling

Caption: Recommended workflow for Fmoc-Dab(Mtt)-OH coupling.

G cluster_troubleshooting Troubleshooting Poor Coupling Efficiency start Poor coupling efficiency with Fmoc-Dab(Mtt)-OH check_reagents Using standard coupling reagents (e.g., HBTU, PyBOP)? start->check_reagents lactam_formation High probability of lactam formation check_reagents->lactam_formation Yes check_preincubation Pre-incubating coupling mixture? check_reagents->check_preincubation No switch_reagent Switch to DEPBT coupling reagent lactam_formation->switch_reagent re_evaluate Re-evaluate coupling results switch_reagent->re_evaluate avoid_preincubation Avoid pre-incubation. Add reagents sequentially to resin. check_preincubation->avoid_preincubation Yes check_preincubation->re_evaluate No avoid_preincubation->re_evaluate

Caption: Decision tree for troubleshooting Fmoc-Dab(Mtt)-OH coupling.

References

preventing lactam formation with Fmoc-dab(mtt)-oh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Dab(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Dab(Mtt)-OH and what is its primary application?

Fmoc-Dab(Mtt)-OH (N-α-Fmoc-N-γ-4-methyltrityl-L-diaminobutanoic acid) is an amino acid building block used in solid-phase peptide synthesis (SPPS).[1][2][3][4][5] The Fmoc group on the alpha-amine is temporarily removed at each coupling step, while the Mtt (4-methyltrityl) group on the side-chain amine provides orthogonal protection. This allows for selective deprotection of the side chain to enable site-specific modifications such as branching or labeling of the peptide.[1]

Q2: What is the main challenge encountered when using Fmoc-Dab(Mtt)-OH?

The primary challenge is its abnormally poor coupling efficiency during SPPS.[6][7] This is due to the rapid intramolecular cyclization of the activated amino acid to form a stable γ-lactam, which is incapable of coupling to the growing peptide chain.[8]

Q3: Under what conditions does lactam formation occur?

Lactam formation can occur rapidly under various standard coupling conditions in the presence of common coupling reagents and a base like N,N-Diisopropylethylamine (DIPEA). Pre-incubation of Fmoc-Dab(Mtt)-OH with coupling reagents before addition to the resin is a significant contributor to this side reaction.[9]

Q4: Are there alternative amino acids that can be used to avoid this issue?

Yes, if the specific properties of Dab are not strictly required, using alternative orthogonally protected amino acids like Fmoc-Orn(Mtt)-OH or Fmoc-Lys(Mtt)-OH may be considered to avoid the complications associated with Fmoc-Dab(Mtt)-OH.[8][6]

Troubleshooting Guide

Problem: Poor or no coupling of Fmoc-Dab(Mtt)-OH detected after a coupling cycle.

Potential Cause Recommended Solution
Intramolecular Lactam Formation The most likely cause is the rapid formation of a γ-lactam upon activation of the carboxylic acid, which prevents the amino acid from coupling to the N-terminus of the peptide chain. This is particularly problematic with standard pre-activation times.
Inappropriate Coupling Reagent Many common coupling reagents (e.g., PyBOP) can promote rapid lactamization of Fmoc-Dab(Mtt)-OH.
Pre-incubation Step Allowing the Fmoc-Dab(Mtt)-OH to pre-incubate with the coupling reagent and base before adding it to the resin significantly increases the amount of lactam formed, leading to failed coupling.[9]

Experimental Protocols

To address the challenge of lactam formation, a modified coupling protocol is required. Below is a comparison of a standard (problematic) protocol and the recommended protocol for the incorporation of Fmoc-Dab(Mtt)-OH.

Standard SPPS Coupling Protocol (Prone to Failure for Fmoc-Dab(Mtt)-OH)

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 15-30 minutes.[9][10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the peptide chain. Wash the resin thoroughly with DMF.[10]

  • Amino Acid Activation (Pre-incubation): In a separate vessel, dissolve Fmoc-Dab(Mtt)-OH, a coupling reagent (e.g., HBTU, HATU, or PyBOP), and a base (e.g., DIPEA) in DMF. Allow this mixture to pre-incubate for several minutes.[9][10] This step is the primary cause of lactam formation and subsequent coupling failure.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours.[10]

  • Washing: Wash the resin with DMF to remove excess reagents.

Recommended Protocol to Prevent Lactam Formation

This protocol utilizes the coupling reagent DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and avoids a pre-incubation step.

  • Resin Preparation: Swell the resin in DMF for at least 15-30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and wash thoroughly.

  • Coupling (No Pre-incubation):

    • In a reaction vessel containing the deprotected resin, add a solution of Fmoc-Dab(Mtt)-OH (e.g., 4 equivalents) in DMF.

    • Immediately add a solution of DEPBT (e.g., 4 equivalents) in DMF.

    • Immediately add a base such as DIPEA (e.g., 8 equivalents).

    • Agitate the mixture for the desired coupling time.

  • Multiple Couplings: To ensure complete incorporation, it is recommended to perform the coupling step multiple times (e.g., repeat the coupling with fresh reagents).[8][6]

  • Washing: After the final coupling, wash the resin thoroughly with DMF.

Quantitative Data Summary

The choice of coupling reagent has a significant impact on the extent of lactam formation. While a comprehensive table with exact percentages from a single source is not available, the literature indicates a strong correlation between the type of coupling reagent and the propensity for this side reaction.

Coupling ReagentPropensity for Lactam Formation with Fmoc-Dab(Mtt)-OHCoupling EfficiencyReference
PyBOPHighVery Poor
HBTUHighPoor[8]
HATUHighPoor[8]
TSTUHighPoor[8]
DEPBT Low (with no pre-incubation) Good to Excellent [8][6]

Visualizations

Signaling Pathways and Experimental Workflows

lactam_formation cluster_activation Activation Step cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction Fmoc_Dab_Mtt_OH Fmoc-Dab(Mtt)-OH Activated_Ester Activated Ester Intermediate Fmoc_Dab_Mtt_OH->Activated_Ester + Coupling Reagent + Base (e.g., DIPEA) Lactam γ-Lactam Activated_Ester->Lactam Intramolecular Cyclization Coupled_Product Fmoc-Dab(Mtt)-Peptide-Resin Activated_Ester->Coupled_Product Intermolecular Coupling Coupling_Failure Coupling Failure Lactam->Coupling_Failure Does not couple Peptide_Resin Peptide-Resin (with free N-terminus)

Caption: Mechanism of lactam formation from Fmoc-Dab(Mtt)-OH during activation.

experimental_workflow cluster_standard Standard Protocol (Problematic) cluster_recommended Recommended Protocol A1 Fmoc-Dab(Mtt)-OH + Coupling Reagent + Base A2 Pre-incubation (Activation) A1->A2 A3 Add to Resin A2->A3 A4 Lactam Formation (High) A3->A4 A5 Poor Coupling A4->A5 B1 Add Fmoc-Dab(Mtt)-OH to Resin B2 Add DEPBT + Base (No Pre-incubation) B1->B2 B3 Coupling B2->B3 B4 Minimal Lactam Formation B3->B4 B5 Successful Coupling B4->B5 start Start start->A1 Standard start->B1 Recommended

Caption: Comparison of standard vs. recommended workflows for Fmoc-Dab(Mtt)-OH coupling.

References

Technical Support Center: Optimizing Fm-Dab-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the Nα-Fmoc deprotection of diaminobutyric acid (Dab) residues in solid-phase peptide synthesis (SPPS) and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Fmoc deprotection of a Dab-containing peptide?

A1: The primary side reaction is the premature cleavage of the side-chain protecting group on the Dab residue. This occurs when the side-chain protecting group exhibits lability to the basic conditions used for Fmoc removal, typically 20% piperidine in DMF.[1] Another potential side reaction, though less common, is lactam formation, particularly with certain coupling conditions.[1]

Q2: My mass spectrometry results show a mass loss corresponding to the Dab side-chain protecting group after Fmoc deprotection. Why is this happening?

A2: This indicates that your side-chain protecting group is not fully orthogonal to the Fmoc deprotection conditions. Standard 20% piperidine in DMF is a relatively strong basic condition that can partially or fully cleave certain acid-labile or base-labile protecting groups.[1][2] The extent of this premature deprotection depends on the specific protecting group, the duration of piperidine exposure, and the temperature.

Q3: Which common Dab side-chain protecting groups are most susceptible to premature removal by piperidine?

A3: The susceptibility varies significantly:

  • Highly Susceptible: Groups like Mtt (4-Methyltrityl) are known to be labile to standard Fmoc deprotection conditions.

  • Moderately Susceptible: Groups like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can also be partially cleaved by piperidine, although they are primarily removed by hydrazine.[3]

  • Highly Stable: The Boc (tert-Butoxycarbonyl) group is generally stable to piperidine and represents a more robust choice for preventing this side reaction.[4][5] It is considered orthogonal as it requires acidic conditions (e.g., TFA) for removal.[2][4]

Q4: How can I prevent premature cleavage of the side-chain protecting group?

A4: The most effective strategy is to modify the Fmoc deprotection conditions to be milder. Using a lower concentration of piperidine or a different, less nucleophilic base can significantly reduce side-chain cleavage. For particularly sensitive sequences, using a stronger, non-nucleophilic base like DBU in combination with a scavenger is highly effective.[6][7]

Q5: When is it appropriate to use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection?

A5: DBU is a very strong, non-nucleophilic base that removes the Fmoc group much faster than piperidine.[6][7] It is recommended when:

  • You are working with sterically hindered amino acids where standard piperidine treatment is slow or incomplete.[8]

  • You need to minimize side reactions like aspartimide formation or premature cleavage of sensitive side-chain protecting groups.[6][7]

  • A faster deprotection time is desired.[9]

DBU is often used in a cocktail, such as 2% DBU with 2% piperidine in DMF.[8] The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct of the deprotection reaction.[6]

Troubleshooting Guide: Premature Side-Chain Deprotection

This guide helps you diagnose and solve issues related to the unwanted loss of Dab side-chain protecting groups during Nα-Fmoc removal.

Problem: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus the mass of the Dab side-chain protecting group.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting this issue.

G start Problem Detected: Mass Loss Equal to Side-Chain PG check_pg Identify Dab Side-Chain Protecting Group (PG) start->check_pg is_boc Is it Boc? check_pg->is_boc is_mtt_ivdde Is it Mtt or ivDde? check_pg->is_mtt_ivdde Other PG is_boc->is_mtt_ivdde No boc_ok Boc is generally stable. Investigate other causes (e.g., extended deprotection, high temp). is_boc->boc_ok Yes mtt_ivdde_issue PG is labile to standard 20% Piperidine/DMF. is_mtt_ivdde->mtt_ivdde_issue Yes solution_header Select Milder Deprotection Protocol mtt_ivdde_issue->solution_header sol_1 Option 1: Reduce Piperidine Conc. (e.g., 5-10% in DMF) solution_header->sol_1 sol_2 Option 2 (Recommended): Use DBU-based cocktail (e.g., 2% DBU / 2% Piperidine / DMF) solution_header->sol_2 end Problem Resolved: Synthesize with Optimized Protocol sol_1->end sol_2->end

Caption: Troubleshooting logic for premature side-chain deprotection.

Comparison of Deprotection Cocktails

The table below summarizes standard and alternative Fmoc deprotection conditions. For sensitive protecting groups like Mtt or ivDde, switching from the standard protocol to a DBU-based method is highly recommended.

ParameterStandard ProtocolDBU-Based Protocol (Recommended)
Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU + 2% (v/v) Piperidine in DMF
Typical Time 2 x 10-20 min2 x 5-7 min[8]
Mechanism Nucleophilic Base (Piperidine)Strong, Non-nucleophilic Base (DBU)[7]
Key Advantage Widely establishedFaster, reduces side reactions[6][7][9]
Best For Robust protecting groups (e.g., Boc)Labile protecting groups (e.g., Mtt, ivDde)
Reference [8][10][6][8]

Experimental Protocols

Here are detailed protocols for performing standard and optimized Fmoc deprotection on a peptide-resin.

Protocol 1: Standard Fmoc Deprotection

This protocol uses the conventional 20% piperidine solution and is suitable for peptides with robust side-chain protecting groups.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[8]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate the mixture for 3-5 minutes at room temperature.[11]

  • Second Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[8]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[8]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Optimized DBU/Piperidine Fmoc Deprotection

This protocol is recommended for peptides containing Dab residues with labile side-chain protecting groups like Mtt or ivDde.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.[8]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add the DBU/piperidine deprotection solution. Agitate the mixture for 5-7 minutes at room temperature.[8]

  • Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[8]

  • Extensive Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure all reagents are removed before the subsequent coupling step.[8]

Deprotection Workflow Diagram

This diagram outlines the general experimental workflow for the Fmoc deprotection cycle in SPPS.

G cluster_prep Preparation cluster_deprotect Deprotection Cycle cluster_wash Washing swell 1. Swell Peptide-Resin in DMF (30 min) deprotect1 2. Add Deprotection Solution (e.g., 2% DBU/Piperidine) Agitate 5-7 min swell->deprotect1 drain1 3. Drain Solution deprotect1->drain1 deprotect2 4. Repeat Deprotection Step Agitate 5-7 min drain1->deprotect2 drain2 5. Drain Solution deprotect2->drain2 wash 6. Wash Resin Extensively with DMF (7x) drain2->wash ready Ready for Next Coupling Step wash->ready

References

Technical Support Center: Purification of Dab-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting challenges encountered during the purification of peptides containing diaminobutyric acid (Dab).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing Dab?

The primary challenges in purifying Dab-containing peptides stem from the presence of the basic side-chain amine group. This can lead to:

  • Secondary interactions: The positively charged Dab side chain can interact with residual free silanols on silica-based reversed-phase columns, leading to peak tailing and poor resolution.[1]

  • Poor solubility: Depending on the overall sequence, the presence of multiple basic residues can influence the peptide's solubility in standard purification solvents.

  • Side reactions during synthesis: Incomplete protection of the Dab side chain during solid-phase peptide synthesis (SPPS) can lead to a variety of impurities that are difficult to separate from the target peptide.[2] Common side reactions include branching of the peptide chain and acylation of the Dab side chain.[2]

Q2: Why is the choice of protecting group for the Dab side chain so critical?

The use of an appropriate orthogonal protecting group for the Dab side chain is crucial to prevent unwanted side reactions during peptide synthesis.[2][3][4] An orthogonal protecting group can be selectively removed without cleaving the peptide from the resin or removing other protecting groups, allowing for specific modifications or preventing unwanted reactions of the Dab side chain amine. The choice of protecting group can also impact the purification process; for example, some protecting groups can alter the hydrophobicity of the peptide, which can be leveraged for better separation.

Q3: What are common impurities found in crude Dab-containing peptide mixtures?

Following solid-phase peptide synthesis (SPPS) and cleavage, crude peptide mixtures can contain a variety of impurities, including:

  • Deletion sequences: Peptides missing one or more amino acids.[5]

  • Truncated sequences: Peptides that were not fully synthesized.[5]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on the Dab side chain or other residues.[5]

  • Side-reaction products: Such as branched peptides or peptides with acylated Dab side chains.[2]

  • Reagents and by-products from cleavage: Residual scavengers and their adducts.[5]

Q4: How does the Dab residue affect the retention time of a peptide in reversed-phase HPLC?

The Dab residue, with its basic side chain, generally increases the hydrophilicity of a peptide. In reversed-phase HPLC (RP-HPLC), this typically leads to a shorter retention time compared to a similar peptide where Dab is replaced by a more hydrophobic residue.[6][7] However, the overall retention behavior is highly dependent on the entire peptide sequence, the mobile phase pH, and the type of ion-pairing agent used.[1][8] At low pH, the Dab side chain will be protonated, increasing its polarity and further reducing retention time.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Dab-containing peptides.

Problem Potential Cause Suggested Solution
Peak Tailing in RP-HPLC Secondary ionic interactions between the protonated Dab side chain and residual silanol groups on the C18 column.[1]- Use a modern, end-capped column: These columns have fewer free silanol groups. - Increase the concentration of the ion-pairing agent: A higher concentration of an agent like trifluoroacetic acid (TFA) can more effectively mask the silanol groups and the basic Dab side chain.[] - Work at a lower pH: This ensures complete protonation of the silanols, reducing their interaction with the positively charged peptide.[1]
Poor Resolution/Co-elution of Impurities The impurity has a very similar hydrophobicity to the target peptide.- Optimize the gradient: Use a shallower gradient around the elution point of your target peptide to improve separation.[10] - Change the organic modifier: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation. - Try a different stationary phase: A column with a different chemistry (e.g., C8, Phenyl) may provide a different selectivity. - Employ a secondary purification step: Consider using ion-exchange chromatography as an orthogonal purification method.[11][12]
Peptide Not Binding to RP-HPLC Column (Elutes in Void Volume) The peptide is too hydrophilic for the starting conditions of the gradient.- Lower the initial percentage of organic solvent (Buffer B): Start the gradient with a lower concentration of acetonitrile.[10] - Ensure proper sample dissolution: Dissolve the peptide in the initial mobile phase (or a weaker solvent) to ensure it binds to the column upon injection.
Multiple Peaks for a Single Peptide - Isomers: Racemization of amino acids can occur during synthesis. - Conformational isomers: Some peptides can exist in different, slowly interconverting shapes. - Oxidation: Methionine or Cysteine residues can be oxidized.- Optimize synthesis conditions: Use appropriate coupling reagents and conditions to minimize racemization. - Modify HPLC conditions: Sometimes changing the temperature or the mobile phase can cause conformers to coalesce into a single peak. - Add reducing agents: If oxidation is suspected, adding a small amount of a reducing agent like DTT to the sample may help.
Low Recovery After Purification - Peptide precipitation on the column: The peptide is not soluble in the mobile phase at the point of elution. - Irreversible adsorption: The peptide is sticking too strongly to the column. - Degradation of the peptide: The peptide is not stable under the purification conditions.- Modify the mobile phase: Adding a small amount of a different organic solvent like isopropanol can improve solubility. - Use a different column: A less hydrophobic column might reduce irreversible binding. - Check peptide stability: Ensure the pH and temperature of the purification are within the stable range for your peptide.

Quantitative Data Summary

The choice of synthetic strategy can significantly impact the purification of Dab-containing peptides. The following table summarizes a comparison between a Trityl (Trt) linker and a dialkoxybenzyl (Dab) linker for the synthesis of a peptide hydrazide.

LinkerCrude Yield (%)Crude Purity (%)Isolated Yield (%)
Trt527121
Dab975934

Data adapted from a study on peptide hydrazides. The Dab linker demonstrated a significantly higher crude and isolated yield despite a lower initial crude purity, suggesting it facilitates a more efficient purification process.

Experimental Protocols

General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of Dab-containing peptides. Optimization will be required for each specific peptide.

1. Materials:

  • Crude Dab-containing peptide, lyophilized

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size)

  • HPLC system with a UV detector and fraction collector

2. Method:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A or a solvent in which it is readily soluble (e.g., water with a small amount of acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient could be 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.[5][10]

  • Detection: Monitor the elution profile at 214 nm or 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

General Protocol for Ion-Exchange Chromatography (IEX)

IEX is a valuable orthogonal technique for purifying Dab-containing peptides, separating them based on charge.[11][12][13] As Dab is a basic residue, cation-exchange chromatography is typically employed.

1. Materials:

  • Partially purified or crude Dab-containing peptide

  • Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the peptide has a net positive charge (e.g., 20 mM MES, pH 6.0).

  • Buffer B (Elution Buffer): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).

  • Cation-exchange column (e.g., a strong cation exchanger like a sulfopropyl (SP) resin)

  • Chromatography system with a UV detector and fraction collector

2. Method:

  • Sample Preparation: Dissolve the peptide in Buffer A and ensure the pH is adjusted correctly. The sample should have a low ionic strength to ensure binding to the column.

  • Column Equilibration: Equilibrate the cation-exchange column with Buffer A for 5-10 column volumes.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Buffer A to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of increasing Buffer B (i.e., increasing salt concentration). A typical gradient might be 0% to 100% Buffer B over 30-60 minutes.

  • Detection and Fraction Collection: Monitor the elution at 214 nm or 280 nm and collect fractions.

  • Analysis and Desalting: Analyze the fractions for purity and identity. Pool the pure fractions and desalt using RP-HPLC or dialysis before lyophilization.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (with protected Dab) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Mixture Cleavage->Crude RPHPLC Reversed-Phase HPLC Crude->RPHPLC Primary Purification IEX Ion-Exchange Chromatography (Optional Orthogonal Step) RPHPLC->IEX If further purification needed Analysis Purity & Identity Analysis (Analytical HPLC, MS) RPHPLC->Analysis IEX->Analysis Lyophilization Lyophilization Analysis->Lyophilization If pure PurePeptide Purified Dab-Containing Peptide Lyophilization->PurePeptide Troubleshooting_Logic Start Poor Peak Shape in RP-HPLC? Tailing Is it Peak Tailing? Start->Tailing Yes Broadening Is it Peak Broadening? Start->Broadening No Tailing->Broadening No Sol_Tailing Increase TFA concentration Use end-capped column Lower mobile phase pH Tailing->Sol_Tailing Yes Sol_Broadening Optimize gradient Check for column overload Reduce extra-column volume Broadening->Sol_Broadening Yes Other Consider other issues: - Split peaks (isomers?) - Fronting peaks Broadening->Other No

References

Technical Support Center: Fmoc-Dab-OH Derivatives in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fmoc-Dab-OH derivatives in automated peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: What are the common this compound derivatives used in automated peptide synthesis?

The most commonly used derivatives are Fmoc-L-2,4-diaminobutyric acid with side-chain protecting groups:

  • Fmoc-Dab(Boc)-OH: Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group.

  • Fmoc-Dab(ivDde)-OH: Employs the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group for orthogonal deprotection.

  • Fmoc-Dab(Mtt)-OH: Features the highly acid-labile 4-methyltrityl (Mtt) group.

Q2: What are the primary solvents used for dissolving this compound derivatives in automated peptide synthesis?

The primary solvents are polar aprotic solvents that effectively dissolve the amino acid derivatives and swell the solid-phase resin.[1] These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM) is used less frequently in modern Fmoc-based synthesis but can be a component of solvent mixtures.[2]

Q3: Are there general solubility issues with this compound derivatives?

Generally, Fmoc-Dab(Boc)-OH and Fmoc-Dab(ivDde)-OH are considered to have good solubility in DMF and NMP at standard concentrations used in automated peptide synthesis.[3][4] However, issues can arise from the growing peptide chain's properties rather than the monomer's solubility. Fmoc-Dab(Mtt)-OH presents a unique challenge related to its chemical stability during activation, which is often mistaken for a solubility problem.[5][6]

Troubleshooting Guide

Issue 1: Poor Coupling Efficiency and Low Yield with Fmoc-Dab(Mtt)-OH

Symptom: Incomplete coupling of Fmoc-Dab(Mtt)-OH, leading to deletion sequences in the final peptide, even when the amino acid appears to be fully dissolved.

Root Cause: Fmoc-Dab(Mtt)-OH is highly prone to rapid intramolecular cyclization (lactamization) upon activation with standard coupling reagents (e.g., HBTU, HATU, DIC). This side reaction forms a stable six-membered ring, consuming the activated amino acid before it can couple to the resin-bound peptide.[5][6][7] This is a chemical stability issue, not a solubility issue.

Solution:

  • Recommended Protocol: Utilize a coupling reagent that minimizes the pre-activation time, thereby reducing the opportunity for lactamization. 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be effective.[5][8][9]

  • Avoid Pre-activation: Do not pre-activate Fmoc-Dab(Mtt)-OH with the coupling reagent and base before adding it to the resin. The components should be added to the resin suspension individually or as a freshly prepared mixture.[5][7]

Experimental Protocol: DEPBT Coupling of Fmoc-Dab(Mtt)-OH

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Reagent Preparation (No Pre-incubation):

    • In a separate vessel, dissolve Fmoc-Dab(Mtt)-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • In another vessel, dissolve DEPBT (3-5 equivalents) in DMF.

  • Coupling Reaction:

    • Add the Fmoc-Dab(Mtt)-OH solution to the resin.

    • Add the DEPBT solution to the resin.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Issue 2: Incomplete Coupling of Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH, Especially in Longer Peptides

Symptom: The initial couplings of Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH are successful, but coupling efficiency decreases as the peptide chain elongates.

Root Cause: This is often due to peptide aggregation on the solid support. As the peptide chain grows, it can form secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminus, preventing the incoming activated amino acid from accessing the reactive site.[10][11]

Solutions:

  • Change Solvents: Switch from DMF to NMP, which is a better solvent for many aggregating sequences.[12] Adding a small percentage of DMSO to the DMF can also help disrupt secondary structures.[11]

  • Use Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection steps can disrupt hydrogen bonding and reduce aggregation.[11]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., using a microwave peptide synthesizer) can help to break up aggregates.

  • Backbone Protection: For particularly difficult sequences, consider introducing a backbone-protected amino acid, such as a pseudoproline dipeptide or a Dmb-protected amino acid, near the aggregation-prone region. These modifications disrupt the hydrogen bonding patterns that lead to aggregation.

Data and Visualizations

Table 1: Qualitative Solubility of this compound Derivatives in Common SPPS Solvents

This compound DerivativeDMFNMPDCM
Fmoc-Dab(Boc)-OH GoodGoodLimited
Fmoc-Dab(ivDde)-OH GoodGoodLimited
Fmoc-Dab(Mtt)-OH GoodGoodGood

Note: "Good" indicates that the compound is generally soluble at standard concentrations for SPPS (e.g., 0.2-0.5 M). However, the effective concentration can be limited by factors other than intrinsic solubility, such as aggregation of the growing peptide chain or, in the case of Fmoc-Dab(Mtt)-OH, chemical instability upon activation.

Diagrams

logical_relationship_fmoc_dab_mtt cluster_problem Problem: Poor Coupling of Fmoc-Dab(Mtt)-OH cluster_cause Root Cause cluster_solution Solution Poor_Coupling Poor Coupling Efficiency Lactamization Rapid Intramolecular Lactamization Poor_Coupling->Lactamization is caused by Use_DEPBT Use DEPBT Coupling Reagent Lactamization->Use_DEPBT is minimized by No_Preactivation Avoid Pre-activation Lactamization->No_Preactivation is minimized by

Caption: Troubleshooting logic for Fmoc-Dab(Mtt)-OH coupling issues.

experimental_workflow_depbt start Start swell_resin Swell Resin in DMF start->swell_resin add_dab Add Fmoc-Dab(Mtt)-OH solution to resin swell_resin->add_dab add_depbt Add DEPBT solution to resin add_dab->add_depbt add_dipea Add DIPEA to resin add_depbt->add_dipea couple Couple for 1-2 hours add_dipea->couple wash Wash Resin with DMF couple->wash end End wash->end

Caption: Experimental workflow for DEPBT coupling of Fmoc-Dab(Mtt)-OH.

signaling_pathway_aggregation cluster_problem Problem cluster_consequence Consequence cluster_solutions Solutions Peptide_Aggregation Peptide Chain Aggregation (β-sheet formation) Blocked_N_Terminus Blocked N-Terminus Peptide_Aggregation->Blocked_N_Terminus Incomplete_Coupling Incomplete Coupling Blocked_N_Terminus->Incomplete_Coupling Change_Solvent Change Solvent (e.g., NMP, DMSO) Incomplete_Coupling->Change_Solvent is addressed by Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Incomplete_Coupling->Chaotropic_Salts is addressed by High_Temp Elevated Temperature Incomplete_Coupling->High_Temp is addressed by Backbone_Prot Backbone Protection Incomplete_Coupling->Backbone_Prot is addressed by

Caption: Logical relationships in troubleshooting peptide aggregation.

References

how to avoid aggregation of peptides containing Fmoc-dab-oh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues with peptides containing Fmoc-Dab-OH, specifically focusing on Fmoc-L-2,4-diaminobutyric acid derivatives like Fmoc-Dab(Mtt)-OH.

Troubleshooting Guide

Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is a common challenge that can lead to incomplete reactions and low purity of the final product. When working with this compound derivatives, it is crucial to distinguish between true peptide chain aggregation and side reactions specific to this amino acid derivative.

Initial Assessment: Aggregation or a Coupling Issue?

A primary indicator of aggregation is the shrinking of the resin matrix during synthesis. However, with Fmoc-Dab(Mtt)-OH, poor coupling efficiency is often due to a specific side reaction: lactamization .[1][2] This intramolecular cyclization competes with the desired peptide bond formation, leading to incomplete coupling that can be mistaken for aggregation.

Lactamization Fmoc_Dab Fmoc-Dab(Mtt)-OH Activated_Ester Activated Ester (e.g., with PyBOP/DIPEA) Fmoc_Dab->Activated_Ester Coupling Reagents Lactam γ-Lactam Side Product (Fmoc-Dab(Mtt)-lactam) Activated_Ester->Lactam Intramolecular Cyclization Desired_Peptide Desired Coupled Peptide Activated_Ester->Desired_Peptide Intermolecular Coupling Failed_Coupling Failed Coupling Lactam->Failed_Coupling Peptide_Resin Peptide-Resin (N-terminal amine) Peptide_Resin->Desired_Peptide

Caption: Lactamization side reaction of Fmoc-Dab(Mtt)-OH during activation.

Troubleshooting Steps for Poor Coupling of Fmoc-Dab(Mtt)-OH

If you suspect issues with the incorporation of Fmoc-Dab(Mtt)-OH, consider the following specialized protocol:

  • Change Coupling Reagent: Studies have shown that complete incorporation of Fmoc-Dab(Mtt)-OH can be achieved using a multi-time, preincubation-free protocol with the coupling reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1][2]

  • Avoid Pre-activation: Pre-incubating Fmoc-Dab(Mtt)-OH with common coupling reagents like PyBOP can accelerate lactam formation.[3] Therefore, add the activated amino acid solution to the resin immediately after preparation.

  • Consider Alternatives: Due to the inherent difficulty with Fmoc-Dab(Mtt)-OH, it is often more efficient to use alternative orthogonally protected building blocks if your synthesis strategy allows.[1][2]

General Troubleshooting Workflow for Peptide Aggregation

If you have confirmed that the issue is likely true peptide aggregation and not a specific this compound coupling problem, follow this general troubleshooting workflow.

Troubleshooting_Workflow Start Problem: Suspected Peptide Aggregation Check_Resin Observe Resin Swelling: Is it shrinking? Start->Check_Resin Modify_Solvents Modify Solvents: - Use NMP or DMF/DMSO - Add chaotropic salts Check_Resin->Modify_Solvents Yes (Shrinking) Failure Aggregation Persists Check_Resin->Failure No (Swelling OK, but other issues) Increase_Temp Increase Synthesis Temperature or Use Microwave Modify_Solvents->Increase_Temp Resynthesis Resynthesize with Modifications Increase_Temp->Resynthesis Structural_Mods Incorporate Structure-Disrupting Elements: - Pseudoprolines - Dmb/Hmb derivatives Structural_Mods->Resynthesis Success Successful Synthesis Resynthesis->Success Failure->Structural_Mods Re-evaluate sequence

Caption: General workflow for troubleshooting peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Fmoc-Dab(Mtt)-OH showing poor yield and purity?

A1: While peptide aggregation can be a factor, Fmoc-Dab(Mtt)-OH is known to have an abnormally poor coupling efficiency due to rapid lactamization.[1][2] This side reaction forms a stable six-membered ring (a γ-lactam), which prevents the amino acid from coupling to the growing peptide chain.[3] This leads to a truncated sequence that is difficult to separate from the desired peptide.

Q2: What are the first steps to take if I suspect aggregation?

A2: First, confirm that your resin is swelling properly. A shrinking resin bed is a strong indicator of aggregation. If aggregation is suspected, you can try the following:

  • Switch Solvents: Change from standard solvents like DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to your solvent mixtures.[4]

  • Sonication: Sonicating the reaction vessel can help to break up aggregates.[4]

  • Higher Temperature: Increasing the synthesis temperature can disrupt the hydrogen bonds that cause aggregation.[4][5]

Q3: What are "structure-disrupting" elements and how do they work?

A3: These are modified amino acids or dipeptides that are incorporated into the peptide sequence to break up the secondary structures that lead to aggregation.[4] They work by introducing a "kink" in the peptide backbone, preventing the formation of intermolecular hydrogen bonds.[4] Examples include:

  • Pseudoproline Dipeptides: These are derived from serine or threonine and are very effective at disrupting aggregation.[4]

  • Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of an amino acid prevents hydrogen bonding.[4] These can be incorporated every six to seven residues to effectively disrupt aggregation.[4]

Q4: Can changing the resin help with aggregation?

A4: Yes. Using a resin with a lower substitution level can provide more space between peptide chains, reducing the likelihood of intermolecular interactions.[4] Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can also improve solvation of the growing peptide chain.

Quantitative Data Summary

The following tables summarize various strategies to mitigate peptide aggregation.

Table 1: Solvent and Additive Strategies to Mitigate Aggregation

StrategyDescriptionTypical Concentration/UseReference(s)
Solvent Change Use more polar solvents to improve solvation of the peptide-resin.NMP or 25% DMSO in DMF[4]
Chaotropic Salts Salts that disrupt the structure of water and hydrogen bonds.0.8 M NaClO₄ or 4 M KSCN in DMF[4][6]
"Magic Mixture" A solvent system for particularly difficult sequences.DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55°C[6]

Table 2: Backbone Modification Strategies to Prevent Aggregation

StrategyDescriptionRecommended FrequencyReference(s)
Pseudoproline Dipeptides Reversibly introduces a proline-like kink in the backbone at Ser or Thr residues.Spaced 5-6 residues apart[4]
Dmb/Hmb Amino Acids Protects the backbone amide nitrogen to prevent hydrogen bonding.One incorporation every six to seven residues[4]
Dmb Dipeptides A dipeptide containing a Dmb-protected Gly residue. Useful for Gly-Gly motifs.Substitute a Gly and the preceding residue with the dipeptide[6]

Experimental Protocols

Protocol 1: General High-Temperature Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and should be optimized for your specific peptide sequence and synthesizer.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. At room temperature, this is typically done for 20 minutes. At elevated temperatures (e.g., 75-90°C), this time can be significantly reduced to 1-3 minutes.[5][7]

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc groups.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed. At room temperature, this may take 1-2 hours. At elevated temperatures (e.g., 75-90°C), coupling times can be reduced to 5-15 minutes.[5][7]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Protocol 2: Recommended Coupling for Fmoc-Dab(Mtt)-OH

This protocol is adapted from literature suggestions to minimize lactamization.[1][2]

  • Resin Preparation: Perform the standard Fmoc deprotection and washing steps on the peptide-resin as described in Protocol 1.

  • Coupling Solution Preparation (No Pre-incubation):

    • In a separate vessel, dissolve Fmoc-Dab(Mtt)-OH (3 equivalents) and DEPBT (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

  • Immediate Coupling: Immediately add the freshly prepared coupling solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 2 hours.

  • Monitoring and Recoupling: Monitor the reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, wash the resin and repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

References

improving the yield of Fmoc-dab-oh incorporation into peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on improving the yield of Fmoc-Dab-OH incorporation into peptides.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of this compound and its derivatives.

Issue 1: Low Coupling Efficiency of Fmoc-Dab(Mtt)-OH

Q1: We are experiencing significantly low coupling yields when using Fmoc-Dab(Mtt)-OH. What is the likely cause and how can we resolve this?

A1: Abnormally poor coupling efficiency with Fmoc-Dab(Mtt)-OH is a known issue in SPPS.[1][2][3] The primary cause is the rapid intramolecular cyclization of the activated amino acid to form a lactam, which is a competing side reaction to the desired intermolecular coupling to the resin-bound peptide.[1][2][3] This lactam formation consumes the activated Fmoc-Dab(Mtt)-OH, rendering it unavailable for peptide bond formation.

Troubleshooting Steps:

  • Optimize Coupling Reagent: The choice of coupling reagent is critical. While common activators like HBTU can exacerbate lactam formation, the use of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to achieve complete incorporation of Fmoc-Dab(Mtt)-OH without pre-incubation.[1][2][3][4]

  • Multiple Couplings: If low yield persists, performing a "double coupling" can be effective.[5] After the initial coupling reaction, the resin is washed, and the coupling step is repeated with a fresh solution of activated Fmoc-Dab(Mtt)-OH.

  • Alternative Protecting Groups: To avoid this challenging and potentially costly procedure, consider using alternative orthogonally protected Dab derivatives.[1] Fmoc-Dab(Boc)-OH is a common alternative where the Boc protecting group is less prone to inducing lactam formation.

Issue 2: Incomplete Fmoc Deprotection

Q2: How can we confirm if incomplete Fmoc deprotection is the cause of low yield in subsequent coupling steps?

A2: Incomplete removal of the N-terminal Fmoc group will prevent the next amino acid from coupling, leading to truncated peptide sequences.[5][6] You can diagnose this issue using the following methods:

  • Kaiser Test: Perform a Kaiser test after the Fmoc deprotection step.[5] A positive result (intense blue/purple beads) indicates the presence of free primary amines, signifying successful deprotection.[6] A negative result (yellow/colorless beads) suggests incomplete deprotection.[6]

  • UV Monitoring: The Fmoc group's cleavage can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.[7][8] A stable baseline after the second piperidine treatment indicates complete deprotection.

Solutions for Incomplete Deprotection:

  • Extended Deprotection Time: Increase the duration of the second piperidine treatment (e.g., from 10 minutes to 15-20 minutes).

  • Fresh Reagents: Ensure the 20% piperidine in DMF solution is fresh, as its efficacy can decrease over time.

  • Alternative Bases: For difficult sequences prone to aggregation, stronger base cocktails or the addition of additives might be necessary.

Issue 3: Peptide Aggregation

Q3: We suspect peptide aggregation is hindering the incorporation of this compound. How can this be addressed?

A3: Peptide aggregation on the solid support can block reactive sites and impede reagent accessibility, leading to low yields.[5] This is particularly common in longer or hydrophobic peptide sequences.

Strategies to Mitigate Aggregation:

  • Chaotropic Agents: Incorporate chaotropic agents like a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine deprotection solution to disrupt secondary structures.

  • Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 40-60°C) can help break up aggregates.[5]

  • Solvent Choice: While DMF is the standard, solvents like N-methylpyrrolidone (NMP) can be more effective at solvating aggregated peptides.[]

Frequently Asked Questions (FAQs)

Q4: Which side-chain protecting group for this compound is best for my synthesis?

A4: The choice of protecting group depends on your overall synthetic strategy, particularly the desired cleavage conditions for side-chain manipulation.

  • Boc (tert-Butyloxycarbonyl): Removed with strong acids like TFA. It is a robust and commonly used protecting group.

  • Mtt (4-Methyltrityl): Highly acid-labile and can be removed orthogonally with dilute TFA (e.g., 1-2% in DCM) while the peptide remains attached to the resin.[10] This allows for on-resin side-chain modification. However, it is prone to lactamization during coupling.[1][2][3]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed under mild, orthogonal conditions using hydrazine, leaving other protecting groups intact.

  • Ns (4-nosyl): Offers an additional level of orthogonal protection and can be selectively removed on-resin using mild nucleophiles like thiols.[11][12]

Q5: What are the standard activation methods for Fmoc-amino acids?

A5: The goal of activation is to convert the carboxylic acid of the incoming amino acid into a more reactive species to facilitate peptide bond formation.[13] Common activators include:

  • Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) is frequently used, often in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress racemization.[7][13]

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient activators that form active esters.[13] They are typically used with a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine).[13]

Q6: Can I pre-activate this compound before adding it to the resin?

A6: Pre-activation is a standard procedure where the Fmoc-amino acid, coupling reagent, and base are mixed for a short period (1-5 minutes) before being added to the deprotected peptide-resin.[12] However, for Fmoc-Dab(Mtt)-OH, prolonged pre-activation should be avoided as it can increase the rate of lactam formation.[2][3] For this specific derivative, a pre-incubation-free protocol with DEPBT is recommended.[1][4]

Data Summary

The following tables summarize key data related to the incorporation of this compound derivatives.

Table 1: Comparison of this compound Side-Chain Protecting Groups

Protecting GroupAbbreviationCleavage ConditionKey Features
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)Robust, widely used, less prone to lactamization.
4-MethyltritylMttDilute Acid (e.g., 1-2% TFA in DCM)Orthogonal to Fmoc/tBu strategy, allows on-resin modification, but prone to lactamization.[1][2][3][10]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazineOrthogonal to both Fmoc/tBu and Mtt, useful for complex syntheses.
4-nitrobenzenesulfonylNsThiophenol + BaseOrthogonal, allows for selective on-resin modification.[11][12]

Table 2: Troubleshooting Coupling Efficiency for Fmoc-Dab(Mtt)-OH

IssueRecommended SolutionRationale
Low Coupling YieldUse DEPBT as the coupling reagent.Minimizes the competing lactam formation side reaction.[1][2][3][4]
Incomplete ReactionPerform a double coupling.Drives the reaction to completion by introducing fresh reagents.[5]
Persistent Low YieldSwitch to an alternative building block (e.g., Fmoc-Dab(Boc)-OH).Avoids the inherent lactamization issue of the Mtt-protected derivative.[1]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[12]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.[12]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[12]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid), and DIPEA (2 equivalents to the amino acid) in DMF.[12]

    • Allow the mixture to pre-activate for 1-5 minutes.[12]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[13]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[5]

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).[5]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Troubleshooting Protocol for Fmoc-Dab(Mtt)-OH Incorporation

This protocol is specifically designed to improve the yield of Fmoc-Dab(Mtt)-OH coupling.

  • Fmoc Deprotection: Follow step 2 from Protocol 1.

  • Coupling (DEPBT Method, Pre-incubation-free):

    • In a separate vessel, dissolve Fmoc-Dab(Mtt)-OH (1.5-3 equivalents) and DEPBT (1.5-3 equivalents) in DMF.

    • Add DIPEA (3-6 equivalents) to the mixture.

    • Immediately add the solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain and wash the resin with DMF (5 times).

  • Monitoring and Recoupling:

    • Perform a Kaiser test.

    • If the test is positive (blue beads), indicating incomplete coupling, repeat steps 2 and 3 ("double coupling").

    • If the test is negative, proceed to the next deprotection step.

Visualizations

Experimental Workflows and Signaling Pathways

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Incorporation resin Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling This compound Activator (e.g., HATU/DIPEA) DMF wash1->coupling wash2 4. Wash (DMF) coupling->wash2 kaiser_test 5. Kaiser Test (Optional) wash2->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative next_cycle->deprotection Repeat Cycle end Final Peptide-Resin next_cycle->end Final Amino Acid

Caption: Standard SPPS cycle for incorporating this compound.

Lactamization_Pathway cluster_pathway Fmoc-Dab(Mtt)-OH: Coupling vs. Lactamization cluster_desired Desired Pathway cluster_side_reaction Side Reaction start Fmoc-Dab(Mtt)-OH + Activator activated_intermediate Activated Intermediate (e.g., O-acylisourea) start->activated_intermediate peptide_resin Peptide-Resin-NH2 activated_intermediate->peptide_resin Intermolecular Attack lactam Intramolecular Cyclization activated_intermediate->lactam Intramolecular Attack coupled_product Successful Coupling: Peptide-Resin-NH-CO-Dab(Mtt)-Fmoc peptide_resin->coupled_product lactam_product Lactam Formation (Inactive Byproduct) lactam->lactam_product

Caption: Competing reactions during Fmoc-Dab(Mtt)-OH activation.

Troubleshooting_Logic start Low Yield After This compound Step check_coupling Check Coupling: Kaiser Test after Coupling? start->check_coupling check_deprotection Check Deprotection: Kaiser Test after Deprotection? check_coupling->check_deprotection Negative (Yellow) incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive (Blue) incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Negative (Yellow) aggregation Possible Aggregation check_deprotection->aggregation Positive (Blue) solution_coupling Action: - Double Couple - Change Activator (e.g., DEPBT for Mtt) - Change Dab Derivative incomplete_coupling->solution_coupling solution_deprotection Action: - Extend Deprotection Time - Use Fresh Reagents incomplete_deprotection->solution_deprotection solution_aggregation Action: - Use Chaotropic Agents - Increase Temperature - Change Solvent (NMP) aggregation->solution_aggregation

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Stability of Fmoc-Dab-OH Derivatives in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Fmoc-Dab-OH derivatives in Solid-Phase Peptide Synthesis (SPPS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of common Dab side-chain protecting groups.

Stability of Dab Side-Chain Protecting Groups

The choice of a side-chain protecting group for diaminobutyric acid (Dab) is critical for the successful synthesis of complex peptides, such as branched or cyclic peptides. The stability of these protecting groups under various SPPS conditions determines the feasibility of orthogonal deprotection strategies. The following table summarizes the stability of commonly used Mtt, ivDde, and Boc protecting groups for the side chain of this compound.

Protecting GroupStructureStable ToLabile ToKey Considerations
Mtt (4-Methyltrityl)Trityl group with a methyl substituent- Standard Fmoc deprotection (e.g., 20% piperidine in DMF)- Final cleavage conditions if selectively removed beforehand- Dilute trifluoroacetic acid (TFA) solutions (e.g., 1-2% TFA in DCM)[1] - Acetic acid/trifluoroethanol/DCM mixtures[1]- Prone to lactamization during coupling, which can lead to poor coupling efficiency.[1][2] - The Mtt cation released during deprotection can cause side reactions if not properly scavenged.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Hindered Dde derivative- Standard Fmoc deprotection (e.g., 20% piperidine in DMF)[3]- Acidic conditions (e.g., TFA)[3]- Hydrazine solutions (e.g., 2-10% hydrazine in DMF)[3]- More stable to piperidine than the Dde group and less prone to migration.[4]- Removal can be sluggish, especially if the peptide is aggregated or the protected residue is near the C-terminus.[3] Increasing hydrazine concentration can improve removal efficiency.[5]
Boc (tert-Butoxycarbonyl)tert-Butyl carbamate- Standard Fmoc deprotection (e.g., 20% piperidine in DMF)[]- Strong acids (e.g., high concentrations of TFA used in final cleavage cocktails)[][7]- Highly orthogonal to the Fmoc protecting group, making it a robust choice for side-chain protection when selective on-resin deprotection is not required.[]

Troubleshooting Guides

This section addresses specific issues that may be encountered when using this compound derivatives in SPPS.

Issue 1: Poor Coupling Efficiency with Fmoc-Dab(Mtt)-OH
  • Symptom: Incomplete coupling of Fmoc-Dab(Mtt)-OH to the growing peptide chain, as indicated by a positive Kaiser test after the coupling step.

  • Potential Cause: Fmoc-Dab(Mtt)-OH has a high propensity to undergo intramolecular cyclization to form a lactam, especially during the pre-activation step with coupling reagents.[1][2][8] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide.

  • Troubleshooting Steps:

    • Avoid Pre-activation: Add the coupling reagents directly to the resin-bound peptide, followed immediately by the addition of Fmoc-Dab(Mtt)-OH.

    • Use a Milder Activating Agent: Consider using a less aggressive coupling reagent.

    • Repeat Coupling: Perform a double or triple coupling of Fmoc-Dab(Mtt)-OH to ensure complete reaction.

    • Alternative Building Block: If the problem persists, consider using an alternative orthogonally protected Dab derivative, such as Fmoc-Dab(ivDde)-OH.

Issue 2: Incomplete Removal of the Mtt Group
  • Symptom: The resin beads do not show a consistent bright orange color upon addition of a drop of TFA, or subsequent reactions on the deprotected side chain are inefficient.

  • Potential Cause: Insufficient exposure to the deprotection reagent or steric hindrance within the peptide-resin matrix.

  • Troubleshooting Steps:

    • Increase Deprotection Time: Extend the treatment time with the dilute TFA solution.

    • Repeat Deprotection: Perform multiple short treatments with fresh deprotection solution. For example, 20 treatments of 2 minutes each with 1% TFA in DCM.

    • Optimize Deprotection Cocktail: Ensure the presence of a scavenger, such as triisopropylsilane (TIS), in the deprotection cocktail to prevent re-attachment of the Mtt cation. A recommended cocktail is 1-2% TFA and 2% TIS in DCM.[9][10]

Issue 3: Incomplete Removal of the ivDde Group
  • Symptom: Incomplete deprotection of the Dab side chain, leading to a mixture of protected and deprotected peptides.

  • Potential Cause: The ivDde group can be difficult to remove, especially in long or aggregated peptide sequences.[3]

  • Troubleshooting Steps:

    • Increase Hydrazine Concentration: If using a 2% hydrazine solution, consider increasing the concentration to 4% or higher.[5]

    • Increase Reaction Time and Repetitions: Extend the treatment time with the hydrazine solution and/or increase the number of repetitions.[11]

    • Monitor Deprotection: The removal of the ivDde group can be monitored spectrophotometrically by measuring the UV absorbance of the indazole adduct released into the solution at 290 nm.[9][10] Continue the deprotection until no further increase in absorbance is observed.

Frequently Asked Questions (FAQs)

  • Q1: What is the main advantage of using an orthogonal protecting group like Mtt or ivDde for the Dab side chain?

    • A1: Orthogonal protecting groups can be selectively removed from the peptide while it is still attached to the solid support, without affecting the N-terminal Fmoc group or other side-chain protecting groups.[12] This allows for site-specific modifications of the Dab side chain, such as the synthesis of branched peptides or the attachment of labels.

  • Q2: Can the Boc protecting group on the Dab side chain be removed on-resin without cleaving the peptide from the resin?

    • A2: No, the Boc group is labile to strong acids, such as the high concentrations of TFA used for the final cleavage of the peptide from the resin.[][7] Attempting to remove the Boc group on-resin would also cleave the peptide from most standard acid-labile resins.

  • Q3: Are there any known side reactions associated with the removal of the Mtt group?

    • A3: Yes, the Mtt cation generated during deprotection is a reactive electrophile that can re-attach to the peptide, particularly to electron-rich residues like tryptophan and tyrosine. To prevent this, a scavenger such as triisopropylsilane (TIS) should always be included in the deprotection cocktail.[9][10]

  • Q4: Is the ivDde protecting group completely stable to the piperidine used for Fmoc deprotection?

    • A4: The ivDde group is significantly more stable to piperidine than the related Dde group.[4] However, some partial loss of the Dde group has been reported during long syntheses with repeated piperidine treatments.[4] The more hindered ivDde group was developed to address this issue and is generally considered stable under standard Fmoc deprotection conditions.[4]

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Mtt Group
  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare a deprotection solution of 1% TFA and 2% TIS in DCM.

  • Treat the resin with the deprotection solution (10 mL per gram of resin) for 2 minutes at room temperature with gentle agitation.

  • Filter the resin and repeat the treatment with fresh deprotection solution until a consistent bright orange color is observed upon addition of the solution, indicating the presence of the Mtt cation. This may require multiple treatments.

  • To confirm complete deprotection, take a small sample of resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate and strong orange color indicates complete removal.

  • Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DMF, and finally with DMF to prepare for the next reaction.

Protocol 2: On-Resin Deprotection of the ivDde Group
  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Prepare a deprotection solution of 2-4% hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution (10 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.

  • Filter the resin and repeat the treatment 2-4 more times with fresh hydrazine solution.

  • Monitor the deprotection by collecting the filtrate and measuring its UV absorbance at 290 nm. The deprotection is complete when the absorbance of the filtrate returns to baseline.[9][10]

  • Wash the resin thoroughly with DMF to remove any residual hydrazine and byproducts.

Protocol 3: Final Cleavage and Deprotection of a Peptide Containing Dab(Boc)
  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow_with_Orthogonal_Deprotection start Start with Resin-Bound Peptide (N-terminal Fmoc protected) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Couple Next Fmoc-AA-OH fmoc_deprotection->coupling selective_deprotection_choice Selective Side-Chain Deprotection? coupling->selective_deprotection_choice mtt_deprotection Mtt Deprotection (1% TFA/DCM) selective_deprotection_choice->mtt_deprotection Yes (Mtt) ivdde_deprotection ivDde Deprotection (2% Hydrazine/DMF) selective_deprotection_choice->ivdde_deprotection Yes (ivDde) final_cleavage Final Cleavage (TFA Cocktail) selective_deprotection_choice->final_cleavage No side_chain_modification Side-Chain Modification (e.g., branching, labeling) mtt_deprotection->side_chain_modification ivdde_deprotection->side_chain_modification side_chain_modification->final_cleavage end_peptide Purified Peptide final_cleavage->end_peptide

Caption: Workflow for SPPS with orthogonal deprotection of Dab side chains.

Troubleshooting_Logic start SPPS Issue Encountered issue1 Poor Coupling of Fmoc-Dab(Mtt)-OH start->issue1 issue2 Incomplete Mtt Deprotection start->issue2 issue3 Incomplete ivDde Deprotection start->issue3 cause1 Lactam Formation issue1->cause1 cause2 Insufficient Deprotection Time/Reagent issue2->cause2 cause3 Steric Hindrance or Aggregation issue3->cause3 solution1a Avoid Pre-activation cause1->solution1a solution1b Double Couple cause1->solution1b solution2a Increase Deprotection Time or Repetitions cause2->solution2a solution2b Ensure Scavenger Presence cause2->solution2b solution3a Increase Hydrazine Concentration cause3->solution3a solution3b Monitor Deprotection (UV) cause3->solution3b

References

Technical Support Center: Analytical Methods for Detecting Incomplete Fmoc Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the detection of incomplete Fmoc-group removal during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical step, if unsuccessful, prevents the subsequent amino acid from coupling, leading to significant impurities in the final peptide product. The primary consequences include:

  • Deletion Sequences: The desired peptide sequence will be missing one or more amino acids. These deletion sequences can be very difficult to separate from the target peptide, reducing the overall yield and purity.[1][2]

  • Fmoc-Adducts: The unremoved Fmoc group remains attached to the peptide, creating a significant impurity that complicates the purification process.[1]

Q2: What are the common causes of incomplete Fmoc deprotection?

Several factors can lead to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Sterically hindered amino acids or sequences prone to aggregation (e.g., β-sheet formation) can physically block the deprotection reagent from accessing the Fmoc group.[2][3]

  • Suboptimal Reagents or Protocols: Degraded piperidine solutions, incorrect reagent concentrations, or insufficient reaction times can all lead to incomplete deprotection.[2] It is recommended to use freshly prepared deprotection solutions.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, reagent access to the peptide chains is hindered.[2]

  • Resin Overloading: High initial loading of the first amino acid can cause steric hindrance between the growing peptide chains.[2]

Q3: Which analytical methods can be used to detect incomplete Fmoc removal?

A variety of qualitative and quantitative methods are available:

  • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test), TNBS test, and Chloranil test are rapid colorimetric assays to detect the presence or absence of free primary and secondary amines.[1][4]

  • Quantitative UV-Vis Spectrophotometry: This method quantifies the amount of Fmoc group removed by measuring the absorbance of the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction.[1][3]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These powerful techniques can separate and identify the desired peptide from impurities such as deletion sequences and Fmoc-adducts.[1]

Troubleshooting Guides

Issue: Negative or Ambiguous Colorimetric Test Results

Symptom: After the Fmoc deprotection step, a qualitative test (e.g., Kaiser test) shows a negative (yellow/colorless) or ambiguous result, suggesting the absence of free primary amines.[1][3]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotection Extend the deprotection time or perform a second deprotection step.[3]
Steric Hindrance/Aggregation Use a stronger, non-nucleophilic base like DBU in the deprotection solution (e.g., 1-2% DBU).[1] Consider using "difficult sequence" protocols.
Degraded Reagents Prepare a fresh solution of 20% piperidine in DMF.
N-terminal Proline The Kaiser test is unreliable for N-terminal proline (a secondary amine), which gives a reddish-brown color.[2][4] Use a specific test for secondary amines like the Chloranil test.[3][4]
Issue: Low Absorbance in UV-Vis Spectrophotometry

Symptom: The absorbance reading of the collected deprotection solution at ~301 nm is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Fmoc Removal Re-treat the resin with the deprotection solution and re-measure the absorbance.
Incorrect Dilution Ensure the collected filtrate is diluted correctly to fall within the linear range of the spectrophotometer (typically 0.1 to 1 AU).[5]
Inaccurate Extinction Coefficient The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct can vary slightly depending on the solvent and spectrophotometer. Use a value between 7100 and 8100 L·mol⁻¹·cm⁻¹ at 301 nm or determine it empirically.[6]
Instrument Malfunction Zero the spectrophotometer with a blank solution of 20% piperidine in DMF before measuring the sample.[5]
Issue: Unexpected Peaks in HPLC/MS Analysis

Symptom: The HPLC chromatogram of the cleaved crude peptide shows multiple peaks, and/or the mass spectrum indicates the presence of species with incorrect molecular weights.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Deletion Sequences A peak with a lower mass than the target peptide indicates a missing amino acid. This is a direct consequence of incomplete Fmoc removal in a previous cycle.[1] Use LC-MS to identify the specific missing residue(s).[1]
Fmoc-Adducts A peak with a mass 222.2 Da higher than the target peptide corresponds to the peptide with the Fmoc group still attached.[1] Optimize the deprotection step by increasing the reaction time or using a stronger base.
Other Side Reactions Aspartimide formation or other side reactions can also lead to impurities.[7] Review the synthesis protocol and consider using protecting groups less prone to side reactions for specific amino acids.

Experimental Protocols

Protocol 1: Qualitative Detection using the Kaiser Test

This test detects free primary amines. A positive result (dark blue) indicates successful Fmoc deprotection.[1][3]

Reagents:

  • Reagent A: 66% w/v potassium cyanide in ddH₂O, diluted 1:100 in pyridine.

  • Reagent B: 5% w/v Ninhydrin in Butanol.

  • Reagent C: 200% w/v Phenol in Butanol.

Procedure:

  • Take a small sample of the peptide-resin beads (a few beads are sufficient) and place them in a small test tube.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.[1]

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]

  • Heat the test tube at 100-110 °C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result, indicating the presence of free primary amines (successful deprotection).[1]

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: Quantitative Detection by UV-Vis Spectrophotometry

This method quantifies the dibenzofulvene-piperidine adduct released during deprotection.

Procedure:

  • Collect all the filtrate from the Fmoc deprotection step(s).

  • Dilute an aliquot of the filtrate with a suitable solvent (e.g., 20% piperidine in DMF) to ensure the absorbance reading is within the linear range of the spectrophotometer.[5]

  • Measure the absorbance of the diluted solution at approximately 301 nm using a quartz cuvette.[1][8] Use 20% piperidine in DMF as a blank.[5]

  • Calculate the resin loading (substitution) using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of deprotection solution (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) is typically around 7800 M⁻¹cm⁻¹.[9]

Quantitative Data Summary:

ParameterWavelength (nm)Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹)Reference
Dibenzofulvene-piperidine adduct3017100 - 8100[6]
Dibenzofulvene-piperidine adduct3017800 or 8021[8]
Dibenzofulvene-piperidine adduct289.85800 or 6089[6][8]
Dibenzofulvene-piperidine adduct3007800[9]
Protocol 3: Analysis by RP-HPLC and Mass Spectrometry

This protocol provides a general guideline for analyzing the crude peptide after cleavage from the resin.

Procedure:

  • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[10]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.[7]

  • Dissolve the crude peptide in an appropriate solvent (e.g., Mobile Phase A) at a concentration of approximately 1 mg/mL.[10]

  • Inject the sample onto a C18 reverse-phase HPLC column.[10]

  • Elute the peptide using a gradient of Mobile Phase B (e.g., 5-95% B over 30-60 minutes).[1]

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Monitor the elution profile at 220 nm and 280 nm.[1]

  • Analyze the chromatogram for the main product peak and any impurity peaks.

  • If coupled to a mass spectrometer, identify the masses of the peaks to confirm the presence of the desired product, deletion sequences (mass will be lower than expected), and Fmoc-adducts (mass will be 222.2 Da higher than the expected product).[1]

Visual Diagrams

experimental_workflow start Start SPPS Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin deprotection->wash1 monitoring Monitor Deprotection wash1->monitoring coupling Amino Acid Coupling monitoring->coupling Complete incomplete Incomplete Deprotection monitoring->incomplete Incomplete wash2 Wash Resin coupling->wash2 end_cycle Next Cycle / Final Cleavage wash2->end_cycle troubleshoot Troubleshoot: - Extend time - Stronger base incomplete->troubleshoot troubleshoot->deprotection

Caption: A typical workflow for a single cycle in solid-phase peptide synthesis (SPPS), highlighting the monitoring step for Fmoc deprotection.

troubleshooting_logic start Incomplete Fmoc Removal Detected cause Identify Potential Cause start->cause reagents Degraded Reagents cause->reagents Reagent Issue? protocol Suboptimal Protocol cause->protocol Protocol Issue? sequence Difficult Sequence cause->sequence Sequence Issue? solution_reagents Prepare Fresh Deprotection Solution reagents->solution_reagents solution_protocol Optimize Protocol: - Increase time/temp - Double deprotection protocol->solution_protocol solution_sequence Use Stronger Base (e.g., DBU) or Special Reagents sequence->solution_sequence retest Re-run Monitoring Test solution_reagents->retest solution_protocol->retest solution_sequence->retest

Caption: A decision tree for troubleshooting incomplete Fmoc deprotection based on the likely cause.

References

Technical Support Center: Managing N-Terminal Dab Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing N-terminal 2,4-diaminobutyric acid (Dab) residues. It focuses on addressing challenges related to steric hindrance that can arise during peptide synthesis and subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of N-terminal Dab residues?

A1: Steric hindrance refers to the spatial arrangement of the Dab residue at the N-terminus of a peptide, which can impede chemical reactions or molecular interactions. The bulky side chain of the Dab residue, especially when protected (e.g., with Boc or other groups), can physically block the approach of incoming reagents during solid-phase peptide synthesis (SPPS) or interfere with the peptide's ability to bind to its target molecule.

Q2: Why is the N-terminal position particularly problematic for Dab residues?

A2: The N-terminal position is the starting point for peptide chain elongation in SPPS. A bulky or sterically hindering residue like Dab at this position can lead to inefficient coupling of the subsequent amino acid, resulting in lower synthesis yields and the formation of deletion sequences (peptides missing an amino acid). This initial coupling step is critical for the success of the entire synthesis.

Q3: What are the common protecting groups for the side chain of Dab, and how do they affect steric hindrance?

A3: Common protecting groups for the side chain of Dab include Boc (tert-butyloxycarbonyl), Mtt (4-methyltrityl), and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). The size of the protecting group is a major factor in steric hindrance. Larger groups like Mtt can create more significant steric challenges compared to the smaller Boc group, potentially leading to lower coupling efficiencies. The choice of protecting group often depends on the specific synthetic strategy, particularly if orthogonal deprotection is required for side-chain modification.

Q4: Can N-terminal Dab affect the biological activity of my peptide?

A4: Yes. The conformation of a peptide is often crucial for its biological activity, including its ability to bind to receptors or enzymes. An N-terminal Dab residue can influence the peptide's secondary structure and overall three-dimensional shape. This may either be a desired effect to induce a specific conformation (like a beta-turn) or an unintended one that reduces binding affinity and, consequently, biological activity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Coupling Efficiency and Yield During Peptide Synthesis

You observe a low yield for your final peptide product, and analysis (e.g., by mass spectrometry) shows a significant amount of a peptide that is one amino acid shorter than expected (a "deletion sequence"). This strongly suggests inefficient coupling of the amino acid immediately following the N-terminal Dab.

Troubleshooting Steps:

  • Extend Coupling Time: The simplest first step is to increase the reaction time for the coupling step immediately after the N-terminal Dab. Doubling the standard time can sometimes be sufficient to improve the yield.

  • Perform a Double Coupling: If extending the time is not effective, perform a second coupling reaction for the same amino acid. After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

  • Change Coupling Reagents: Some coupling reagents are more effective at overcoming steric hindrance. If you are using a standard carbodiimide-based reagent like DIC/HOBt, consider switching to a more potent phosphonium- or iminium-based reagent.

    • HBTU/HATU/HCTU: These uronium/aminium-based reagents are known for their high reactivity and are often effective in difficult coupling situations.

    • COMU: This is a third-generation coupling reagent that is particularly effective for sterically hindered amino acids.

  • Increase Reagent Excess: Use a higher molar excess of the amino acid and coupling reagents (e.g., increase from 3-4 equivalents to 5-6 equivalents) for the critical coupling step.

G start Low Yield or Deletion Sequence Detected step1 Extend Coupling Time (e.g., to 2x standard) start->step1 check1 Problem Resolved? step1->check1 step2 Perform Double Coupling check2 Problem Resolved? step2->check2 step3 Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) check3 Problem Resolved? step3->check3 step4 Increase Molar Excess of Reagents end_fail Consult Specialist or Consider Sequence Redesign step4->end_fail check1->step2 No end_ok Successful Synthesis check1->end_ok Yes check2->step3 No check2->end_ok Yes check3->step4 No check3->end_ok Yes

Caption: Troubleshooting workflow for low peptide synthesis yield.

Issue 2: Reduced Biological Activity or Binding Affinity

Your peptide with an N-terminal Dab residue shows significantly lower activity in a functional assay or weaker binding in an affinity assay (e.g., Biacore, ELISA) compared to a control peptide.

Troubleshooting Steps:

  • Introduce a Spacer: The steric bulk of the Dab residue may be directly interfering with the binding pocket of the target protein. Consider synthesizing a modified version of your peptide with a small, flexible spacer amino acid, such as glycine or beta-alanine, between the N-terminal Dab and the rest of the pharmacophore sequence. This can move the bulky Dab group away from the critical binding region.

  • Evaluate Different Dab Isomers: Dab exists as D- and L-isomers. The stereochemistry at this position can have a profound impact on the peptide's conformation and how it presents its binding motifs. Synthesize and test the corresponding peptide with the other Dab isomer (e.g., D-Dab if you were using L-Dab).

  • Computational Modeling: Before undertaking extensive synthesis, use molecular modeling software to dock your N-terminal Dab peptide into a known or predicted structure of the target protein. This can provide insights into potential steric clashes and help guide the rational design of modified peptides, such as identifying a better position for the Dab residue or suggesting optimal spacer lengths.

G start Reduced Biological Activity or Binding Affinity Observed hypothesis Hypothesis: Steric clash between N-terminal Dab and target start->hypothesis action1 Strategy 1: Synthesize peptide with a flexible spacer (e.g., Gly) hypothesis->action1 action2 Strategy 2: Synthesize peptide with the alternative Dab isomer (D- vs L-) hypothesis->action2 action3 Strategy 3: Use computational modeling to predict clashes and guide redesign hypothesis->action3 evaluation Evaluate modified peptides in functional/binding assays action1->evaluation action2->evaluation action3->evaluation result Compare activity to original peptide evaluation->result success Improved Activity: Problem Mitigated result->success Yes fail No Improvement: Re-evaluate hypothesis result->fail No

Caption: Decision process for troubleshooting low peptide activity.

Experimental Protocols

Protocol: Double Coupling for a Sterically Hindered Amino Acid

This protocol describes the steps for performing a double coupling during Fmoc-based solid-phase peptide synthesis (SPPS) on an automated synthesizer.

Materials:

  • Peptide resin with N-terminal Dab (Fmoc-deprotected)

  • Fmoc-protected amino acid (5 equivalents)

  • Coupling reagent (e.g., HCTU, 4.9 equivalents)

  • Base (e.g., DIPEA, 10 equivalents)

  • Solvent (DMF)

  • Washing solvent (DMF)

Procedure:

  • First Coupling: a. Dissolve the Fmoc-amino acid, HCTU, and DIPEA in DMF. b. Add the reagent solution to the synthesis vessel containing the deprotected resin. c. Allow the reaction to proceed for the standard coupling time (e.g., 45-60 minutes). d. Drain the reaction vessel.

  • Intermediate Wash: a. Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove any unreacted reagents and byproducts from the first coupling.

  • Second Coupling: a. Prepare a fresh solution of the Fmoc-amino acid, HCTU, and DIPEA in DMF as in step 1a. b. Add this fresh solution to the synthesis vessel. c. Allow the second coupling reaction to proceed for the same duration as the first. d. Drain the reaction vessel.

  • Final Wash and Continuation: a. Wash the resin thoroughly with DMF to remove all residual reagents. b. Proceed with the standard SPPS protocol (Fmoc deprotection of the newly added residue, etc.).

Data Presentation

Table 1: Comparison of Coupling Reagents for a Difficult Coupling Step

The following table summarizes typical outcomes when coupling an amino acid to an N-terminal Dab residue, demonstrating the effect of different coupling reagents on the purity of the crude peptide product.

Coupling ReagentMolar Excess (AA/Reagent)Typical Crude Purity (%)Major Impurity
DIC / HOBt4 eq.50-65%Deletion Sequence (-1 AA)
HBTU / HOBt4 eq.70-80%Deletion Sequence (-1 AA)
HCTU 4 eq. >85% Minimal Deletion
COMU 4 eq. >90% Minimal Deletion

Note: Data are representative and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Fmoc-Dab-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of amino acid derivatives is paramount for the successful synthesis of peptides. This guide provides a comparative analysis of the purity of Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) with different side-chain protecting groups, focusing on the commonly used tert-butyloxycarbonyl (Boc) derivative, Fmoc-Dab(Boc)-OH, and its alternatives. The purity is assessed using a standardized High-Performance Liquid Chromatography (HPLC) method.

Comparison of this compound Derivatives

The choice of a side-chain protecting group for diaminobutyric acid is critical as it influences the derivative's stability, solubility, and cleavage conditions, thereby impacting its suitability for specific peptide synthesis strategies. The most common derivative, Fmoc-Dab(Boc)-OH, is compared here with two alternatives: Fmoc-Dab(Dde)-OH and Fmoc-Dab(Mtt)-OH.

ProductCAS NumberMolecular Weight ( g/mol )Typical HPLC PurityKey Features of Protecting Group
Fmoc-Dab(Boc)-OH 125238-99-5440.49≥97.0% - ≥99.5%[1]Boc (tert-butyloxycarbonyl): Acid-labile group, removed with moderate acids like trifluoroacetic acid (TFA). Orthogonal to the base-labile Fmoc group.
Fmoc-Dab(Dde)-OH 235788-61-1504.57≥98%[2][3]Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed by hydrazine, offering orthogonality to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups. Useful for on-resin side-chain modification.[4]
Fmoc-Dab(Mtt)-OH 851392-68-2596.71≥98%[5]Mtt (4-Methyltrityl): Highly acid-labile, can be selectively removed with dilute TFA, leaving other acid-labile groups like Boc intact.[4][6] Ideal for synthesis of branched or cyclic peptides.

Experimental Protocol: HPLC Purity Analysis

This section details a general yet robust reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound derivatives.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Solvent: A 1:1 (v/v) mixture of acetonitrile and deionized water.

  • Standards: High-purity reference standards of Fmoc-Dab(Boc)-OH, Fmoc-Dab(Dde)-OH, and Fmoc-Dab(Mtt)-OH.

Chromatographic Conditions:

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm or 301 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve the sample in 1 mL of the sample solvent to achieve a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

HPLC_Workflow HPLC Purity Analysis Workflow for this compound Derivatives cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (1 mg) dissolve Dissolve in 1 mL Acetonitrile/Water (1:1) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (30-90% Acetonitrile w/ TFA) inject->separate detect UV Detection (265 nm / 301 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report Decision_Tree start Start: Select this compound Derivative q1 Standard Fmoc/tBu SPPS? start->q1 q2 Need for on-resin side-chain modification? q1->q2 No boc Use Fmoc-Dab(Boc)-OH q1->boc Yes q3 Synthesis of branched or cyclic peptides with other acid-labile groups? q2->q3 No dde Use Fmoc-Dab(Dde)-OH q2->dde Yes q3->boc No mtt Use Fmoc-Dab(Mtt)-OH q3->mtt Yes

References

Navigating the Complexities of Non-Canonical Amino Acids: A Comparative Guide to the Mass Spectrometry of Peptides Containing 2,4-Diaminobutyric Acid (Dab)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of peptides incorporating the non-canonical amino acid 2,4-diaminobutyric acid (Dab), a thorough understanding of its behavior under mass spectrometric analysis is paramount. This guide provides a comparative overview of the mass spectrometry characterization of Dab-containing peptides, contrasting its fragmentation patterns with those of its canonical and non-canonical isomers, lysine (Lys) and ornithine (Orn), across various fragmentation techniques.

The incorporation of non-canonical amino acids like Dab into peptides is a rapidly growing strategy in drug discovery and peptide engineering. Dab, with its shorter side chain compared to lysine, offers unique structural and functional properties. However, its characterization by mass spectrometry (MS) presents distinct challenges and requires tailored analytical approaches. This guide delves into the nuances of Dab-peptide fragmentation, offering insights into experimental design and data interpretation.

Distinguishing Dab: A Tale of Isomers in the Mass Spectrometer

The primary challenge in the MS analysis of Dab-containing peptides lies in differentiating it from its structural isomers, particularly ornithine and lysine. All three residues are basic amino acids, but they differ in the length of their aliphatic side chains. This subtle structural variation can lead to significant differences in their fragmentation patterns upon tandem mass spectrometry (MS/MS).

A key observation is that peptides containing lysine tend to produce a richer and more extensive series of fragment ions in Collision-Induced Dissociation (CID) compared to peptides with ornithine, Dab, or 2,3-diaminopropionic acid (Dapa)[1]. This suggests that the longer side chain of lysine may facilitate more diverse fragmentation pathways.

Conversely, pentapeptides containing ornithine have been observed to yield a dominant b-ion where ornithine is the C-terminal residue of the fragment[1]. Peptides incorporating Dab and its shorter homolog, Dapa, have shown a propensity for neutral loss of water[1].

Comparative Fragmentation Analysis: CID vs. HCD vs. ETD

The choice of fragmentation technique significantly impacts the information obtained from the MS/MS analysis of Dab-containing peptides. Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) each offer unique advantages and disadvantages.

Collision-Induced Dissociation (CID): As the most common fragmentation method, CID typically generates b- and y-type ions through the cleavage of peptide backbone amide bonds. For Dab-containing peptides, CID spectra can be less informative compared to their lysine-containing counterparts due to the generation of fewer significant fragment ions[1]. A notable feature can be the neutral loss of ammonia from the side chain, a characteristic of amino acids with primary amines in their side chains, including lysine, ornithine, and arginine.

Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type CID, often provides more detailed fragmentation information, including the generation of immonium ions and other low-mass diagnostic ions. While specific studies on HCD of Dab-containing peptides are limited, it is anticipated that HCD could enhance the observation of side-chain specific fragments that may aid in distinguishing Dab from its isomers.

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for the fragmentation of larger, highly charged peptides. It generates primarily c- and z-type ions by cleaving the N-Cα bond of the peptide backbone. For peptides containing basic residues like Dab, ETD can be highly effective. It is expected that the Dab side chain would remain intact during ETD, allowing for precise localization of the residue within the peptide sequence. The fragmentation patterns generated by ETD are complementary to those from CID and HCD, and a combination of these techniques can provide a more complete picture of the peptide's structure.

Quantitative Data Summary

To facilitate a direct comparison, the following table summarizes the key mass spectrometric characteristics of peptides containing Dab, Lys, and Orn based on available literature. It is important to note that quantitative data directly comparing the fragmentation efficiencies of these isomeric peptides is still an emerging area of research.

FeatureDab-Containing PeptidesLysine-Containing PeptidesOrnithine-Containing Peptides
Residue Mass 102.0793 g/mol 128.0949 g/mol 114.0901 g/mol
CID Fragmentation Generally produces fewer significant fragment ions compared to Lys-containing peptides. Prone to neutral loss of water.[1]Produces a rich series of b- and y-ions.[1]Can show a dominant b-ion with Orn as the C-terminal residue of the fragment.[1]
Characteristic Neutral Losses Potential for neutral loss of ammonia (17.03 Da). Observed neutral loss of water.[1]Potential for neutral loss of ammonia (17.03 Da).Potential for neutral loss of ammonia (17.03 Da).
ETD Fragmentation Expected to generate extensive c- and z-ion series with preservation of the side chain.Generates extensive c- and z-ion series.Generates extensive c- and z-ion series.
Immonium Ion (m/z) 73.0863101.096887.0811

Experimental Protocols

Accurate characterization of Dab-containing peptides necessitates optimized experimental conditions, particularly for chromatographic separation and mass spectrometric analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation: Baseline separation of isomeric peptides is crucial for unambiguous identification.

  • Column: A high-resolution reversed-phase column (e.g., C18, 1.7-2.1 µm particle size) is recommended.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient of increasing Mobile Phase B is essential to resolve isomeric peptides. The optimal gradient will depend on the specific peptide sequence and may require empirical optimization.

  • Flow Rate: A low flow rate (e.g., 200-400 nL/min for nano-LC) enhances separation efficiency and ionization.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used for peptides.

  • MS1 Scan: A high-resolution scan (e.g., 60,000-120,000 resolution) is necessary to accurately determine the precursor ion mass and charge state.

  • MS/MS Fragmentation:

    • CID/HCD: Use a normalized collision energy (NCE) in the range of 25-35%. For HCD, a stepped NCE approach can be beneficial to capture a wider range of fragment ions.

    • ETD: The reaction time and reagent ion target values should be optimized for the specific instrument and peptide.

  • Data Acquisition: A data-dependent acquisition (DDA) method is commonly employed, where the most intense precursor ions from the MS1 scan are selected for MS/MS fragmentation.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the characterization of Dab-containing peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (with Dab, Lys, or Orn) Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification LC_Separation LC Separation (Isomer Resolution) Purification->LC_Separation Inject Purified Peptide ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Selection) ESI->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID, HCD, ETD) MS1_Scan->MS2_Fragmentation Spectral_Interpretation Spectral Interpretation MS2_Fragmentation->Spectral_Interpretation Acquire MS/MS Spectra Database_Searching Database Searching MS2_Fragmentation->Database_Searching Acquire MS/MS Spectra Comparative_Analysis Comparative Analysis (Dab vs. Lys vs. Orn) Spectral_Interpretation->Comparative_Analysis Database_Searching->Comparative_Analysis

Caption: Experimental workflow for the mass spectrometric characterization of Dab-containing peptides.

Logical Framework for Isomer Differentiation

The following diagram outlines the logical process for differentiating between Dab, Lys, and Orn in a peptide sample.

isomer_differentiation Start Peptide of Interest Accurate_Mass Accurate Mass Measurement (MS1) Start->Accurate_Mass Is_Mass_Consistent Is Mass Consistent with Dab, Lys, or Orn? Accurate_Mass->Is_Mass_Consistent LC_Separation LC Separation Is_Mass_Consistent->LC_Separation Yes Ambiguous Ambiguous Result Is_Mass_Consistent->Ambiguous No Are_Isomers_Resolved Are Isomers Resolved? LC_Separation->Are_Isomers_Resolved MSMS_Fragmentation MS/MS Fragmentation (CID, HCD, ETD) Are_Isomers_Resolved->MSMS_Fragmentation Yes Are_Isomers_Resolved->Ambiguous No, Co-elution Analyze_Fragments Analyze Fragmentation Pattern MSMS_Fragmentation->Analyze_Fragments Characteristic_Fragments Presence of Characteristic Fragments/Neutral Losses? Analyze_Fragments->Characteristic_Fragments Identify_Dab Identify Dab Characteristic_Fragments->Identify_Dab Dab-specific pattern Identify_Lys Identify Lys Characteristic_Fragments->Identify_Lys Lys-specific pattern Identify_Orn Identify Orn Characteristic_Fragments->Identify_Orn Orn-specific pattern Characteristic_Fragments->Ambiguous No clear distinction

Caption: Logical workflow for the differentiation of Dab, Lys, and Orn in peptides.

References

A Comparative Guide to Fmoc-Dab-OH and Fmoc-Dap-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development, offering avenues to enhance peptide stability, bioactivity, and therapeutic potential. Among the myriad of available building blocks, Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) and Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) are two closely related derivatives that provide unique opportunities for peptide modification. Their structural difference, a single methylene unit in the side chain, leads to distinct chemical behaviors and challenges during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of their performance, supported by available experimental insights, to aid researchers in selecting the appropriate building block for their synthetic needs.

Structural and Chemical Differences

This compound possesses a side chain with a primary amine separated from the peptide backbone by two methylene groups, while Fmoc-Dap-OH has only one. This seemingly minor variation has profound implications for their reactivity. The primary amine of this compound is prone to intramolecular cyclization, forming a stable five-membered ring (a γ-lactam), a significant side reaction that can severely impair coupling efficiency. In contrast, the side-chain amine of Fmoc-Dap-OH is less susceptible to lactamization but can present challenges related to steric hindrance, particularly when bulky protecting groups are employed on the side chain.

Performance in Solid-Phase Peptide Synthesis

The performance of these amino acid derivatives in SPPS is heavily influenced by the choice of side-chain protecting group and the coupling conditions.

This compound: The Challenge of Lactamization

A significant body of research highlights the propensity of this compound derivatives, particularly Fmoc-Dab(Mtt)-OH, to undergo rapid intramolecular cyclization to form a stable γ-lactam upon activation of the carboxylic acid. This side reaction effectively consumes the activated amino acid, leading to poor coupling yields.[1] The extent of lactamization is influenced by the choice of coupling reagent, with reagents that promote the formation of highly reactive intermediates exacerbating the problem.

To mitigate this issue, specific strategies are recommended:

  • Choice of Coupling Reagent: The use of less activating reagents, such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), has been shown to reduce the rate of lactamization compared to more common reagents like HBTU or HATU.[1]

  • Pre-activation Time: Minimizing or eliminating the pre-activation time of the amino acid before its addition to the resin can significantly improve coupling efficiency by reducing the time available for lactam formation.[1]

  • Alternative Side-Chain Protection: Employing different side-chain protecting groups that may alter the nucleophilicity of the side-chain amine or introduce steric hindrance to disfavor cyclization can be beneficial.

Fmoc-Dap-OH: Managing Steric Hindrance

Fmoc-Dap-OH derivatives are generally less prone to lactamization. However, the proximity of the side-chain amine to the peptide backbone means that bulky side-chain protecting groups can create steric hindrance, impeding efficient coupling. This is particularly relevant when using protecting groups like 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc).

Strategies to overcome steric hindrance include:

  • Optimized Coupling Reagents: Utilizing highly efficient coupling reagents known to be effective for sterically hindered amino acids, such as HATU or PyAOP, can improve coupling yields.

  • Extended Coupling Times: Increasing the reaction time can allow for complete coupling of sterically hindered residues.

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can help drive the reaction to completion.

Quantitative Data Summary

The following table summarizes available quantitative data for the performance of this compound and Fmoc-Dap-OH derivatives in SPPS. It is important to note that this data is collated from different sources and not from a direct head-to-head comparative study under identical conditions. Therefore, the values should be considered indicative rather than absolute comparisons.

ParameterFmoc-Dab(Mtt)-OHFmoc-Dap(Adpoc)-OH
Primary Challenge Intramolecular LactamizationSteric Hindrance
Typical Coupling Yield Highly variable, can be <10% with standard coupling reagents (e.g., HBTU). Can be improved with optimized protocols (e.g., using DEPBT without pre-activation).[1]Generally >99% with appropriate coupling reagents.
Common Side Reactions γ-Lactam formation, leading to chain termination.Incomplete coupling leading to deletion sequences.
Recommended Coupling Reagents DEPBTHATU, PyBOP
Purity of Crude Peptide Can be low due to lactam side-product and unreacted starting material.Generally high, dependent on the efficiency of coupling.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dab(Boc)-OH with Minimized Lactamization

This protocol is designed to minimize the formation of the γ-lactam side product during the coupling of Fmoc-Dab(Boc)-OH.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

  • Coupling (No Pre-activation):

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (0.4 mmol, 4 eq.) and DEPBT (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Immediately add this solution to the deprotected resin.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Incorporation of Fmoc-Dap(Adpoc)-OH

This protocol is a standard procedure for the incorporation of a sterically demanding Fmoc-Dap(Adpoc)-OH residue.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Dap(Adpoc)-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in DMF (2 mL).

    • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and let it stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

  • Coupling: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, consider a second coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Visualizing Key Concepts and Workflows

lactamization Fmoc_Dab This compound Activated_Ester Activated Ester Fmoc_Dab->Activated_Ester Coupling Reagent (e.g., HBTU) Lactam γ-Lactam (Inactive) Activated_Ester->Lactam Intramolecular Cyclization Coupled_Peptide Coupled Peptide Activated_Ester->Coupled_Peptide Intermolecular Coupling Resin Resin-Bound Peptide (Free Amine) Resin->Coupled_Peptide

Caption: Lactamization of this compound during activation.

steric_hindrance cluster_0 Less Hindered cluster_1 More Hindered Resin_A Resin-N AA_A Fmoc-Dap(small P) Activated Resin_A->AA_A Easy Approach Resin_B Resin-N AA_B Fmoc-Dap(Adpoc) Activated Resin_B->AA_B Difficult Approach

Caption: Steric hindrance with bulky protecting groups.

experimental_workflow cluster_Dab Batch A: this compound Derivative cluster_Dap_alt Batch B: Fmoc-Dap-OH Derivative start Start: Identical Peptide Sequence on Resin split Split Resin into Two Batches start->split Coupling_Dab Couple this compound (Optimized Protocol) split->Coupling_Dab Coupling_Dap_alt Couple Fmoc-Dap-OH (Standard Protocol) split->Coupling_Dap_alt Cleavage Cleave Peptides from Resin Coupling_Dab->Cleavage Coupling_Dap_alt->Cleavage Purification Purify Crude Peptides by HPLC Cleavage->Purification Analysis Analyze Purity and Yield Purification->Analysis

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential. Among these, L-2,4-diaminobutyric acid (Dab), introduced into solid-phase peptide synthesis (SPPS) using its Fmoc-protected form, Fmoc-Dab(Boc)-OH, has garnered significant interest. The presence of a primary amine on the side chain of Dab residues imparts unique properties to peptides, influencing their biological activity, including antimicrobial, anticancer, and cell-penetrating capabilities. This guide provides a comparative analysis of the performance of Dab-containing peptides, supported by experimental data and detailed protocols.

Antimicrobial Activity of Dab-Containing Peptides

Peptides incorporating 2,4-diaminobutyric acid often exhibit potent antimicrobial activity, particularly against Gram-negative bacteria. The cationic nature of the Dab side chain at physiological pH is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane components, such as lipopolysaccharide (LPS)[1]. This interaction can disrupt membrane integrity, leading to bacterial cell death[2][3][4].

A prime example of Dab-containing antimicrobial peptides is the polymyxin class of antibiotics, which are considered a last-resort treatment for multidrug-resistant Gram-negative infections[5]. The five Dab residues in polymyxins are essential for their antibacterial action[6]. Modifications to these Dab residues can significantly impact the peptide's efficacy.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Polymyxin B and its Analogues

Peptide/AnalogueE. coliK. pneumoniaeP. aeruginosaA. baumanniiReference
Polymyxin B0.250.520.25-0.5[7]
SPR206 (Polymyxin B analogue)0.064/0.125 (MIC50/90)---[7]
NAB7061 (Polymyxin B analogue)Potentiates other antibioticsPotentiates other antibioticsPotentiates other antibioticsPotentiates other antibiotics[5]

Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.

Another class of Dab-containing lipopeptides with antimicrobial potential is the octapeptins. These peptides also demonstrate potent activity against Gram-negative bacteria, including polymyxin-resistant strains[8][9][10].

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Octapeptin C4 and its Analogues against Cryptococcus neoformans

Peptide/AnalogueC. neoformans H99C. neoformans ATCC 90113Reference
Octapeptin C41.561.56[8]
P1 (Dab1 -> Ala)6.56.5[8]
P3 (Dab3 -> Ala)6.56.5[8]
P6 (Dab6 -> Ala)6.56.5[8]
P7 (Dab7 -> Ala)6.56.5[8]

These tables clearly demonstrate the critical role of the diaminobutyric acid residues in the antimicrobial activity of these peptides. Replacement of Dab with a neutral amino acid like alanine leads to a significant reduction in potency[8].

Anticancer Activity of Dab-Containing Peptides

The unique physicochemical properties of peptides containing 2,4-diaminobutyric acid also contribute to their potential as anticancer agents. The positive charge of Dab residues can facilitate selective interaction with the negatively charged components of cancer cell membranes, such as phosphatidylserine, leading to membrane disruption and cell death[11]. The mechanism of action can involve apoptosis, necrosis, or a combination of both[12][13][14].

Tachyplesins, a family of antimicrobial peptides isolated from horseshoe crabs, also exhibit anticancer activity and contain arginine and lysine residues which share similar cationic properties with Dab[11][15]. Analogues of tachyplesin have been synthesized to enhance their anticancer efficacy and stability.

Table 3: Comparative Anticancer Activity (IC50, µM) of Tachyplesin I and its Cyclic Analogue

PeptideMM96L (Melanoma)HT144 (Melanoma)WM164 (Melanoma)HeLa (Cervical Cancer)HaCaT (Healthy Keratinocytes)Reference
Tachyplesin I (TI)0.8 ± 0.11.1 ± 0.11.2 ± 0.15.8 ± 0.58.1 ± 0.7[15]
Cyclic Tachyplesin I (cTI)0.9 ± 0.11.3 ± 0.11.5 ± 0.22.8 ± 0.310.2 ± 1.1[15]

The data suggests that cyclization of tachyplesin I can improve its potency against certain cancer cell lines while maintaining a degree of selectivity over healthy cells[15].

Cell-Penetrating Peptides (CPPs) Containing Dab

The cationic nature of diaminobutyric acid makes it a valuable component in the design of cell-penetrating peptides (CPPs). These peptides can traverse cellular membranes and deliver various cargo molecules, such as drugs, nucleic acids, and proteins, into cells[2][6][16]. The mechanism of uptake often involves initial electrostatic interactions with the cell surface, followed by endocytosis or direct translocation[2][6][16][17][18].

Table 4: Comparative Cellular Uptake Efficiency of Different CPPs in Breast Cancer Cell Lines

Peptide (5 µM)MCF-7 (% green-fluorescent cells)MDA-MB-231 (% green-fluorescent cells)Reference
BR2011.2[19]
R921.74.1[19]
BR2-R973.897.6[19]

This data highlights how the composition and net positive charge of CPPs can significantly influence their cellular uptake efficiency in different cell lines[19].

Signaling Pathways Modulated by Dab-Containing Peptides

The biological effects of peptides synthesized with Fmoc-Dab-OH are often mediated through the modulation of specific intracellular signaling pathways.

Antimicrobial Peptides

While the primary mechanism of many antimicrobial peptides is membrane disruption, some can also translocate into the cytoplasm and interfere with essential cellular processes, such as DNA replication, protein synthesis, and enzymatic activity[20][21][22].

Antimicrobial_Peptide_Mechanism AMP Antimicrobial Peptide (Dab-containing) Bacterial_Membrane Bacterial Cell Membrane (LPS) AMP->Bacterial_Membrane Electrostatic Interaction Intracellular_Targets Intracellular Targets (DNA, Ribosomes) AMP->Intracellular_Targets Translocation Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Inhibition Inhibition of Cellular Processes Intracellular_Targets->Inhibition Inhibition->Cell_Lysis

Caption: General mechanism of action for antimicrobial peptides containing Dab.

Anticancer Peptides

Anticancer peptides can induce cell death through various signaling pathways, most notably apoptosis. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, often involving the activation of caspases[13][23][24]. Some anticancer peptides have been shown to modulate specific signaling cascades, such as the PARP-p53-Mcl-1 pathway[25].

Anticancer_Peptide_Apoptosis_Pathway ACP Anticancer Peptide (Dab-containing) Cancer_Cell_Membrane Cancer Cell Membrane ACP->Cancer_Cell_Membrane Interaction Mitochondria Mitochondria Cancer_Cell_Membrane->Mitochondria Membrane Perturbation p53_pathway p53 Signaling (e.g., PARP-p53-Mcl-1) Cancer_Cell_Membrane->p53_pathway Signal Transduction Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis p53_pathway->Caspase_Activation

Caption: Apoptosis induction by anticancer peptides via mitochondrial and p53 signaling pathways.

Cell-Penetrating Peptides

The uptake of CPPs is a complex process involving multiple pathways. After initial binding to the cell surface, CPPs can be internalized through various forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[2][6][16][17][18]. Once inside endosomes, the CPP and its cargo must escape into the cytoplasm to reach their target.

CPP_Uptake_Pathway CPP Cell-Penetrating Peptide (Dab-containing) Cell_Membrane Cell Membrane CPP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Direct_Translocation Direct Translocation Cell_Membrane->Direct_Translocation Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Direct_Translocation->Cytoplasm

Caption: Major cellular uptake pathways for cell-penetrating peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dab(Boc)-OH

A standard Fmoc/tBu strategy is typically employed for the synthesis of peptides containing 2,4-diaminobutyric acid.

  • Resin Swelling: Swell a suitable resin (e.g., Rink amide resin for C-terminally amidated peptides) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-Dab(Boc)-OH) using a coupling reagent such as HBTU/DIPEA or HATU/DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the Boc group on Dab) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with the test bacterium and incubate until it reaches the logarithmic growth phase.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Cellular Uptake Assay: Flow Cytometry
  • Peptide Labeling: Label the peptide with a fluorescent dye (e.g., FITC or a TAMRA derivative).

  • Cell Treatment: Incubate the cells with the fluorescently labeled peptide at various concentrations and for different time points.

  • Washing: Wash the cells to remove any unbound peptide.

  • Cell Detachment: For adherent cells, detach them using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which are indicative of the cellular uptake efficiency.

References

Validating Dab Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides incorporating non-canonical amino acids, the precise validation of their incorporation is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the successful incorporation of 2,4-diaminobutyric acid (Dab), a key component in various therapeutic and research peptides.

This document outlines the principles, protocols, and comparative performance of established and modern analytical methods, with a focus on Edman degradation and its alternatives. Quantitative data is presented in a clear, tabular format to facilitate direct comparison, and detailed experimental workflows are visualized to provide a practical understanding of each methodology.

Edman Degradation: The N-Terminal Sequencing Approach

Edman degradation is a well-established chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[1] The process involves a cyclical series of reactions, ultimately yielding a phenylthiohydantoin (PTH) derivative of the N-terminal amino acid, which is then identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).[2][3]

Principle of Dab Validation

The validation of Dab incorporation via Edman degradation hinges on the successful generation and identification of its corresponding PTH-Dab derivative. This requires that the PTH-Dab is stable under the reaction conditions and exhibits a unique retention time in the HPLC analysis, allowing for its unambiguous identification and quantification against a known standard.[4]

Experimental Protocol: Edman Degradation of a Dab-Containing Peptide

Sample Preparation:

  • Purify the Dab-containing peptide to >95% purity using reverse-phase HPLC.

  • Quantify the peptide concentration accurately.

  • The sample should be free of any primary amine-containing contaminants.

Automated Edman Degradation:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

  • Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.

  • Analysis: The PTH-amino acid is injected into an HPLC system for identification and quantification based on its retention time compared to a standard PTH-amino acid library.

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Edman_Degradation_Workflow cluster_peptide Dab-Containing Peptide cluster_reagents Reagents cluster_products Products cluster_analysis Analysis Peptide H₂N-Dab-AA₂-AA₃-...-COOH PTC_Peptide PTC-Dab-AA₂-AA₃-...-COOH Peptide->PTC_Peptide Coupling (Alkaline) PITC Phenyl Isothiocyanate (PITC) PITC->PTC_Peptide TFA Trifluoroacetic Acid (TFA) TFA->PTC_Peptide AqAcid Aqueous Acid ATZ_Dab ATZ-Dab AqAcid->ATZ_Dab PTC_Peptide->ATZ_Dab Cleavage Short_Peptide H₂N-AA₂-AA₃-...-COOH PTC_Peptide->Short_Peptide Cleavage PTH_Dab PTH-Dab ATZ_Dab->PTH_Dab Conversion HPLC HPLC Analysis PTH_Dab->HPLC Chromatogram Chromatogram (Retention Time) HPLC->Chromatogram

Caption: Workflow of Edman degradation for Dab validation.

Alternative Methods for Dab Incorporation Validation

While Edman degradation is a powerful tool for N-terminal sequence analysis, other methods offer complementary or, in some cases, superior validation of Dab incorporation, particularly for internal positions and for providing more comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For peptide analysis, it can be used to determine the precise molecular weight of the entire peptide, confirming the incorporation of Dab. Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting fragment ions.

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Mass_Spectrometry_Workflow cluster_sample Sample cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide Dab-Containing Peptide Ionization Ionization (e.g., ESI, MALDI) Peptide->Ionization MassAnalyzer1 Mass Analyzer 1 (MS1) Ionization->MassAnalyzer1 Fragmentation Fragmentation (Collision Cell) MassAnalyzer1->Fragmentation Precursor Ion Selection MS1_Spectrum MS1 Spectrum (Intact Mass) MassAnalyzer1->MS1_Spectrum MassAnalyzer2 Mass Analyzer 2 (MS2) Fragmentation->MassAnalyzer2 MS2_Spectrum MS/MS Spectrum (Fragment Ions) MassAnalyzer2->MS2_Spectrum Sequence_Confirmation Sequence Confirmation & Dab Localization MS2_Spectrum->Sequence_Confirmation

Caption: Workflow for Mass Spectrometry analysis of Dab peptides.

Amino Acid Analysis (AAA)

Amino acid analysis determines the total amino acid composition of a peptide. The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized and quantified by chromatography. The presence and relative abundance of Dab can be accurately determined, providing a quantitative measure of its incorporation.

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Amino_Acid_Analysis_Workflow cluster_sample Sample cluster_preparation Sample Preparation cluster_analysis Analysis Peptide Dab-Containing Peptide Hydrolysis Acid Hydrolysis (e.g., 6N HCl) Peptide->Hydrolysis Derivatization Derivatization (e.g., PITC, OPA) Hydrolysis->Derivatization Amino Acid Mixture HPLC_AAA HPLC Analysis Derivatization->HPLC_AAA AAA_Profile Amino Acid Profile (Quantification of Dab) HPLC_AAA->AAA_Profile

Caption: Workflow for Amino Acid Analysis of Dab peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For Dab-containing peptides, NMR can confirm the presence of the Dab residue and provide insights into its conformation and its interactions with neighboring residues. Specific NMR experiments can be designed to quantify the incorporation of isotopically labeled Dab.

Comparative Analysis of Validation Methods

The choice of analytical method for validating Dab incorporation depends on several factors, including the specific information required, the nature of the peptide, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureEdman DegradationMass Spectrometry (MS/MS)Amino Acid Analysis (AAA)Nuclear Magnetic Resonance (NMR)
Principle Sequential N-terminal degradationMass-to-charge ratio of intact peptide and fragmentsTotal amino acid compositionNuclear spin properties in a magnetic field
Information Provided N-terminal sequenceIntact mass, internal sequence, PTMsAmino acid composition and quantity3D structure, conformation, dynamics
Dab Localization Only at N-terminusYes, for internal residuesNoYes, with specific experiments
Quantification Semi-quantitativeRelative quantification (label-free or labeled)Absolute quantificationAbsolute quantification (with standards)
Sensitivity PicomoleFemtomole to attomolePicomole to nanomoleMillimolar
Throughput LowHighMediumLow
Sample Requirement Purified, single peptideCan handle mixturesPurified peptideHigh concentration, pure sample
Limitations Blocked N-terminus, peptide length (<50-60 residues)Database dependency for identification, isobaric residuesNo sequence informationLow sensitivity, complex data analysis

Detailed Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol for Dab-Containing Peptides

Sample Preparation:

  • The peptide sample is dissolved in a suitable solvent (e.g., 0.1% formic acid in water).

  • For complex mixtures, an optional proteolytic digestion (e.g., with trypsin) can be performed to generate smaller fragments.

LC-MS/MS Analysis:

  • The sample is injected into a liquid chromatography system coupled to a mass spectrometer.

  • Peptides are separated by reverse-phase chromatography.

  • The mass spectrometer is operated in data-dependent acquisition mode, where a full MS scan is followed by MS/MS scans of the most abundant precursor ions.

  • The collision energy for fragmentation is optimized to generate informative fragment ion spectra.

Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the Dab-containing peptide.

  • The identification of the peptide is confirmed by matching the experimental fragment ion masses to the theoretical fragment ions.

  • The presence and location of Dab are confirmed by the mass shift in the precursor and fragment ions.

Amino Acid Analysis Protocol for Dab Quantification

Sample Hydrolysis:

  • An accurately weighed amount of the purified peptide is placed in a hydrolysis tube.

  • 6N HCl is added, and the tube is sealed under vacuum.

  • The sample is hydrolyzed at 110°C for 24 hours.

  • The HCl is removed by evaporation.

Derivatization and Analysis:

  • The hydrolyzed amino acids are redissolved in a suitable buffer.

  • A derivatizing agent (e.g., phenyl isothiocyanate or o-phthalaldehyde) is added to the amino acid mixture.

  • The derivatized amino acids are separated and quantified by reverse-phase HPLC with UV or fluorescence detection.

  • The amount of Dab is determined by comparing its peak area to that of a known standard.[5]

NMR Spectroscopy for Dab Incorporation

Sample Preparation:

  • The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O).

  • The peptide concentration should be in the millimolar range.

  • For quantitative studies, an internal standard of known concentration is added.

NMR Data Acquisition:

  • A series of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC) are performed.

  • Specific experiments, such as heteronuclear single quantum coherence (HSQC) on isotopically labeled samples, can be used for unambiguous assignment and quantification.

Data Analysis:

  • The NMR spectra are processed and analyzed to assign the resonances of the Dab residue.

  • The integration of specific Dab signals relative to an internal standard or signals from other residues can be used for quantification.

Logical Comparison of Methods

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Method_Comparison cluster_question Primary Research Question cluster_methods Recommended Method Q_Nterm N-terminal Sequence? Edman Edman Degradation Q_Nterm->Edman Primary Choice Q_Internal Internal Sequence & Location? MS Mass Spectrometry Q_Internal->MS Primary Choice Q_Quantity Overall Incorporation Quantity? AAA Amino Acid Analysis Q_Quantity->AAA Primary Choice Q_Structure 3D Structure & Conformation? NMR NMR Spectroscopy Q_Structure->NMR Primary Choice Edman->MS Complementary for confirmation MS->Edman N-terminal confirmation MS->AAA Orthogonal quantification AAA->MS Compositional verification NMR->MS Structural context for MS data

Caption: Logical guide for selecting a validation method.

References

Confirming the Structure of Fmoc-Dab-OH using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules in pharmaceutical and chemical research. For scientists working with non-proteinogenic amino acids, such as N-α-(9-fluorenylmethoxycarbonyl)-2,4-diaminobutyric acid (Fmoc-Dab-OH), NMR provides definitive confirmation of the structure and purity of the compound. This guide offers a comparative analysis of expected NMR chemical shifts for this compound, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's key structural features.

Predicted NMR Data for this compound

Due to the limited availability of fully assigned public NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of spectral data for the constituent parts of the molecule—the Fmoc protecting group and the 2,4-diaminobutyric acid (Dab) backbone—as well as data from structurally similar Fmoc-protected amino acids. The use of a deuterated solvent such as DMSO-d₆ is common for this class of compounds, and the predicted shifts are based on this solvent environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Fmoc H1, H87.89dAromatic protons adjacent to the fluorenyl bridge.
Fmoc H4, H57.72dAromatic protons.
Fmoc H2, H77.42tAromatic protons.
Fmoc H3, H67.33tAromatic protons.
Fmoc H94.25tMethine proton of the fluorenyl group.
Fmoc CH₂4.35dMethylene protons of the carbamate linker.
α-CH3.80 - 4.20mAlpha-proton of the diaminobutyric acid backbone.
β-CH₂1.80 - 2.10mBeta-protons of the diaminobutyric acid backbone.
γ-CH₂2.70 - 3.00mGamma-protons of the diaminobutyric acid backbone.
NH (Fmoc)7.50 - 8.00dAmide proton of the Fmoc protecting group.
NH₂ (side-chain)7.00 - 8.00br sAmine protons on the side chain (may exchange with water).
COOH12.0 - 13.0br sCarboxylic acid proton (may exchange with water).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonsPredicted Chemical Shift (ppm)Notes
Fmoc C=O156.1Carbonyl carbon of the carbamate.
COOH173.0 - 175.0Carboxylic acid carbon.
Fmoc C4a, C4b143.9Quaternary aromatic carbons.
Fmoc C8a, C9a140.7Quaternary aromatic carbons.
Fmoc C1, C8127.6Aromatic carbons.
Fmoc C4, C5127.1Aromatic carbons.
Fmoc C2, C7125.3Aromatic carbons.
Fmoc C3, C6120.1Aromatic carbons.
Fmoc CH₂65.6Methylene carbon of the carbamate linker.
Fmoc C946.7Methine carbon of the fluorenyl group.
α-C53.0 - 56.0Alpha-carbon of the diaminobutyric acid backbone.
β-C30.0 - 35.0Beta-carbon of the diaminobutyric acid backbone.
γ-C38.0 - 42.0Gamma-carbon of the diaminobutyric acid backbone.

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra to confirm the structure of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter.

2. NMR Instrument Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Set the sample temperature to 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Spectral width: 16 ppm

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay: 1-2 seconds

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Spectral width: 220-250 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2-5 seconds

    • Reference the spectrum to the DMSO solvent peak at 39.52 ppm.[1]

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the diaminobutyric acid spin system (α-CH, β-CH₂, γ-CH₂).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Visualization of this compound Structure and Key NMR Correlations

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Fmoc_Dab_OH_Structure cluster_Fmoc Fmoc Group cluster_Dab Dab-OH Moiety cluster_correlations Fmoc_C9 C9 (H) Fmoc_CH2 CH₂ Fmoc_C9->Fmoc_CH2 Fmoc_CO C=O Fmoc_CH2->Fmoc_CO Dab_NH NH Fmoc_CO->Dab_NH Fmoc_Aromatics Aromatic Rings (H1-H8, C1-C8a, C9a) Fmoc_Aromatics->Fmoc_C9 Dab_alphaCH α-CH Dab_NH->Dab_alphaCH Dab_betaCH2 β-CH₂ Dab_alphaCH->Dab_betaCH2 Dab_COOH COOH Dab_alphaCH->Dab_COOH Dab_gammaCH2 γ-CH₂ Dab_betaCH2->Dab_gammaCH2 Dab_NH2 NH₂ Dab_gammaCH2->Dab_NH2 Dab_NH_corr NH ↔ α-CH Dab_alpha_beta_corr α-CH ↔ β-CH₂ Dab_beta_gamma_corr β-CH₂ ↔ γ-CH₂

References

A Researcher's Guide to Alternatives for Fmoc-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity, yield, and desired peptide functionality. Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) is a widely utilized non-proteinogenic amino acid for introducing a positive charge or a point of conjugation. However, its use is not without challenges, primarily the propensity for side-chain lactam formation. This guide provides a comprehensive comparison of common alternatives to Fmoc-Dab(Boc)-OH, offering experimental data, detailed protocols, and workflow visualizations to inform your synthetic strategy.

Performance Comparison of Fmoc-Dab(Boc)-OH and Its Alternatives

The primary alternatives to Fmoc-Dab(Boc)-OH include its shorter and longer homologs, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) and Fmoc-L-ornithine (Fmoc-Orn(Boc)-OH), respectively. Additionally, alternative side-chain protecting groups for Dab, such as 4-methyltrityl (Mtt) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), offer different strategic advantages.

The performance of these building blocks is critically influenced by their susceptibility to intramolecular side reactions, particularly lactam formation, which can lead to truncated sequences and difficult purifications.

Building BlockStructureKey Performance CharacteristicsCommon Side Reactions
Fmoc-Dab(Boc)-OH Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acidStandard building block for introducing a constrained positive charge.Prone to γ-lactam formation, especially during prolonged coupling or activation times. This can lead to peptide truncation and purification challenges.
Fmoc-Dap(Boc)-OH Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acidShorter side chain compared to Dab. Can be used as a lysine analog in structure-activity relationship (SAR) studies.[1]Susceptible to β-lactam formation, though generally considered less prone than Dab is to γ-lactam formation under standard SPPS conditions.
Fmoc-Orn(Boc)-OH Nα-Fmoc-Nδ-Boc-L-ornithineLonger side chain than Dab, providing more flexibility. A common precursor for arginine analogs.[2]Less prone to lactam formation compared to Dab and Dap due to the larger ring size (δ-lactam) being less favorable.
Fmoc-Dab(Mtt)-OH Nα-Fmoc-Nγ-(4-methyltrityl)-L-diaminobutanoic acidThe Mtt group is highly acid-labile and can be removed orthogonally on-resin with dilute trifluoroacetic acid (TFA)[3], allowing for selective side-chain modification.Shows abnormally poor coupling efficiency due to rapid lactamization under various coupling conditions.[4]
Fmoc-Dab(ivDde)-OH Nα-Fmoc-Nγ-ivDde-L-diaminobutanoic acidThe ivDde group is orthogonal to both Fmoc and Boc, removable with hydrazine. This allows for selective on-resin side-chain modification.The ivDde group is more stable to piperidine than the Dde group, reducing premature deprotection. However, removal can sometimes be difficult.

Experimental Data Summary:

Experimental Protocols

The following are detailed methodologies for the incorporation of diamino acid building blocks in Fmoc-based solid-phase peptide synthesis and subsequent analysis.

Protocol 1: Standard Fmoc-SPPS Coupling of a Diamino Acid

This protocol outlines the manual coupling of an Fmoc-protected diamino acid onto a solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected diamino acid (Fmoc-Dab(Boc)-OH, Fmoc-Dap(Boc)-OH, or Fmoc-Orn(Boc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected diamino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF. Add DIC (3 equivalents) and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: HPLC Analysis of Crude Peptide Purity

This protocol describes a standard method for analyzing the purity of the crude peptide after cleavage from the resin.

Materials:

  • Crude peptide, lyophilized

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Gradient: A typical gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks. Side products, such as those resulting from lactam formation, may appear as pre-peaks or post-peaks relative to the main peptide peak.

Signaling Pathways and Experimental Workflows

The incorporation of non-standard amino acids like Dab, Dap, and Orn is a key strategy in the design of peptide therapeutics with enhanced properties. Below are visualizations of relevant workflows in drug discovery and synthesis where these building blocks are employed.

Peptide-Based Drug Discovery Targeting GPCRs

This workflow illustrates a modern approach to designing peptide drugs that target G protein-coupled receptors (GPCRs), a major class of drug targets.[6][7]

GPCR_Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection Target_ID GPCR Target Selection Assay_Dev Assay Development Target_ID->Assay_Dev Peptide_Design Peptide Library Design (incorporating Dab/Dap/Orn) Assay_Dev->Peptide_Design SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Screening High-Throughput Screening SPPS->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR PK_PD Pharmacokinetics & Pharmacodynamics SAR->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A workflow for peptide-based drug discovery targeting GPCRs.

Synthesis and Purification of Conotoxins

Conotoxins are a class of peptidic neurotoxins that often contain non-standard amino acids and multiple disulfide bonds. This workflow outlines their synthesis and purification.[8][9]

Conotoxin_Synthesis_Workflow Start Peptide Sequence Design (with Dab/Dap/Orn) SPPS Fmoc-SPPS (Automated or Manual) Start->SPPS Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude_Peptide Crude Linear Peptide Cleavage->Crude_Peptide Oxidative_Folding Oxidative Folding (Disulfide Bond Formation) Crude_Peptide->Oxidative_Folding Purification_1 Reversed-Phase HPLC (Purification of Folded Isomers) Oxidative_Folding->Purification_1 Characterization LC-MS & Analytical HPLC (Purity and Identity Confirmation) Purification_1->Characterization Final_Product Pure Conotoxin Characterization->Final_Product

Caption: A typical workflow for the synthesis and purification of conotoxins.

Orthogonal Protection Strategy in SPPS

The ability to selectively deprotect one type of protecting group in the presence of others is fundamental to complex peptide synthesis. This diagram illustrates the principle of an orthogonal protection strategy.[7][10]

Orthogonal_Protection cluster_deprotection Selective Deprotection Steps Peptide Resin-Peptide-AA(PG_side)-Fmoc Fmoc_Deprotection Fmoc Removal (e.g., 20% Piperidine) Peptide->Fmoc_Deprotection Chain Elongation Side_Chain_Deprotection Side-Chain PG Removal (e.g., Hydrazine for ivDde) Peptide->Side_Chain_Deprotection On-Resin Modification Final_Cleavage Global Deprotection (e.g., 95% TFA) Peptide->Final_Cleavage Final Step Fmoc_Deprotection->Peptide Next Coupling Cycle Side_Chain_Deprotection->Peptide Modification & Further Synthesis Free_Peptide Fully Deprotected Peptide Final_Cleavage->Free_Peptide Yields

Caption: Principle of orthogonal protection in solid-phase peptide synthesis.

Conclusion

The choice of a diaminobutyric acid alternative in peptide synthesis is a critical decision that impacts both the synthetic efficiency and the final purity of the target peptide. While Fmoc-Dab(Boc)-OH remains a staple, its propensity for lactam formation necessitates careful consideration of alternatives. Fmoc-Dap(Boc)-OH and Fmoc-Orn(Boc)-OH offer viable alternatives with altered side-chain lengths and different susceptibilities to cyclization. For applications requiring on-resin side-chain modification, derivatives with orthogonal protecting groups like Mtt and ivDde provide strategic advantages, albeit with their own set of challenges. By understanding the performance characteristics and potential side reactions of each building block, researchers can make informed decisions to optimize their peptide synthesis strategies.

References

A Comparative Study of Side-Chain Protecting Groups for 2,4-Diaminobutyric Acid (Dab) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) into peptide structures is a key strategy for developing novel therapeutics with enhanced stability and functionality. The δ-amino group on the Dab side chain necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The choice of protecting group is critical, as it must be orthogonal to the Nα-Fmoc protection, meaning it can be selectively removed without disturbing the temporary protection of the peptide backbone.

This guide provides an objective comparison of two commonly employed side-chain protecting groups for Dab: the acid-labile 4-methyltrityl (Mtt) group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. We present a summary of their performance characteristics, potential side reactions, and detailed experimental protocols to aid researchers in making an informed decision for their specific synthetic needs.

Data Presentation: A Comparative Overview

The selection of a suitable protecting group for the Dab side chain hinges on a balance of stability, ease of removal, and the potential for side reactions. The following tables summarize the key characteristics and performance data for the Mtt and ivDde groups.

Table 1: General Characteristics of Mtt and ivDde Protecting Groups for Dab

CharacteristicMtt (4-methyltrityl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Orthogonality Orthogonal to Fmoc/tBu strategy.[1][2]Orthogonal to Fmoc/tBu strategy.[3]
Cleavage Condition Mildly acidic conditions (e.g., 1% TFA in DCM).[1]2% Hydrazine in DMF.[3]
Stability Stable to piperidine used for Fmoc removal.[1][2]Stable to piperidine and TFA.
Monitoring Cleavage can be monitored by the release of the Mtt cation (colorimetric).Deprotection can be monitored by the UV absorbance of the indazole byproduct at 290 nm.[4]
Key Advantage Rapid cleavage under very mild acidic conditions.High stability during prolonged synthesis and reduced risk of migration compared to Dde.[3]

Table 2: Performance and Side Reactions

Performance MetricMtt (4-methyltrityl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Coupling Efficiency Abnormally poor due to rapid intramolecular lactamization.[1][2][5][6]Generally good with standard coupling reagents.
Reported Purity/Yield Significantly reduced due to the formation of a γ-lactam byproduct.[2] Complete incorporation is challenging and costly.[1][2]High purity and yield are achievable, but can be compromised by incomplete deprotection.
Major Side Reaction Intramolecular Lactamization: The Mtt-protected secondary amine of Fmoc-Dab(Mtt)-OH can readily attack the activated carboxyl group, forming a stable five-membered γ-lactam, which prevents its incorporation into the peptide chain.[2][5]Incomplete Cleavage: Removal can be sluggish, particularly if the ivDde-protected residue is near the C-terminus or within an aggregated peptide sequence.
Mitigation Strategy Use of the coupling reagent DEPBT without pre-incubation, and performing multiple couplings.[1][2] However, this is not considered a practical solution for routine synthesis.[2]Increasing hydrazine concentration (e.g., to 4%) or extending reaction time.[7] Using alternative deprotection cocktails such as hydroxylamine hydrochloride/imidazole in NMP.[3]

Mandatory Visualization

The following diagrams illustrate the principles of orthogonal protection and the specific chemical challenges associated with the Mtt and ivDde protecting groups for Dab.

Orthogonal_Protection cluster_SPPS_Cycle SPPS Cycle cluster_Side_Chain_Deprotection Side-Chain Deprotection Start Resin-Peptide-(Dab(PG)) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection 1. Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Fmoc_Deprotection->Coupling 2. Elongated_Peptide Resin-AA-Peptide-(Dab(PG)) Coupling->Elongated_Peptide 3. Elongated_Peptide->Fmoc_Deprotection Repeat PG_Cleavage Selective PG Cleavage (e.g., 1% TFA or 2% Hydrazine) Elongated_Peptide->PG_Cleavage Orthogonal Step Side_Chain_Modification On-Resin Side-Chain Modification PG_Cleavage->Side_Chain_Modification

Fig. 1: Orthogonal protection in Fmoc-SPPS of Dab-containing peptides.

Mtt_Lactamization Fmoc_Dab_Mtt Fmoc-Dab(Mtt)-OH COOH NH-Mtt Coupling_Reagent Coupling Reagent (e.g., PyBOP, HATU) Fmoc_Dab_Mtt->Coupling_Reagent Activation Activated_Ester Activated Ester CO-X NH-Mtt Coupling_Reagent->Activated_Ester Activated_Ester:amine->Activated_Ester:carboxyl Intramolecular Nucleophilic Attack Lactam γ-Lactam Byproduct Stable 5-membered ring Activated_Ester->Lactam Rapid Lactamization Desired_Coupling Desired Coupling to Resin-Bound Peptide Activated_Ester->Desired_Coupling Slow Failed_Coupling Failed Coupling Lactam->Failed_Coupling

Fig. 2: Lactamization side reaction of Fmoc-Dab(Mtt)-OH during coupling.

Deprotection_Workflow cluster_Mtt Dab(Mtt) Deprotection cluster_ivDde Dab(ivDde) Deprotection Mtt_Start Resin-Peptide-Dab(Mtt) Mtt_Cleavage Treat with 1% TFA in DCM (e.g., 3 x 2 min) Mtt_Start->Mtt_Cleavage Mtt_Wash Wash with DCM Mtt_Cleavage->Mtt_Wash Mtt_Neutralize Neutralize with DIPEA/DCM Mtt_Wash->Mtt_Neutralize Mtt_End Resin-Peptide-Dab(NH2) Mtt_Neutralize->Mtt_End ivDde_Start Resin-Peptide-Dab(ivDde) ivDde_Cleavage Treat with 2% Hydrazine in DMF (e.g., 3 x 3 min) ivDde_Start->ivDde_Cleavage ivDde_Wash Wash with DMF ivDde_Cleavage->ivDde_Wash ivDde_End Resin-Peptide-Dab(NH2) ivDde_Wash->ivDde_End

References

The Cost-Effectiveness of Fmoc-Dab(Boc)-OH in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical determinant of both the efficiency and economic viability of large-scale solid-phase peptide synthesis (SPPS). Among the choices for incorporating a side-chain amine, Fmoc-L-2,4-diaminobutyric acid with a tert-butyloxycarbonyl protecting group on the side chain, Fmoc-Dab(Boc)-OH, presents a unique set of advantages and disadvantages. This guide provides an objective comparison of Fmoc-Dab(Boc)-OH with its common alternatives—Fmoc-Dpr(Boc)-OH, Fmoc-Orn(Boc)-OH, and Fmoc-Lys(Boc)-OH—supported by available data to inform strategic decisions in large-scale peptide production.

Performance and Cost Comparison

The choice between these diamino acid derivatives involves a trade-off between raw material cost, synthesis efficiency, and the potential for side reactions that can impact overall yield and purity. The following tables summarize the key quantitative and qualitative considerations.

Table 1: Comparative Cost Analysis of Fmoc-Diamino Acid Building Blocks
Building BlockMolecular Weight ( g/mol )Representative Bulk Pricing (USD/100g)Key Cost Considerations
Fmoc-Dpr(Boc)-OH 426.46$250 - $450Generally the most economical option.
Fmoc-Dab(Boc)-OH 440.49$300 - $500Moderately priced, with costs influenced by supplier and scale.
Fmoc-Orn(Boc)-OH 454.52$350 - $600Higher cost compared to shorter-chain alternatives.
Fmoc-Lys(Boc)-OH 468.54$400 - $700Typically the most expensive of the common diamino acids.

Note: Prices are estimates based on publicly available data from various suppliers for bulk quantities and are subject to change. Direct negotiation with manufacturers, particularly in China, can significantly impact pricing.[1]

Table 2: Performance Comparison in Large-Scale SPPS
ParameterFmoc-Dpr(Boc)-OHFmoc-Dab(Boc)-OHFmoc-Orn(Boc)-OHFmoc-Lys(Boc)-OH
Coupling Efficiency Generally highCan be problematic; potential for lower efficiencyGenerally highGenerally high
Propensity for Side Reactions High (β-lactam formation)High (γ-lactam formation)Moderate (δ-lactam formation)Low
Impact on Peptide Solubility Not well-documentedIncorporation of N-Me-Dab can improve solubilityNot well-documentedGenerally favorable
Impact on Peptide Aggregation Not well-documentedIncorporation of N-Me-Dab can reduce aggregationNot well-documentedLess prone to causing aggregation
Overall Yield Potentially reduced by side reactionsPotentially reduced by side reactions and lower coupling efficiencyPotentially reduced by side reactionsGenerally the highest and most reliable

Key Experimental Considerations and Data

The primary challenge in the use of shorter-chain diamino acids like Dab and Orn is their propensity to undergo intramolecular cyclization to form lactams, a side reaction that terminates the peptide chain and complicates purification.

Lactam Formation:

Studies have shown that during peptide synthesis, Ornithine (Orn) and Diaminobutyric acid (Dab) residues can rapidly and near-quantitatively cyclize to form their respective lactams, which completely blocks the continuation of peptide synthesis. This side reaction is a significant concern in large-scale production where yield and purity are paramount. In contrast, Lysine (Lys), with its longer side chain, does not exhibit this rapid lactamization, making it a more reliable choice for ensuring the integrity of the final peptide product.

Coupling Efficiency:

While direct quantitative comparative data on the coupling efficiency of Fmoc-Dab(Boc)-OH is limited in publicly available literature, reports on derivatives such as Fmoc-Dab(Mtt)-OH have indicated abnormally poor coupling efficiency. This suggests that the inherent structure of the Dab residue may present steric or conformational challenges during the coupling reaction in SPPS.

Impact on Peptide Properties:

The incorporation of modified Dab residues, specifically N-methyl-Dab, has been shown to improve the solubility and reduce the aggregation of peptides. The N-methylation disrupts the intermolecular hydrogen bonds that lead to the formation of β-sheet structures, which are often responsible for poor solubility. While this is a positive attribute, it is important to note that this data pertains to a modified version of Dab, and the impact of the standard Fmoc-Dab(Boc)-OH on these properties is not as well-documented in a comparative context.

Experimental Protocols

Standard Protocol for Fmoc-SPPS Coupling

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid during solid-phase peptide synthesis.

  • Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.

  • Amino Acid Activation: The incoming Fmoc-diamino acid (e.g., Fmoc-Dab(Boc)-OH) is pre-activated. A common method involves dissolving the amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a sufficient time (typically 1-2 hours) to ensure complete coupling.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Monitoring: The completeness of the coupling reaction is monitored using a qualitative test, such as the Kaiser test.

Protocol for Minimizing Lactam Formation with Dab and Orn

Given the high propensity for lactam formation with Dab and Orn, the following modifications to the standard coupling protocol are recommended:

  • Use of Highly Activating Reagents: Employing more potent coupling reagents can accelerate the intermolecular coupling reaction, making it more competitive with the intramolecular cyclization.

  • Lower Temperatures: Performing the coupling reaction at a reduced temperature can decrease the rate of the intramolecular cyclization side reaction.

  • In Situ Activation: Activating the amino acid in the presence of the resin-bound amine, rather than pre-activating, can favor the desired intermolecular reaction.

Signaling Pathways and Workflow Diagrams

Logical Workflow for Building Block Selection

The following diagram illustrates the decision-making process for selecting the appropriate diamino acid building block based on key project parameters.

start Project Requirements cost Cost Sensitivity start->cost yield Yield & Purity Critical? cost->yield High dpr Fmoc-Dpr(Boc)-OH cost->dpr Low solubility Peptide Solubility a Concern? yield->solubility No lys Fmoc-Lys(Boc)-OH yield->lys Yes dab Fmoc-Dab(Boc)-OH solubility->dab No modified_dab Consider N-Me-Dab solubility->modified_dab Yes orn Fmoc-Orn(Boc)-OH

Caption: Decision tree for selecting a diamino acid building block.

Experimental Workflow for Comparative Analysis

This diagram outlines the experimental steps for a head-to-head comparison of the different diamino acid building blocks.

cluster_synthesis Peptide Synthesis cluster_analysis Analysis s1 Synthesize Model Peptide with Fmoc-Dpr(Boc)-OH a1 Determine Crude Yield s1->a1 s2 Synthesize Model Peptide with Fmoc-Dab(Boc)-OH s2->a1 s3 Synthesize Model Peptide with Fmoc-Orn(Boc)-OH s3->a1 s4 Synthesize Model Peptide with Fmoc-Lys(Boc)-OH s4->a1 a2 Analyze Purity by HPLC a1->a2 a3 Characterize by Mass Spectrometry a2->a3 a4 Assess Solubility a3->a4 a5 Evaluate Aggregation Propensity a4->a5

References

Unraveling the Influence of Diaminobutyric Acid on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids is a critical strategy in peptide design to enhance therapeutic properties. Among these, 2,4-diaminobutyric acid (Dab), a homolog of lysine and ornithine, offers a unique tool to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of Dab-containing peptides with their natural and non-natural counterparts, supported by experimental data and detailed protocols, to aid in the rational design of novel peptide-based therapeutics.

The Impact of Side-Chain Length on Peptide Structure and Function

The primary difference between lysine (Lys), ornithine (Orn), and diaminobutyric acid (Dab) lies in the length of their aliphatic side chains, which influences the positioning of the terminal amino group. This seemingly subtle variation can have profound effects on a peptide's three-dimensional structure and its interactions with biological targets.

Incorporating Dab in place of Lys or Orn can alter the helical content of a peptide, its propensity to form beta-sheets, and its overall conformational stability. These structural changes, in turn, affect crucial functional attributes such as antimicrobial potency, hemolytic activity (toxicity to red blood cells), and resistance to enzymatic degradation.

Comparative Analysis of Dab-Containing Peptides

Experimental studies, particularly in the field of antimicrobial peptides (AMPs), have provided valuable insights into the effects of substituting canonical amino acids with Dab and other non-natural homologs. The following tables summarize key quantitative data from these studies.

Performance Metrics of Dab-Substituted Antimicrobial Peptides
Peptide AnalogAmino Acid SubstitutionMinimum Inhibitory Concentration (MIC) against A. baumannii (μM)50% Hemolytic Concentration (HC50) (μM)Therapeutic Index (HC50/MIC)
Parent Peptide (Arg) Arginine at polar face0.84.05
Lys Analog Lysine at polar face0.554.3109
Orn Analog Ornithine at polar face0.5146.1292
Dab Analog Dab at polar face1.0>1000>1000
Dap Analog Diaminopropionic acid at polar face1.2>1000>833

Data compiled from studies on de novo designed amphipathic α-helical antimicrobial peptides. The therapeutic index is a measure of a drug's safety, with a higher value indicating a more favorable safety profile.

The data clearly indicates that while substitutions with Dab and its shorter homolog, diaminopropionic acid (Dap), may slightly decrease antimicrobial activity (higher MIC), they dramatically reduce hemolytic activity, leading to a significantly improved therapeutic index.

Conformational Properties of Dab-Containing Peptides

Direct quantitative comparisons of the helicity of Dab-containing peptides versus their Lys and Orn counterparts are not always available in a consolidated format. However, studies utilizing circular dichroism (CD) spectroscopy consistently report that substitutions with these non-proteinogenic amino acids can modulate the secondary structure. For instance, some studies have shown that replacing lysine with Dab or Dap in amphipathic α-helical AMPs can lead to a slight reduction or no significant change in helicity, while still improving the therapeutic index by reducing toxicity. The primary advantage often lies in the altered balance between hydrophobicity and charge distribution, which impacts membrane selectivity.

Experimental Protocols for Assessing Peptide Conformation

To rigorously assess the impact of Dab residues on peptide conformation, standardized experimental protocols are essential. The following sections detail the methodologies for two key techniques: Circular Dichroism and Nuclear Magnetic Resonance spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

Protocol:

  • Sample Preparation:

    • Dissolve the synthesized and purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be optically transparent in the far-UV region.

    • Determine the precise peptide concentration using a reliable method, such as quantitative amino acid analysis or by measuring the absorbance of aromatic residues (if present).

    • Prepare a peptide stock solution and dilute it to a final concentration suitable for CD analysis (typically 10-100 µM).

  • Data Acquisition:

    • Use a calibrated spectropolarimeter.

    • Acquire spectra in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the MRE data using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures. The characteristic double minima at approximately 208 and 222 nm are indicative of α-helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about peptides in solution, including three-dimensional structure and dynamics.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) to allow for the observation of amide protons.

    • The peptide concentration should be in the millimolar range (e.g., 1-5 mM).

    • Adjust the pH of the sample to the desired value.

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer.

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is employed, to correlate protons with their directly attached nitrogen or carbon atoms.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in assessing Dab-containing peptides and their proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_analysis Conformational & Functional Analysis cluster_evaluation Data Evaluation & Optimization Peptide_Design In Silico Design (Dab Substitution) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Purification_Characterization HPLC Purification & Mass Spec Peptide_Synthesis->Purification_Characterization CD_Spectroscopy Circular Dichroism (Secondary Structure) Purification_Characterization->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (3D Structure) Purification_Characterization->NMR_Spectroscopy Antimicrobial_Assay Antimicrobial Assays (MIC Determination) Purification_Characterization->Antimicrobial_Assay Hemolysis_Assay Hemolysis Assays (Toxicity) Purification_Characterization->Hemolysis_Assay Proteolytic_Stability Proteolytic Stability Assay Purification_Characterization->Proteolytic_Stability Data_Analysis Structure-Activity Relationship Analysis CD_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Antimicrobial_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Proteolytic_Stability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for assessing Dab-containing peptides.

AMP_Mechanism AMPs Cationic Antimicrobial Peptides (e.g., Dab-containing) Electrostatic_Interaction Initial Electrostatic Interaction AMPs->Electrostatic_Interaction Bacterial_Membrane Anionic Bacterial Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Interaction & Membrane Insertion Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation (Toroidal, Barrel-Stave, or Carpet Model) Membrane_Insertion->Pore_Formation Membrane_Disruption Membrane Disruption & Permeabilization Pore_Formation->Membrane_Disruption Cell_Lysis Ion Dysregulation, Leakage of Cellular Contents Membrane_Disruption->Cell_Lysis Cell_Death Bacterial Cell Death Cell_Lysis->Cell_Death

Caption: Mechanism of membrane disruption by antimicrobial peptides.

Conclusion

The incorporation of diaminobutyric acid into peptides represents a powerful strategy for fine-tuning their conformational and biological properties. As demonstrated by comparative data, Dab substitutions can significantly enhance the therapeutic potential of peptides, particularly by reducing their toxicity while maintaining or modestly altering their primary activity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of Dab and other non-natural amino acids, thereby facilitating the rational design of safer and more effective peptide-based drugs. The continued exploration of such modifications will undoubtedly expand the therapeutic landscape of peptide-based medicine.

Safety Operating Guide

Proper Disposal of Fmoc-Dab-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Dab-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid), a common reagent in peptide synthesis. Adherence to these protocols is vital for maintaining a safe and compliant research environment.

Key Safety and Disposal Information

Proper handling of this compound requires an understanding of its inherent hazards. This substance is classified as a combustible solid and can cause irritation to the skin, eyes, and respiratory system. Furthermore, it is designated as highly hazardous to water. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.

PropertyData
Hazard Class Combustible Solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Water Hazard Class WGK 3: Highly hazardous to water
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat

Experimental Protocols for Disposal

The proper disposal route for this compound depends on its form—whether it is an unused solid, contaminated labware, or dissolved in a solvent.

Protocol 1: Disposal of Unused or Expired Solid this compound

This procedure applies to the pure, solid chemical that is expired or no longer needed.

  • Container Preparation: Obtain a designated hazardous waste container that is clean, dry, and compatible with solid chemical waste. The original container can be used if it is in good condition.[1]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents: "this compound (Solid)". Ensure the label includes the date and the name of the generating laboratory or researcher.

  • Waste Transfer: Carefully transfer the solid this compound into the prepared container. Avoid creating dust.

  • Sealing: Securely seal the container to prevent any leakage or spillage.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[2]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3] Do not dispose of this chemical in the regular trash or down the drain.

Protocol 2: Disposal of Contaminated Labware

This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

  • Segregation: Do not dispose of chemically contaminated items in the regular trash.

  • Containment: Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.[1]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and list the contaminant, e.g., "Labware contaminated with this compound".

  • Disposal: Once the container is full, seal it and arrange for pickup by your authorized chemical waste handler.

Protocol 3: Disposal of Solutions Containing this compound

The disposal of this compound that has been dissolved in a solvent is dictated by the nature of the solvent.

  • Waste Stream Identification: Determine if the solvent is halogenated (e.g., dichloromethane - DCM) or non-halogenated (e.g., dimethylformamide - DMF).[4]

  • Segregation: Dispose of the solution in the appropriate liquid hazardous waste container, clearly labeled for either "Halogenated Waste" or "Non-Halogenated Waste".[4] Never mix these two waste streams.

  • Collection: Pour the solution into a designated, properly vented, and labeled hazardous liquid waste container. Ensure the container is chemically compatible with all components of the mixture.

  • Disposal: Arrange for pickup through your institution's EHS-approved chemical waste pickup service.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

Fmoc_Dab_OH_Disposal start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Unused/Expired Solid waste_form->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) waste_form->contaminated_labware Contaminated Labware liquid_waste Solution in Solvent waste_form->liquid_waste Liquid solid_protocol Protocol 1: - Label as Hazardous Solid Waste - Place in sealed, compatible container - Arrange for EHS pickup solid_waste->solid_protocol labware_protocol Protocol 2: - Place in lined solid waste container - Label as 'Contaminated Labware' - Arrange for EHS pickup contaminated_labware->labware_protocol solvent_type Identify Solvent Type liquid_waste->solvent_type halogenated Halogenated (e.g., DCM) solvent_type->halogenated Halogenated non_halogenated Non-Halogenated (e.g., DMF) solvent_type->non_halogenated Non-Halogenated halogenated_protocol Protocol 3: - Collect in 'Halogenated Liquid Waste' container - Arrange for EHS pickup halogenated->halogenated_protocol non_halogenated_protocol Protocol 3: - Collect in 'Non-Halogenated Liquid Waste' container - Arrange for EHS pickup non_halogenated->non_halogenated_protocol

Caption: Disposal workflow for this compound waste streams.

References

Personal protective equipment for handling Fmoc-dab-oh

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling of N-α-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH), a key building block in peptide synthesis. Adherence to these protocols is crucial for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for the compound and its close relatives.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety Glasses or GogglesMust provide a complete seal around the eyes to protect from dust particles and potential splashes. ANSI Z87.1-compliant eyewear is recommended.
Respiratory Dust Mask (N95 or equivalent)Required when handling the powder outside of a certified fume hood to prevent inhalation of fine particles.
Hands Nitrile GlovesDispose of contaminated gloves immediately after use. Wash hands thoroughly with soap and water after handling the chemical.
Body Laboratory CoatA standard lab coat is sufficient for handling small quantities. Ensure it is clean and fully buttoned.
Feet Closed-toe ShoesProvides a basic level of protection against spills.

Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related compounds suggest it should be handled with care. Assume the compound may be harmful if inhaled, ingested, or absorbed through the skin, and may cause eye and skin irritation.

Engineering Controls:

  • Always handle the solid powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring spill cleanup materials are readily accessible.

  • Weighing and Transfer: Use a chemical spatula or other appropriate tools to handle the solid. Avoid creating dust. When transferring, do so carefully to prevent spills.

  • In Solution: When working with this compound in solution, handle it within a fume hood to avoid inhaling any potentially harmful vapors from the solvent.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Disposal Procedures

Immediate and appropriate action is required in the event of a spill or accidental exposure.

Spill Cleanup:

  • Small Spills: In case of a small spill of the solid, carefully scoop the material into a designated chemical waste container. Avoid generating dust. Clean the affected area with an appropriate solvent and decontaminate the surface.

  • Large Spills: For a large spill, evacuate the immediate area. If necessary, wear a self-contained breathing apparatus. Use a shovel to place the material into a suitable, sealed container for disposal.

Waste Disposal: All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Place unused or contaminated solid this compound in a clearly labeled, sealed container for chemical waste.

  • Contaminated Materials: Used PPE (such as gloves), weighing papers, and other disposable materials that have come into contact with the chemical should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not mix with other waste streams unless their compatibility is confirmed.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Chemical_Spill_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill of this compound Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large WearPPE_Small Don Appropriate PPE SmallSpill->WearPPE_Small Contain_Small Contain Spill with Absorbent WearPPE_Small->Contain_Small Collect_Small Collect Waste into Labeled Container Contain_Small->Collect_Small Clean_Small Decontaminate Spill Area Collect_Small->Clean_Small Evacuate Evacuate Immediate Area LargeSpill->Evacuate Notify Notify EH&S and Supervisor Evacuate->Notify Secure Secure Area and Wait for Hazmat Notify->Secure

Caption: Workflow for responding to a chemical spill of this compound.

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